Cyclo(D-Trp-Tyr)
Descripción
(3S,6R)-3-[(4-hydroxyphenyl)methyl]-6-(1H-indol-3-ylmethyl)piperazine-2,5-dione has been reported in Aspergillus fumigatus with data available.
Structure
3D Structure
Propiedades
IUPAC Name |
(3S,6R)-3-[(4-hydroxyphenyl)methyl]-6-(1H-indol-3-ylmethyl)piperazine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3/c24-14-7-5-12(6-8-14)9-17-19(25)23-18(20(26)22-17)10-13-11-21-16-4-2-1-3-15(13)16/h1-8,11,17-18,21,24H,9-10H2,(H,22,26)(H,23,25)/t17-,18+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJDMXAAEAVGGSK-ZWKOTPCHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC3C(=O)NC(C(=O)N3)CC4=CC=C(C=C4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)C[C@@H]3C(=O)N[C@H](C(=O)N3)CC4=CC=C(C=C4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Biological Activity of Cyclo(D-Trp-Tyr): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclo(D-Trp-Tyr) is a cyclic dipeptide composed of D-tryptophan and L-tyrosine. Its rigid, cyclic structure confers enhanced stability compared to linear peptides, making it a molecule of significant interest for various biomedical applications. Research has primarily focused on its remarkable ability to self-assemble into peptide nanotubes (PNTs), which serve as effective carriers for gene delivery. Additionally, based on the known biological roles of its constituent amino acids, Cyclo(D-Trp-Tyr) is theorized to possess other biological activities, including antioxidant effects, stimulation of protein synthesis, and a role in neurological function. This technical guide provides a comprehensive overview of the experimentally determined and potential biological activities of Cyclo(D-Trp-Tyr), with detailed methodologies for key experiments and a summary of quantitative data.
Gene Delivery via Peptide Nanotube (PNT) Formation
The most well-documented biological application of Cyclo(D-Trp-Tyr) is its function as a non-viral vector for gene delivery. It self-assembles into stable, hollow nanotubes that can encapsulate and protect nucleic acids, facilitating their delivery into cells both in vitro and in vivo.
Quantitative Data Summary
The following table summarizes the key quantitative parameters related to the use of Cyclo(D-Trp-Tyr) PNTs for gene delivery.
| Parameter | Value | Assay Method | Reference |
| DNA Binding Constant | 3.2 x 10⁸ M⁻¹ | Fluorescence Quenching Assay | [1] |
| In Vitro Duodenal Apparent Permeability Coefficient (pCMV-lacZ/PNTs) | 395.6 ± 142.2 x 10⁻¹⁰ cm/s | In Vitro Duodenal Permeability Assay | [1] |
| In Vitro Duodenal Apparent Permeability Coefficient (Naked pCMV-lacZ) | 49.2 ± 21.6 x 10⁻¹⁰ cm/s | In Vitro Duodenal Permeability Assay | [1] |
| Protection of DNA from DNase I | 50 minutes | DNase I Protection Assay | [1] |
| Protection of DNA from Acid | 60 minutes | Acid Stability Assay | [1] |
| Protection of DNA from Bile | 180 minutes | Bile Stability Assay | [1] |
Experimental Protocols
This protocol describes the self-assembly of Cyclo(D-Trp-Tyr) into nanotubes.
-
Materials:
-
Cyclo(D-Trp-Tyr) powder
-
50% Ethanol in deionized water
-
Eppendorf tubes
-
-
Procedure:
-
Dissolve 5 mg of Cyclo(D-Trp-Tyr) powder in 1.5 mL of 50% ethanol in an Eppendorf tube.
-
Leave the Eppendorf tube open to the air.
-
Allow the solution to stand for 48-72 hours to permit the gas phase to equilibrate with the solution, leading to the formation of a white suspension of nanotubes.
-
Harvest the nanotubes by evaporating the residual ethanol.
-
This assay determines the binding affinity between the PNTs and plasmid DNA by measuring the quenching of intrinsic tryptophan and tyrosine fluorescence upon DNA binding.[1]
-
Materials:
-
Cyclo(D-Trp-Tyr) PNTs
-
Plasmid DNA (e.g., pCMV-lacZ)
-
Phosphate-buffered saline (PBS)
-
Fluorometer
-
-
Procedure:
-
Prepare a stock solution of PNTs in PBS.
-
Prepare a series of solutions with a fixed concentration of PNTs and varying concentrations of plasmid DNA.
-
Excite the samples at 280 nm to measure the fluorescence emission from both tyrosine and tryptophan residues.
-
Measure the fluorescence emission spectra for each sample.
-
The binding constant (K) is calculated using the following equation: log[(F₀ - F) / F] = log(K) + n log[DNA] where F₀ is the fluorescence of PNTs in the absence of DNA, F is the fluorescence at a given DNA concentration, and n is the number of binding sites.
-
Plot log[(F₀ - F) / F] versus log[DNA] to determine the binding constant from the y-intercept.
-
This protocol assesses the ability of Cyclo(D-Trp-Tyr) PNTs to enhance the transport of plasmid DNA across an intestinal barrier model.[1]
-
Materials:
-
Excised duodenal tissue from a suitable animal model (e.g., nude mice)
-
Side-by-side diffusion chambers (e.g., Ussing chamber)
-
Krebs-Ringer buffer
-
Plasmid DNA/PNT formulation
-
Naked plasmid DNA (control)
-
-
Procedure:
-
Excise the duodenal segment and mount it in the diffusion chamber, separating the mucosal and serosal sides.
-
Add the plasmid DNA/PNT formulation to the mucosal side and fresh Krebs-Ringer buffer to the serosal side.
-
Maintain the temperature at 37°C and provide aeration.
-
At predetermined time intervals, collect samples from the serosal side.
-
Quantify the amount of plasmid DNA that has permeated the tissue using a suitable method (e.g., qPCR).
-
Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the steady-state flux of the DNA, A is the surface area of the tissue, and C₀ is the initial concentration of the DNA on the mucosal side.
-
Visualization of Gene Delivery Workflow
References
Cyclo(D-Trp-Tyr): A Technical Guide to its Mechanism of Action in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclo(D-Trp-Tyr), a cyclic dipeptide, has emerged as a compound of interest in oncology research due to its demonstrated cytotoxic effects against cancer cells. This technical guide provides a comprehensive overview of the current understanding of its mechanism of action, with a primary focus on its role in inducing apoptosis. This document synthesizes available quantitative data, details relevant experimental methodologies, and presents visual representations of the key signaling pathways potentially involved in its anticancer activity. The information compiled herein is intended to serve as a valuable resource for professionals engaged in the discovery and development of novel cancer therapeutics.
Introduction
Cyclic dipeptides (CDPs), also known as 2,5-diketopiperazines, are a class of natural and synthetic compounds formed from the condensation of two amino acids. These molecules have garnered significant attention in medicinal chemistry due to their diverse biological activities. Cyclo(D-Trp-Tyr), a member of this family, has been identified as a potential anticancer agent. It is important to note that much of the specific research has been conducted on a closely related stereoisomer, Cyclo(D-Tyr-D-Phe), which will be the primary focus of this guide. The principal mechanism underlying its anticancer properties is the induction of programmed cell death, or apoptosis, in cancer cells.
Cytotoxicity and Apoptotic Induction
Cyclo(D-Tyr-D-Phe) exhibits significant cytotoxic effects in human cancer cell lines. The primary mode of this cytotoxicity is the induction of apoptosis.
Quantitative Cytotoxicity Data
The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency. The available data for Cyclo(D-Tyr-D-Phe) is summarized below.
| Compound | Cell Line | Cancer Type | IC50 Value |
| Cyclo(D-Tyr-D-Phe) | A549 | Human Lung Carcinoma | 10 µM[1] |
Note: There is currently a lack of publicly available IC50 values for Cyclo(D-Tyr-D-Phe) in other cancer cell lines.
Morphological and Biochemical Evidence of Apoptosis
Treatment of A549 human lung carcinoma cells with Cyclo(D-Tyr-D-Phe) results in distinct morphological and biochemical changes characteristic of apoptosis. These include:
-
Morphological Alterations: Observation through microscopy reveals cell shrinkage, membrane blebbing, and chromatin condensation.
-
DNA Fragmentation: A hallmark of apoptosis, the cleavage of DNA into smaller fragments, has been observed in A549 cells following treatment.[1]
-
Caspase-3 Activation: A critical executioner caspase in the apoptotic pathway, caspase-3, is activated in cells treated with Cyclo(D-Tyr-D-Phe).[1]
Effect on Cell Cycle
Current evidence suggests that the cytotoxic effects of Cyclo(D-Tyr-D-Phe) are not mediated by cell cycle arrest. Flow cytometry analysis of A549 cells treated with the compound did not show any significant alterations in cell cycle distribution.[1] This indicates that the primary mechanism of action is the direct induction of apoptosis.
Signaling Pathways in Cyclo(D-Trp-Tyr) Induced Apoptosis
While the precise signaling cascades initiated by Cyclo(D-Trp-Tyr) are still under investigation, research on related bacterial cyclodipeptides suggests the potential involvement of key pathways that regulate cell survival and death.
The Intrinsic Apoptotic Pathway
The activation of caspase-3 strongly suggests the involvement of the intrinsic (mitochondrial) pathway of apoptosis. This pathway is regulated by the Bcl-2 family of proteins. While direct quantitative data on the effect of Cyclo(D-Tyr-D-Phe) on these proteins is limited, a proposed mechanism involves the upregulation of pro-apoptotic proteins (e.g., Bax) and downregulation of anti-apoptotic proteins (e.g., Bcl-2). This shift in balance leads to mitochondrial outer membrane permeabilization, release of cytochrome c, and subsequent activation of the caspase cascade.
Potential Involvement of PI3K/Akt/mTOR and Ras-ERK Pathways
Studies on other bacterial cyclodipeptides have indicated a modulatory effect on the PI3K/Akt/mTOR and Ras-ERK signaling pathways, which are frequently dysregulated in cancer and play crucial roles in cell survival, proliferation, and apoptosis. It is hypothesized that Cyclo(D-Trp-Tyr) may exert its pro-apoptotic effects by inhibiting these survival pathways.
Experimental Protocols
This section provides an overview of the key experimental methodologies used to investigate the mechanism of action of Cyclo(D-Trp-Tyr).
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cancer cells (e.g., A549) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Treatment: Treat cells with various concentrations of Cyclo(D-Trp-Tyr) and a vehicle control for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add a solubilization solution (e.g., DMSO or SDS in HCl) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Apoptosis Detection by Acridine Orange/Ethidium Bromide (AO/EB) Staining
This method distinguishes between viable, apoptotic, and necrotic cells based on membrane integrity and nuclear morphology.
-
Cell Seeding and Treatment: Seed cells on coverslips in a 24-well plate and treat with Cyclo(D-Trp-Tyr).
-
Staining: Add a mixture of acridine orange (100 µg/mL) and ethidium bromide (100 µg/mL) to the cells and incubate for 5 minutes.
-
Visualization: Wash with PBS and immediately visualize under a fluorescence microscope.
-
Viable cells: Green nucleus with intact structure.
-
Early apoptotic cells: Bright green nucleus with chromatin condensation.
-
Late apoptotic cells: Orange-red nucleus with chromatin condensation.
-
Necrotic cells: Uniformly orange-red nucleus.
-
Caspase-3 Activity Assay
This assay quantitatively measures the activity of the executioner caspase-3.
-
Cell Lysis: Treat cells with Cyclo(D-Trp-Tyr), harvest, and lyse the cells.
-
Protein Quantification: Determine the protein concentration of the cell lysate.
-
Assay Reaction: Incubate the lysate with a caspase-3 specific substrate (e.g., Ac-DEVD-pNA or a fluorogenic substrate).
-
Data Acquisition: Measure the colorimetric or fluorescent signal using a plate reader.
-
Data Analysis: Correlate the signal intensity to the level of caspase-3 activity.
Western Blot Analysis of Apoptotic Proteins
This technique is used to detect changes in the expression levels of key proteins involved in apoptosis.
-
Protein Extraction: Extract total protein from treated and untreated cells.
-
SDS-PAGE and Transfer: Separate proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a membrane (e.g., PVDF).
-
Immunoblotting: Probe the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved caspase-3) followed by HRP-conjugated secondary antibodies.
-
Detection: Visualize protein bands using a chemiluminescent substrate.
-
Analysis: Quantify band intensity to determine relative protein expression levels.
Conclusion and Future Directions
Cyclo(D-Trp-Tyr), and specifically its well-studied stereoisomer Cyclo(D-Tyr-D-Phe), demonstrates promising anticancer activity primarily through the induction of apoptosis mediated by caspase-3 activation. While the foundational mechanism has been outlined, further research is necessary to fully elucidate its therapeutic potential. Key areas for future investigation include:
-
Broad-Spectrum Cytotoxicity: Determining the IC50 values across a wider range of cancer cell lines.
-
Detailed Signaling Pathway Analysis: Elucidating the direct effects of Cyclo(D-Trp-Tyr) on the PI3K/Akt/mTOR and Ras-ERK pathways and identifying its upstream molecular targets.
-
In Vivo Efficacy: Evaluating the anti-tumor effects and pharmacokinetic properties of Cyclo(D-Trp-Tyr) in preclinical animal models.
-
Structure-Activity Relationship Studies: Investigating the anticancer activity of other stereoisomers and synthetic analogs to identify more potent and selective compounds.
A deeper understanding of the molecular mechanisms of Cyclo(D-Trp-Tyr) will be instrumental in its potential development as a novel therapeutic agent for the treatment of cancer.
References
A Technical Guide to the Natural Sources and Isolation of Cyclo(D-Trp-Tyr)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclo(D-Trp-Tyr) is a cyclic dipeptide, a class of natural products also known as 2,5-diketopiperazines (DKPs). These compounds are synthesized by a variety of organisms and are of significant interest to the scientific community due to their diverse biological activities. Their rigid cyclic structure confers high stability and oral bioavailability, making them attractive scaffolds for drug discovery. This technical guide provides a comprehensive overview of the natural sources of Cyclo(D-Trp-Tyr), detailed methodologies for its isolation and purification, and an exploration of the signaling pathways it may modulate.
Natural Sources of Cyclo(D-Trp-Tyr)
Cyclic dipeptides are widespread in nature, produced by microorganisms such as bacteria and fungi, as well as being found in plants and animals.[1][2] Fungi, in particular, are a rich source of novel and bioactive cyclodipeptides, with the genera Aspergillus and Penicillium being prolific producers.[3]
While the broader class of Cyclo(Trp-Tyr) has been identified from various organisms, a specific natural source for Cyclo(D-Trp-Tyr) has been documented as the terrestrial fungus Aspergillus oryzae .[3] Other microorganisms, particularly from the genera Bacillus and Streptomyces, are known producers of other D-amino acid-containing cyclodipeptides, suggesting they may also be potential, yet unconfirmed, sources of Cyclo(D-Trp-Tyr).[4][5][6] For instance, Streptomyces sp. strain 22-4 has been shown to produce cyclo(D-Pro-L-Tyr).[7]
Isolation and Purification of Cyclo(D-Trp-Tyr)
The following is a detailed experimental protocol for the isolation and purification of Cyclo(D-Trp-Tyr) from a fungal culture, adapted from established methodologies for similar cyclic dipeptides.
Experimental Workflow
References
- 1. Cyclo(D-Trp-Tyr) | 环二肽 | MCE [medchemexpress.cn]
- 2. Cyclic Tetrapeptides with Synergistic Antifungal Activity from the Fungus Aspergillus westerdijkiae Using LC-MS/MS-Based Molecular Networking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural Diversity and Biological Activities of the Cyclodipeptides from Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Isolation and antifungal properties of cyclo(D-Tyr-L-Leu) diketopiperazine isolated from Bacillus sp. associated with rhabditid entomopathogenic nematode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antibacterial activity of cyclo(L-Pro-L-Tyr) and cyclo(D-Pro-L-Tyr) from Streptomyces sp. strain 22-4 against phytopathogenic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
Cyclo(D-Trp-Tyr): A Comprehensive Technical Guide to its Physicochemical Properties and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the physicochemical properties, synthesis, and biological activities of the cyclic dipeptide Cyclo(D-Trp-Tyr). This document is intended to be a valuable resource for researchers and professionals engaged in the fields of peptide chemistry, drug discovery, and materials science.
Physicochemical Properties
Cyclo(D-Trp-Tyr) is a heterocyclic compound formed from the condensation of D-tryptophan and L-tyrosine residues. Its rigid cyclic structure imparts unique chemical and biological characteristics compared to its linear counterparts.
General Properties
| Property | Value | Source |
| IUPAC Name | (3R,6S)-3-(1H-indol-3-ylmethyl)-6-[(4-hydroxyphenyl)methyl]piperazine-2,5-dione | Inferred from structure |
| Molecular Formula | C₂₀H₁₉N₃O₃ | [1] |
| Molecular Weight | 349.38 g/mol | [1] |
| CAS Number | 852955-00-1 | [1] |
| Appearance | White solid | [2] |
Solubility and Melting Point
Experimental Protocols
Synthesis of Cyclo(D-Trp-Tyr)
A standard method for the synthesis of Cyclo(D-Trp-Tyr) is through solid-phase peptide synthesis (SPPS) followed by cyclization. The following protocol is adapted from a method for a similar cyclic dipeptide, Cyclo(Tyr-Phe).[5]
Materials:
-
Fmoc-D-Trp(Boc)-OH
-
Fmoc-L-Tyr(tBu)-OH
-
2-Chlorotrityl chloride resin
-
N,N'-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
1-Hydroxybenzotriazole (HOBt)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
Procedure:
-
Resin Loading: Swell the 2-chlorotrityl chloride resin in DCM. Add Fmoc-L-Tyr(tBu)-OH and DIPEA to the resin and agitate to attach the first amino acid.
-
Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF to remove the Fmoc protecting group from the tyrosine residue.
-
Peptide Coupling: In a separate vessel, activate Fmoc-D-Trp(Boc)-OH with DIC and HOBt in DMF. Add the activated amino acid solution to the deprotected resin and agitate to form the dipeptide.
-
Fmoc Deprotection: Remove the Fmoc group from the tryptophan residue using 20% piperidine in DMF.
-
Cleavage from Resin: Cleave the linear dipeptide from the resin using a solution of TFA, TIS, and water.
-
Cyclization: Dissolve the linear dipeptide in a large volume of DMF. Add a coupling agent such as HATU and a base like DIPEA to promote intramolecular cyclization.
-
Purification: Purify the crude Cyclo(D-Trp-Tyr) by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilization: Lyophilize the pure fractions to obtain the final product as a white solid.
Characterization
NMR spectroscopy is a crucial technique for the structural elucidation of Cyclo(D-Trp-Tyr).
Sample Preparation: Dissolve a few milligrams of the purified compound in a suitable deuterated solvent, such as DMSO-d₆.
¹H and ¹³C NMR Analysis: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer. The chemical shifts and coupling constants of the protons and carbons in the diketopiperazine ring and the amino acid side chains will confirm the cyclic structure and the stereochemistry of the molecule. For similar cyclic dipeptides, characteristic proton signals for the α-protons of the amino acids are typically observed between 3.0 and 4.5 ppm.[6][7]
Mass spectrometry is used to determine the molecular weight and confirm the elemental composition of Cyclo(D-Trp-Tyr).
Sample Preparation: Dissolve the sample in a suitable solvent for electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI).
Analysis: The mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 350.15.[1] Tandem mass spectrometry (MS/MS) can be used to further confirm the structure by analyzing the fragmentation pattern. Common fragmentation pathways for cyclic dipeptides involve cleavage of the diketopiperazine ring.[8][9]
Biological Activity and Signaling Pathways
Cyclo(D-Trp-Tyr) has shown significant potential in the field of drug delivery and has been investigated for its biological activities.
Oral Gene Delivery via Peptide Nanotubes
Cyclo(D-Trp-Tyr) has the remarkable ability to self-assemble into peptide nanotubes (PNTs) that can encapsulate and protect DNA, facilitating its oral delivery.[10][11]
Mechanism of Action:
The self-assembly of Cyclo(D-Trp-Tyr) into nanotubes occurs at concentrations above 0.01 mg/mL.[10][11] These nanotubes can associate with plasmid DNA with a high binding constant.[10][11] The interaction is thought to involve the tyrosine residues of the cyclic dipeptide. The PNTs protect the encapsulated DNA from degradation by DNase I, as well as from acidic and bile environments in the digestive tract.[10][11] The permeation of the DNA-loaded PNTs across the intestinal epithelium is an energy-dependent process.[10][11]
Potential Anticancer Activity and Apoptosis Induction
While direct studies on the anticancer activity of Cyclo(D-Trp-Tyr) are limited, a closely related compound, Cyclo(D-Trp-D-Phe), has been shown to induce apoptosis in cancer cells through the activation of caspase-3.[12] It is plausible that Cyclo(D-Trp-Tyr) may exhibit similar pro-apoptotic effects.
Proposed Signaling Pathway:
Apoptosis, or programmed cell death, can be initiated through two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of executioner caspases, such as caspase-3.
-
Extrinsic Pathway: Ligands such as FasL or TNF-α bind to their respective death receptors on the cell surface, leading to the recruitment of adaptor proteins and the activation of initiator caspase-8. Caspase-8 then directly cleaves and activates caspase-3.
-
Intrinsic Pathway: Intracellular stress signals lead to the release of cytochrome c from the mitochondria. Cytochrome c then forms a complex with Apaf-1 and pro-caspase-9, called the apoptosome, which leads to the activation of caspase-9. Activated caspase-9 then cleaves and activates caspase-3.
Activated caspase-3 is a key executioner of apoptosis, cleaving a variety of cellular substrates, ultimately leading to cell death.[13][14][15]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cyclo-(D-Trp-Tyr) peptide [novoprolabs.com]
- 3. scite.ai [scite.ai]
- 4. Tyrosine - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Oral gene delivery with cyclo-(D-Trp-Tyr) peptide nanotubes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Paradoxical roles of caspase-3 in regulating cell survival, proliferation, and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Rapid caspase-3 activation during apoptosis revealed using fluorescence-resonance energy transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Caspase-3 activation and induction of PARP cleavage by cyclic dipeptide cyclo(Phe-Pro) in HT-29 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
In Silico Modeling of Cyclo(D-Trp-Tyr) Receptor Binding: A Methodological Whitepaper
For: Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the latest literature review, a specific, validated protein receptor for the cyclic dipeptide Cyclo(D-Trp-Tyr) has not been definitively identified. Research has primarily focused on its physicochemical properties, self-assembly into nanotubes for drug delivery, and general biological activities such as anticancer and antioxidant effects, without elucidating a direct molecular target. This guide, therefore, presents a generalized framework for the in silico modeling of a cyclic peptide like Cyclo(D-Trp-Tyr) to a hypothetical receptor, providing a roadmap for when a target is identified.
Introduction
Cyclic dipeptides (CDPs) are a class of naturally occurring and synthetic molecules with diverse biological activities. Their constrained cyclic structure often imparts greater stability and receptor affinity compared to their linear counterparts. Cyclo(D-Trp-Tyr), composed of D-tryptophan and D-tyrosine, is of interest for its potential therapeutic applications. In silico modeling is a powerful computational approach to predict and analyze the binding of such ligands to their protein receptors at a molecular level. This technical guide outlines a comprehensive workflow for the in silico modeling of Cyclo(D-Trp-Tyr) receptor binding, from initial target identification to the analysis of the ligand-receptor complex.
Hypothetical In Silico Modeling Workflow
The computational analysis of Cyclo(D-Trp-Tyr) binding to a putative receptor would follow a multi-step process. This workflow is designed to build a comprehensive model of the binding event, from initial interaction to the stability of the final complex.
Caption: A generalized workflow for in silico modeling of ligand-receptor binding.
Data Presentation: Hypothetical Binding Affinity Data
In the absence of experimental data for Cyclo(D-Trp-Tyr), the following table illustrates how quantitative data from various in silico and in vitro experiments would be structured for a hypothetical receptor.
| Parameter | Value | Method | Notes |
| Binding Affinity | |||
| Docking Score | -9.5 kcal/mol | Molecular Docking (e.g., AutoDock Vina) | Predicted binding energy. |
| Dissociation Constant (Kd) | 50 nM | Isothermal Titration Calorimetry (ITC) | Experimentally determined binding affinity. |
| Inhibition Constant (Ki) | 75 nM | Competitive Binding Assay | Potency of the ligand to inhibit binding of a known ligand. |
| IC50 | 150 nM | Functional Assay | Concentration causing 50% inhibition of a biological process. |
| Molecular Dynamics | |||
| RMSD of Ligand | 1.5 Å | 100 ns MD Simulation | Stability of the ligand in the binding pocket. |
| Number of H-Bonds | 3-5 | MD Simulation Trajectory Analysis | Key hydrogen bond interactions. |
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating in silico predictions. Below are generalized protocols for key experiments that would be cited in a study of Cyclo(D-Trp-Tyr) receptor binding.
Molecular Docking Protocol
-
Receptor Preparation:
-
Obtain the 3D structure of the receptor from the Protein Data Bank (PDB) or through homology modeling if an experimental structure is unavailable.
-
Remove water molecules and any co-crystallized ligands.
-
Add hydrogen atoms and assign appropriate protonation states for titratable residues at a physiological pH.
-
Perform energy minimization to relieve any steric clashes.
-
-
Ligand Preparation:
-
Generate the 3D structure of Cyclo(D-Trp-Tyr) using a molecule builder.
-
Perform a conformational search to generate a set of low-energy conformers.
-
Assign partial charges using a suitable force field (e.g., Gasteiger charges).
-
-
Docking Simulation:
-
Define the binding site on the receptor based on experimental data or using a blind docking approach.
-
Generate a grid box encompassing the binding site.
-
Perform docking using software such as AutoDock Vina, HADDOCK, or Glide.
-
Analyze the resulting docking poses and rank them based on their scoring functions.
-
Isothermal Titration Calorimetry (ITC) Protocol
-
Sample Preparation:
-
Express and purify the receptor protein.
-
Prepare a concentrated solution of Cyclo(D-Trp-Tyr).
-
Dialyze both the protein and the ligand against the same buffer to minimize heat of dilution effects.
-
-
ITC Experiment:
-
Load the protein solution into the sample cell of the ITC instrument.
-
Load the ligand solution into the injection syringe.
-
Perform a series of injections of the ligand into the protein solution while monitoring the heat change.
-
-
Data Analysis:
-
Integrate the heat change peaks to generate a binding isotherm.
-
Fit the data to a suitable binding model (e.g., one-site binding) to determine the dissociation constant (Kd), binding enthalpy (ΔH), and stoichiometry (n).
-
Mandatory Visualization: Signaling Pathway
Should a receptor for Cyclo(D-Trp-Tyr) be identified, its binding would likely trigger a downstream signaling cascade. The following is a hypothetical signaling pathway for a G-protein coupled receptor (GPCR), a common class of drug targets.
Caption: A hypothetical GPCR signaling pathway initiated by Cyclo(D-Trp-Tyr) binding.
Conclusion
While the direct molecular target of Cyclo(D-Trp-Tyr) remains to be elucidated, the in silico and experimental methodologies outlined in this guide provide a robust framework for its future investigation. The combination of computational prediction and experimental validation is essential for understanding the molecular basis of its biological activity and for the rational design of novel therapeutics. The identification of a specific receptor will be a critical step in unlocking the full potential of this intriguing cyclic dipeptide.
Antioxidant properties of tryptophan-containing cyclic dipeptides.
An In-depth Technical Guide on the Antioxidant Properties of Tryptophan-Containing Cyclic Dipeptides
Introduction
Cyclic dipeptides (CDPs), also known as 2,5-diketopiperazines (DKPs), represent the simplest and most prevalent class of cyclic peptides in nature. These compounds are formed through the intramolecular cyclization of two amino acids and are found in various sources, including fermented foods, microorganisms, plants, and animals. Tryptophan-containing cyclic dipeptides are a notable subgroup of these molecules, recognized for a wide array of biological activities such as antitumor, antibacterial, antiviral, and immunomodulatory effects. A significant body of evidence indicates that many of these biological functions are associated with their potent antioxidant properties.
The unique and rigid conformation of the DKP scaffold enhances binding affinity and specificity to biological targets, making these compounds promising candidates for drug discovery. The indole ring of the tryptophan residue is particularly important, as it can act as a hydrogen donor, contributing to the radical scavenging capacity of these molecules. This guide provides a comprehensive overview of the antioxidant properties of tryptophan-containing CDPs, including quantitative data, detailed experimental protocols, and the underlying signaling pathways.
Mechanisms of Antioxidant Action
The antioxidant activity of tryptophan-containing cyclic dipeptides is multifaceted, involving both direct and indirect mechanisms.
-
Direct Radical Scavenging: The primary mechanism is the direct quenching of reactive oxygen species (ROS) and other free radicals. The indole moiety of the tryptophan residue can donate a hydrogen atom to neutralize radicals, thereby terminating damaging chain reactions. Studies have shown that CDPs containing polar amino acid residues, such as tryptophan, exhibit significant scavenging activity against hydroxyl radicals (•OH).
-
Modulation of Cellular Antioxidant Defense Systems: Beyond direct scavenging, these dipeptides can influence endogenous antioxidant pathways. A key pathway is the Keap1-Nrf2-ARE (Kelch-like ECH-associated protein 1-Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) signaling pathway. Tryptophan and its metabolites have been shown to activate Nrf2, which then translocates to the nucleus and induces the expression of a suite of antioxidant and cytoprotective genes. While this has been established for tryptophan itself, it is a highly probable mechanism for its cyclic dipeptide derivatives as well.
Quantitative Antioxidant Activity
The antioxidant potential of various tryptophan-containing cyclic dipeptides has been quantified using several in vitro assays. The following table summarizes available data, providing a comparative look at their efficacy. It is important to exercise caution when directly comparing values across different studies due to variations in experimental conditions.
| Cyclic Dipeptide | Assay | Result (IC50 or equivalent) | Source Organism/Method | Reference |
| Cyclo(L-Trp-L-Pro) | DPPH Radical Scavenging | Data not specified in abstract | Synthetic | |
| Cyclo(L-Trp-L-Ser) | Anti-QS activity | Inhibited violacein production | Synthetic | |
| Cyclo(L-Trp-Gly) | Enzymatic Prenylation Substrate | 33.6% conversion rate | Enzymatic Synthesis | |
| Cyclo(L-Trp-L-Leu) | Enzymatic Prenylation Substrate | 30.2% conversion rate | Enzymatic Synthesis | |
| Cyclo(L-Trp-L-Trp) | Enzymatic Prenylation Substrate | 28.5% conversion rate | Enzymatic Synthesis | |
| Cyclo(L-Trp-L-Tyr) | Enzymatic Prenylation Substrate | 28.1% conversion rate | Enzymatic Synthesis | |
| Tryptophan-containing peptides | ORAC | 1.9 - 2.4 Trolox equivalents | Synthetic |
Experimental Protocols
This section details the methodologies for common antioxidant assays and a general protocol for the synthesis of tryptophan-containing cyclic dipeptides.
Synthesis of Tryptophan-Containing Cyclic Dipeptides
A common method for synthesizing these compounds involves a multi-step process starting from protected amino acids.
Materials:
-
Boc-L-Tryptophan (Boc-Trp-OH)
-
L-Amino acid methyl ester hydrochloride (e.g., L-Serine methyl ester hydrochloride)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC•HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
Triethylamine (Et3N)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Methanol (MeOH)
-
Ammonium hydroxide (NH4OH)
Procedure:
-
Coupling: Dissolve Boc-Trp-OH, the desired L-amino acid methyl ester hydrochloride, EDC•HCl, and HOBt in DCM. Add Et3N and stir the mixture at room temperature to form the linear dipeptide.
-
Purification: After the reaction is complete, purify the linear dipeptide using column chromatography.
-
Deprotection: Treat the purified linear dipeptide with a 1:1 mixture of TFA and DCM to remove the Boc protecting group.
-
Cyclization: Dissolve the deprotected dipeptide in MeOH and treat with ammonium hydroxide to induce intramolecular cyclization.
-
Final Purification: Purify the final cyclic dipeptide product using column chromatography or recrystallization.
Caption: Generalized workflow for the synthesis of tryptophan-containing cyclic dipeptides.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol (analytical grade)
-
Cyclic dipeptide samples
-
Positive control (e.g., Ascorbic acid, Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
DPPH Solution Preparation: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. Keep the solution in the dark.
-
Sample Preparation: Dissolve the cyclic dipeptide samples and the positive control in the same solvent used for the DPPH solution to create stock solutions. Prepare a series of dilutions from the stock solutions.
-
Assay: In a 96-well plate, add 100 µL of the sample or standard solutions at different concentrations to the wells. Add 100 µL of the DPPH solution to each well. For the blank, use 100 µL of the solvent instead of the sample.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100 The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage inhibition against the sample concentrations.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue/green chromophore.
Materials:
-
ABTS diammonium salt
-
Potassium persulfate
-
Phosphate-buffered saline (PBS, pH 7.4) or ethanol
-
Cyclic dipeptide samples
-
Positive control (e.g., Trolox)
-
96-well microplate
-
Microplate reader or spectrophotometer
Procedure:
-
ABTS Radical Solution Preparation: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.
-
ABTS Working Solution Preparation: Dilute the ABTS radical solution with PBS (pH 7.4) or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare serial dilutions of the cyclic dipeptide samples and the positive control.
-
Assay: Add 20 µL of the sample or standard solutions to a 96-well plate. Add 180 µL of the ABTS working solution to each well.
-
Incubation: Incubate the plate at room temperature for 6 minutes.
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: Calculate the percentage inhibition as in the DPPH assay and determine the IC50 value or express the results as Trolox Equivalent Antioxidant Capacity (TEAC).
Caption: A typical experimental workflow for in-vitro antioxidant capacity assays like DPPH or ABTS.
ORAC (Oxygen Radical Absorbance Capacity) Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (fluorescein) from oxidative degradation by peroxyl radicals generated by AAPH.
Materials:
-
Fluorescein sodium salt
-
AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)
-
Trolox
-
Phosphate buffer (75 mM, pH 7.4)
-
Cyclic dipeptide samples
-
Black 96-well microplate
-
Fluorescence microplate reader with temperature control
Procedure:
-
Reagent Preparation: Prepare a fluorescein working solution (e.g., 10 nM) and an AAPH solution (e.g., 240 mM) in phosphate buffer. Prepare a series of Trolox standards (e.g., 6.25 to 100 µM).
-
Sample Preparation: Prepare dilutions of the cyclic dipeptide samples in phosphate buffer.
-
Assay Setup: In a black 96-well plate, add 150 µL of the fluorescein working solution to each well. Add 25 µL of the sample, Trolox standard, or phosphate buffer (for the blank) to the appropriate wells.
-
Incubation: Incubate the plate at 37°C for 30 minutes in the plate reader.
-
Reaction Initiation: Add 25 µL of the AAPH solution to all wells to start the reaction.
-
Measurement: Immediately begin monitoring the fluorescence decay every 1-2 minutes for at least 60 minutes (Excitation: 485 nm, Emission: 520 nm).
-
Calculation: Calculate the area under the curve (AUC) for each sample, standard, and blank. The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample or standard. Plot the net AUC of the Trolox standards against their concentrations to create a standard curve. The ORAC value of the samples is then expressed as Trolox equivalents.
Signaling Pathway Visualization
As discussed, a key indirect antioxidant mechanism is the modulation of the Keap1-Nrf2-ARE pathway. The following diagram illustrates this process.
Neuroprotective Potential of Cyclo(D-Trp-Tyr): A Technical Guide
Disclaimer: Direct experimental evidence for the neuroprotective effects of the cyclic dipeptide Cyclo(D-Trp-Tyr) is not extensively available in current scientific literature. This technical guide therefore presents a predictive analysis based on the known neuroprotective mechanisms of structurally and functionally related cyclic dipeptides (CDPs), the neurochemical properties of its constituent amino acids (Tryptophan and Tyrosine), and the established advantages of D-amino acid incorporation in peptides. The experimental protocols and quantitative data provided are derived from studies on analogous compounds and are intended to serve as a foundational framework for future research into Cyclo(D-Trp-Tyr).
Introduction
Cyclic dipeptides (CDPs), also known as 2,5-diketopiperazines, are a class of cyclic organic compounds that have garnered significant interest in the field of drug discovery due to their diverse biological activities, including antimicrobial, anticancer, and neuroprotective properties. Their rigid and conformationally constrained structure contributes to enhanced stability, resistance to enzymatic degradation, and improved cell permeability compared to their linear counterparts.
This guide focuses on the therapeutic potential of Cyclo(D-Trp-Tyr), a cyclic dipeptide composed of D-Tryptophan and D-Tyrosine. The incorporation of D-amino acids is a key feature, as it is known to increase the proteolytic stability of peptides, a desirable characteristic for therapeutic agents targeting the central nervous system (CNS). Peptides containing D-amino acids can mimic naturally occurring peptides while being more resistant to proteases, making them more suitable for therapeutic applications.
Tryptophan and Tyrosine are aromatic amino acids that serve as precursors for the synthesis of key neurotransmitters, serotonin and dopamine, respectively, which play crucial roles in mood, cognition, and motor control. The neuroprotective potential of various cyclic dipeptides has been demonstrated in models of oxidative stress, neuroinflammation, and apoptosis. This document will explore the inferred neuroprotective mechanisms of Cyclo(D-Trp-Tyr), supported by data from related compounds, and provide detailed experimental protocols for its future investigation.
Postulated Neuroprotective Mechanisms of Action
Based on studies of related cyclic dipeptides, the neuroprotective effects of Cyclo(D-Trp-Tyr) are likely multifaceted, targeting key pathways involved in neuronal cell death and dysfunction.
Attenuation of Oxidative Stress
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense systems, is a major contributor to neurodegenerative diseases. Tyrphostins, which share structural similarities with phenolic antioxidants, have been shown to protect neuronal cells from oxidative stress. Some tyrphostins act as direct antioxidants, while others reduce ROS generation from mitochondria or increase cellular glutathione levels[1]. Given the phenolic nature of the Tyrosine residue, Cyclo(D-Trp-Tyr) may exhibit direct ROS scavenging activity.
Inhibition of Apoptosis
Apoptosis, or programmed cell death, is a critical process in the pathogenesis of neurodegenerative disorders. The cyclic dipeptide Cyclo(D-Tyr-D-Phe) has been shown to induce apoptosis in cancer cells through the activation of caspase-3, a key executioner caspase[2][3]. In the context of neuroprotection, the modulation of apoptotic pathways is crucial. For instance, the inhibition of pro-apoptotic proteins and the upregulation of anti-apoptotic factors can prevent neuronal cell death. It is plausible that Cyclo(D-Trp-Tyr) could modulate apoptotic signaling in neurons, potentially by inhibiting caspase activation or influencing the expression of Bcl-2 family proteins.
Modulation of Signaling Pathways
Several signaling pathways are implicated in neuronal survival and death. The neuroprotective effects of some cyclic dipeptides are mediated through the activation of pro-survival pathways and the inhibition of pro-inflammatory and pro-apoptotic pathways. For example, Cyclo(L-Pro-L-Phe) has been shown to exert neuroprotective effects by activating the Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ), which in turn inhibits the NF-κB signaling pathway, a key regulator of inflammation[4]. Another neuroprotective cyclic dipeptide, Cyclo(His-Pro), is known to activate the Nrf2 antioxidant response pathway and inhibit NF-κB signaling[5]. It is hypothesized that Cyclo(D-Trp-Tyr) could similarly interact with and modulate key signaling cascades to promote neuronal survival.
Quantitative Data from Analogous Compounds
To provide a framework for the potential efficacy of Cyclo(D-Trp-Tyr), the following tables summarize quantitative data from studies on the neuroprotective effects of related cyclic dipeptides, Cyclo(L-Pro-L-Phe) and Cyclo(His-Pro).
Table 1: In Vitro Neuroprotective Effects of Cyclo(L-Pro-L-Phe) against Oxidative Stress [4]
| Assay | Treatment Group | Concentration (µM) | Result (% of Control) |
| Cell Viability (MTT Assay) | Control | - | 100 |
| H₂O₂ (150 µM) | - | 50.3 ± 2.5 | |
| Cyclo(L-Pro-L-Phe) + H₂O₂ | 10 | 65.8 ± 3.1 | |
| Cyclo(L-Pro-L-Phe) + H₂O₂ | 40 | 78.4 ± 4.2 | |
| Cytotoxicity (LDH Release Assay) | Control | - | 100 |
| H₂O₂ (150 µM) | - | 210.5 ± 10.2 | |
| Cyclo(L-Pro-L-Phe) + H₂O₂ | 10 | 155.7 ± 8.9 | |
| Cyclo(L-Pro-L-Phe) + H₂O₂ | 40 | 120.3 ± 7.5 |
Table 2: In Vitro Neuroprotective Effects of Cyclo(His-Pro) [6]
| Neuroprotective Model | Assay | Key Findings |
| Glutamate-induced excitotoxicity in PC12 cells | Cell Viability (MTT Assay) | Increased cell viability significantly compared to control. |
| Oxidative stress (Paraquat-induced) in PC12 cells | Cell Viability, ROS production | Reduced cell death and decreased reactive oxygen species (ROS) production. |
| Hypoxic-ischemic injury | In vivo behavioral tests | Improved sensory-motor function. |
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the neuroprotective effects of Cyclo(D-Trp-Tyr).
In Vitro Neuroprotection Assays
-
Cell Line: SH-SY5Y human neuroblastoma cells or primary cortical neurons.
-
Culture Conditions: Maintain cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Treatment: Seed cells in appropriate plates. Pre-treat with varying concentrations of Cyclo(D-Trp-Tyr) for a specified duration (e.g., 2-24 hours) before inducing neurotoxicity.
-
Induction of Neurotoxicity: Induce neuronal damage with agents such as hydrogen peroxide (H₂O₂ for oxidative stress), glutamate (for excitotoxicity), or tunicamycin (for endoplasmic reticulum stress).
-
Principle: Measures the metabolic activity of viable cells, which reduces the yellow tetrazolium salt MTT to purple formazan crystals.
-
Procedure:
-
Following treatment in a 96-well plate, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.
-
Measure absorbance at 570 nm. Cell viability is expressed as a percentage of the untreated control.
-
-
Principle: Measures the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture medium.
-
Procedure:
-
After treatment, collect the cell culture supernatant.
-
Use a commercial LDH cytotoxicity assay kit according to the manufacturer's instructions.
-
The supernatant is incubated with a reaction mixture, and the formation of a colored formazan product is measured spectrophotometrically at 490 nm.
-
-
Principle: The cell-permeable dye 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is deacetylated by cellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
Procedure:
-
After treatment, wash cells with PBS and incubate with DCFH-DA solution (e.g., 10 µM) for 30 minutes at 37°C.
-
Wash cells again with PBS.
-
Measure fluorescence intensity using a fluorescence microplate reader or flow cytometer with excitation at ~485 nm and emission at ~535 nm.
-
-
Principle: The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay detects DNA fragmentation, a hallmark of apoptosis.
-
Procedure:
-
Fix and permeabilize treated cells or brain tissue sections.
-
Incubate with a reaction mixture containing Terminal deoxynucleotidyl Transferase (TdT) and labeled dUTP.
-
Visualize labeled cells using fluorescence microscopy or flow cytometry.
-
-
Principle: Detects the cleaved (active) form of caspase-3, an executioner caspase in the apoptotic pathway.
-
Procedure:
-
Lyse treated cells and determine protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with a primary antibody specific for cleaved caspase-3.
-
Incubate with an HRP-conjugated secondary antibody.
-
Detect protein bands using an enhanced chemiluminescence (ECL) system.
-
In Vivo Neuroprotection Model: Middle Cerebral Artery Occlusion/Reperfusion (MCAO/R)[25][26][27][28][29]
-
Model: The MCAO/R model in rats is a widely used model of focal cerebral ischemia.
-
Procedure:
-
Anesthetize the animal and expose the common carotid artery.
-
Introduce a filament into the internal carotid artery to occlude the middle cerebral artery for a specific duration (e.g., 90 minutes).
-
Withdraw the filament to allow reperfusion.
-
-
Assessment:
-
Neurological Deficit Scoring: Evaluate motor and sensory deficits at various time points post-MCAO.
-
Infarct Volume Measurement: At the end of the experiment, euthanize the animal, section the brain, and stain with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.
-
Histological Analysis: Perform immunohistochemistry on brain sections to assess for markers of apoptosis (e.g., TUNEL, cleaved caspase-3) and inflammation.
-
Visualizations: Signaling Pathways and Experimental Workflows
Postulated Signaling Pathways for Neuroprotection
The following diagrams illustrate potential signaling pathways that Cyclo(D-Trp-Tyr) may modulate to exert its neuroprotective effects, based on the known mechanisms of related cyclic dipeptides.
References
- 1. Activation of Neuronal Caspase-3 by Intracellular Accumulation of Wild-Type Alzheimer Amyloid Precursor Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. doc.abcam.com [doc.abcam.com]
- 3. NMDA-induced Excitotoxicity and Lactate Dehydrogenase Assay in Primary Cultured Neurons [bio-protocol.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Cyclo(D-Trp-Tyr): A Comprehensive Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclo(D-Trp-Tyr) is a cyclic dipeptide composed of D-tryptophan and D-tyrosine. This technical guide provides an in-depth overview of its discovery, history, synthesis, and biological activities. While the initial discovery of Cyclo(D-Trp-Tyr) in a natural source is not definitively documented in readily available literature, its synthesis and exploration of its properties have revealed significant potential, particularly in the formation of self-assembling peptide nanotubes for advanced drug and gene delivery applications. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes known signaling pathways and experimental workflows to serve as a comprehensive resource for the scientific community.
Discovery and History
The definitive first isolation of Cyclo(D-Trp-Tyr) from a natural source remains to be explicitly detailed in scientific literature. However, the closely related cyclic dipeptide, Cyclo(D-Tyr-D-Phe), was first isolated from the ethyl acetate extract of a fermented modified nutrient broth of Bacillus sp. N strain, which is associated with the rhabditid entomopathogenic nematode. This suggests a potential microbial origin for D-amino acid-containing cyclic dipeptides. The history of Cyclo(D-Trp-Tyr) in scientific research is more prominently marked by its chemical synthesis and subsequent investigation into its unique self-assembly properties.
Synthesis of Cyclo(D-Trp-Tyr)
The synthesis of Cyclo(D-Trp-Tyr) is typically achieved through solid-phase peptide synthesis (SPPS), a robust and widely used methodology for preparing peptides.
Experimental Protocol: Solid-Phase Synthesis of Cyclo(D-Trp-Tyr)
This protocol outlines a general procedure for the synthesis of Cyclo(D-Trp-Tyr) based on established Fmoc/tBu solid-phase chemistry.
Materials:
-
Fmoc-D-Tyr(tBu)-Wang resin
-
Fmoc-D-Trp(Boc)-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
Piperidine
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
Procedure:
-
Resin Swelling: The Fmoc-D-Tyr(tBu)-Wang resin is swelled in DMF in a reaction vessel.
-
Fmoc Deprotection: The Fmoc protecting group is removed from the D-tyrosine residue by treating the resin with a solution of 20% piperidine in DMF.
-
Amino Acid Coupling:
-
Fmoc-D-Trp(Boc)-OH is pre-activated using DIC and OxymaPure® in DMF.
-
The activated amino acid solution is added to the resin, and the coupling reaction is allowed to proceed to completion.
-
-
Final Fmoc Deprotection: The Fmoc group is removed from the newly added D-tryptophan residue using 20% piperidine in DMF.
-
Cleavage and Cyclization:
-
The linear dipeptide is cleaved from the resin, and the side-chain protecting groups (Boc and tBu) are removed simultaneously using a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5).
-
The cleavage reaction also facilitates the intramolecular cyclization of the linear dipeptide to form Cyclo(D-Trp-Tyr).
-
-
Purification: The crude cyclic dipeptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: The final product is characterized by mass spectrometry and NMR spectroscopy to confirm its identity and purity.
Diagram of the Solid-Phase Synthesis Workflow:
Biological Activities and Applications
The primary area of investigation for Cyclo(D-Trp-Tyr) has been its application in nanotechnology, specifically in the formation of peptide nanotubes (PNTs) for drug and gene delivery. The biological activities of the closely related Cyclo(D-Tyr-D-Phe) have been more extensively studied and provide insights into the potential therapeutic applications of D-amino acid-containing cyclic dipeptides.
Peptide Nanotubes (PNTs) for Gene Delivery
Cyclo(D-Trp-Tyr) has the remarkable ability to self-assemble into hollow, tubular nanostructures known as peptide nanotubes. These PNTs have been explored as carriers for gene delivery.
Quantitative Data:
| Parameter | Value | Reference |
| DNA Binding Constant | 3.2 x 10⁸ M⁻¹ | [1] |
| In vitro Duodenal Apparent Permeability Coefficient of pCMV-lacZ with PNTs | 395.6 ± 142.2 × 10⁻¹⁰ cm/s | [1] |
| In vitro Duodenal Apparent Permeability Coefficient of naked pCMV-lacZ | 49.2 ± 21.6 × 10⁻¹⁰ cm/s | [1] |
Experimental Protocol: Preparation of Cyclo(D-Trp-Tyr) Peptide Nanotubes
Materials:
-
Cyclo(D-Trp-Tyr) powder
-
50% Ethanol solution
Procedure:
-
Dissolve 5 mg of Cyclo(D-Trp-Tyr) powder in 1.5 mL of 50% ethanol in an Eppendorf tube.
-
Leave the Eppendorf tube open to allow for the slow evaporation of the ethanol.
-
A white suspension of nanotubes will form after 48-72 hours of equilibration with the gas phase.
-
The nanotubes can be harvested after the residual ethanol has completely evaporated.
Diagram of PNT Formation and Gene Delivery:
Potential Anticancer and Antibacterial Activities
While direct quantitative data for the anticancer and antibacterial activities of Cyclo(D-Trp-Tyr) are not extensively reported, the activities of the structurally similar Cyclo(D-Tyr-D-Phe) suggest potential in these areas.
Quantitative Data for Cyclo(D-Tyr-D-Phe):
Anticancer Activity:
| Cell Line | Activity | Value | Reference |
| A549 (Human Lung Carcinoma) | IC₅₀ | 10 µM | [2] |
| Normal Fibroblast Cells | Cytotoxicity | No cytotoxicity up to 100 µM | [2] |
Antibacterial Activity (Minimum Inhibitory Concentration - MIC):
| Bacterial Strain | MIC | Reference |
| Staphylococcus epidermis | 1 µg/mL | [2] |
| Proteus mirabilis | 2 µg/mL | [2] |
Proposed Signaling Pathway: Apoptosis Induction by D-Amino Acid-Containing Cyclic Dipeptides
Studies on Cyclo(D-Tyr-D-Phe) suggest that its anticancer activity is mediated through the induction of apoptosis. A key event in this process is the activation of caspase-3, an executioner caspase.[2]
Conclusion
Cyclo(D-Trp-Tyr) is a cyclic dipeptide with significant potential, primarily demonstrated in the field of nanobiotechnology for drug and gene delivery through the formation of self-assembling peptide nanotubes. While its natural origin and full spectrum of biological activities are still areas for further investigation, the data available for structurally similar compounds suggest promising anticancer and antibacterial properties. The detailed protocols for synthesis and nanotube formation, along with the quantitative data presented in this guide, provide a solid foundation for researchers and drug development professionals to further explore and harness the therapeutic potential of Cyclo(D-Trp-Tyr). Future research should focus on elucidating its natural sources, expanding the quantitative assessment of its biological activities, and further detailing the molecular mechanisms and signaling pathways it modulates.
References
- 1. Oral gene delivery with cyclo-(D-Trp-Tyr) peptide nanotubes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cyclo(D-Tyr-D-Phe): a new antibacterial, anticancer, and antioxidant cyclic dipeptide from Bacillus sp. N strain associated with a rhabditid entomopathogenic nematode - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Structure-Activity Relationship of Cyclo(D-Trp-Tyr)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclic dipeptides (CDPs), also known as 2,5-diketopiperazines (DKPs), are a class of naturally occurring and synthetic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. Their conformationally constrained scaffold often leads to enhanced metabolic stability and target affinity compared to their linear counterparts. Among these, Cyclo(D-Trp-Tyr), a cyclic dipeptide composed of D-tryptophan and D-tyrosine, and its analogs have emerged as promising candidates for therapeutic development, exhibiting notable anticancer, antibacterial, and antioxidant properties.
This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) studies of Cyclo(D-Trp-Tyr) and related analogs. It summarizes the available quantitative data, details key experimental protocols, and visualizes the known and proposed signaling pathways and experimental workflows to facilitate further research and drug development in this area.
Quantitative Biological Activity Data
The biological activity of cyclic dipeptides is profoundly influenced by the nature of their constituent amino acid side chains and their stereochemistry. While a systematic SAR study on a comprehensive library of Cyclo(D-Trp-Tyr) analogs is not extensively documented in publicly available literature, valuable insights can be gleaned from studies on closely related compounds. The following tables summarize the available quantitative data for Cyclo(D-Trp-Tyr) analogs and other relevant tryptophan- and tyrosine-containing cyclic dipeptides.
Table 1: Anticancer Activity of Cyclo(D-Trp-Tyr) Analogs and Related Cyclic Dipeptides
| Compound | Cancer Cell Line | Assay | IC50 Value | Citation |
| Cyclo(D-Tyr-D-Phe) | A549 (Human Lung Carcinoma) | MTT Assay | 10 µM | [1] |
| Brevianamide F (Cyclo(L-Trp-L-Pro)) | OVCAR-8 (Ovarian Carcinoma) | Not Specified | 11.9 µg/mL | [2] |
| Cyclo(L-Trp-L-Hyp) | HL-60 (Acute Promyelocytic Leukemia) | Not Specified | 64.34 µM | [2] |
| Mixture of Cyclo(L-Tyr-L-Pro), Cyclo(L-Val-L-Pro), and Cyclo(L-Phe-L-Pro) | HeLa (Cervical Carcinoma) | Not Specified | 0.53 mg/mL | [2] |
| Mixture of Cyclo(L-Tyr-L-Pro), Cyclo(L-Val-L-Pro), and Cyclo(L-Phe-L-Pro) | Caco-2 (Colorectal Adenocarcinoma) | Not Specified | 0.66 mg/mL | [2] |
Table 2: Antibacterial Activity of Cyclo(D-Trp-Tyr) Analogs and Related Cyclic Dipeptides
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Citation |
| Cyclo(D-Tyr-D-Phe) | Staphylococcus epidermis | 1 µg/mL | [1] |
| Cyclo(D-Tyr-D-Phe) | Proteus mirabilis | 2 µg/mL | [1] |
| Cyclo(L-Pro-L-Tyr) | Xanthomonas axonopodis pv. citri | 31.25 µg/mL | [3][4] |
| Cyclo(L-Pro-L-Tyr) | Ralstonia solanacearum | 31.25 µg/mL | [3][4] |
| Cyclo(D-Pro-L-Tyr) | Xanthomonas axonopodis pv. citri | 31.25 µg/mL | [3][4] |
| Cyclo(D-Pro-L-Tyr) | Ralstonia solanacearum | 31.25 µg/mL | [3][4] |
Structure-Activity Relationship (SAR) Insights
Based on the available data, several key SAR trends can be inferred for tryptophan- and tyrosine-containing cyclic dipeptides:
-
Stereochemistry is a Critical Determinant of Activity: Studies on Cyclo(Tyr-Phe) have shown that the D-D enantiomer possesses greater antibacterial and anticancer activity than the L-L enantiomer.[1] This highlights the importance of the three-dimensional arrangement of the side chains for target interaction.
-
Aromatic Side Chains are Important for Bioactivity: The presence of the aromatic and hydrophobic indole ring of tryptophan and the phenolic ring of tyrosine is a common feature in many bioactive cyclic dipeptides. These moieties are thought to facilitate membrane interaction and binding to target proteins.
-
The Nature of the Second Amino Acid Modulates Activity: In tryptophan-containing cyclic dipeptides, modifications to the non-aromatic amino acid partner can significantly impact anti-quorum sensing activity.[5] This suggests that while the tryptophan residue may be crucial for a particular activity, the overall shape and functionality of the molecule, dictated by the other residue, fine-tunes the potency and selectivity.
-
Hydroxylation Can Influence Activity: The presence of a hydroxyl group on the proline residue in Cyclo(L-Hyp-L-Tyr) compared to Cyclo(L-Pro-L-Tyr) alters its anti-quorum sensing activity against Pseudomonas aeruginosa.[6]
Signaling Pathways
The anticancer activity of Cyclo(D-Trp-Tyr) and its close analogs is primarily attributed to the induction of apoptosis. The apoptotic cascade can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways. Evidence for related compounds suggests that both pathways may be involved.
Proposed Apoptotic Signaling Pathway
The following diagram illustrates a proposed signaling pathway for the induction of apoptosis by Cyclo(D-Trp-Tyr), integrating both the extrinsic and intrinsic pathways leading to the activation of the executioner caspase-3.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the SAR studies of Cyclo(D-Trp-Tyr).
Solid-Phase Synthesis of Cyclo(D-Trp-Tyr)
This protocol outlines a general method for the solid-phase synthesis of cyclic dipeptides using Fmoc chemistry.
Materials:
-
Fmoc-D-Tyr(tBu)-Wang resin
-
Fmoc-D-Trp(Boc)-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Piperidine
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
Procedure:
-
Resin Swelling: Swell the Fmoc-D-Tyr(tBu)-Wang resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, and then for 15 minutes to remove the Fmoc protecting group from the D-tyrosine. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling: In a separate vessel, activate Fmoc-D-Trp(Boc)-OH (3 eq.) with DIC (3 eq.) and HOBt (3 eq.) in DMF. Add this solution to the resin, followed by DIPEA (6 eq.). Agitate the mixture for 2 hours. Confirm complete coupling using a Kaiser test. Wash the resin with DMF and DCM.
-
Final Fmoc Deprotection: Repeat step 2 to remove the Fmoc group from the D-tryptophan residue.
-
Cyclization and Cleavage: Treat the resin with a cleavage cocktail (e.g., TFA/TIS/Water 95:2.5:2.5) for 2-3 hours. This step simultaneously cleaves the peptide from the resin and removes the side-chain protecting groups (tBu and Boc), followed by spontaneous cyclization to form the diketopiperazine.
-
Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the crude product by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final product by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
MTT Assay for Cytotoxicity
This colorimetric assay is used to assess the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
Cancer cell line (e.g., A549)
-
Normal fibroblast cell line (for selectivity assessment)
-
Complete culture medium
-
Cyclo(D-Trp-Tyr)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of Cyclo(D-Trp-Tyr) (typically in a serial dilution) and incubate for 48-72 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Caspase-3 Activity Assay
This assay quantifies the activity of caspase-3, a key executioner caspase in apoptosis.
Materials:
-
Treated and untreated cell lysates
-
Caspase-3 colorimetric substrate (e.g., Ac-DEVD-pNA)
-
Assay buffer
-
96-well plate
Procedure:
-
Cell Lysis: Lyse the treated and untreated cells to obtain cytosolic extracts.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Assay Reaction: In a 96-well plate, add equal amounts of protein from each lysate. Add the assay buffer and the caspase-3 substrate.
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Absorbance Measurement: Measure the absorbance at 405 nm.
-
Data Analysis: Calculate the fold-increase in caspase-3 activity in the treated samples compared to the untreated control.
Conclusion
The cyclic dipeptide Cyclo(D-Trp-Tyr) and its analogs represent a promising class of compounds with significant therapeutic potential, particularly in the areas of oncology and infectious diseases. The structure-activity relationship studies, although not exhaustive for the parent compound itself, indicate that the stereochemistry and the nature of the aromatic side chains are critical for their biological activity. The primary mechanism of anticancer action appears to be the induction of apoptosis through the activation of caspase-3, likely involving both the intrinsic and extrinsic pathways.
The experimental protocols and workflow diagrams provided in this guide offer a framework for the synthesis, characterization, and biological evaluation of new Cyclo(D-Trp-Tyr) analogs. Further systematic SAR studies are warranted to elucidate the precise molecular requirements for optimal activity and selectivity. A deeper understanding of the upstream signaling targets will be crucial for the rational design of next-generation therapeutics based on this privileged scaffold.
References
- 1. Cyclo(D-Tyr-D-Phe): a new antibacterial, anticancer, and antioxidant cyclic dipeptide from Bacillus sp. N strain associated with a rhabditid entomopathogenic nematode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Antibacterial activity of cyclo(L-Pro-L-Tyr) and cyclo(D-Pro-L-Tyr) from Streptomyces sp. strain 22-4 against phytopathogenic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
In Vitro Cytotoxicity of Cyclo(D-Trp-Tyr) and Related Cyclic Dipeptides on Tumor Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cyclic dipeptides (CDPs), also known as 2,5-diketopiperazines, represent a promising class of naturally occurring compounds with a broad spectrum of biological activities, including potent anticancer properties.[1][2][3] This technical guide focuses on the in vitro cytotoxicity of these compounds against various tumor cell lines, with a particular emphasis on providing a framework for understanding the potential of Cyclo(D-Trp-Tyr). While direct experimental data for Cyclo(D-Trp-Tyr) is limited in the available scientific literature, this document synthesizes findings for the structurally similar cyclic dipeptide, Cyclo(D-Tyr-D-Phe), to provide a detailed technical overview.
This guide summarizes quantitative cytotoxicity data, outlines key experimental methodologies, and visualizes the proposed signaling pathways and experimental workflows. The primary mechanism of anticancer action for related compounds appears to be the induction of apoptosis, a form of programmed cell death.[4][5][6]
Quantitative Cytotoxicity Data
The cytotoxic effects of cyclic dipeptides have been quantified against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for the potency of a compound in inhibiting cell growth. The available data for Cyclo(D-Tyr-D-Phe) and other related cyclic dipeptides are presented below for comparative analysis.
Table 1: In Vitro Cytotoxicity of Cyclic Dipeptides Against Human Cancer Cell Lines
| Compound | Cell Line | Cell Type | IC50 Value | Citation |
| Cyclo(D-Tyr-D-Phe) | A549 | Human Lung Carcinoma | 10 µM | [4][5][6] |
| Cyclo(Phe-Pro) | HT-29 | Human Colon Adenocarcinoma | 4.04 ± 1.15 mM | [7] |
| HeLa | Human Cervical Carcinoma | 2.92 ± 1.55 mM | [7] | |
| MCF-7 | Human Breast Adenocarcinoma | 6.53 ± 1.26 mM | [7] | |
| Cyclo(Tyr-Cys) | HeLa | Human Cervical Carcinoma | Most potent of 6 CDPs tested | [1][8] |
| HT-29 | Human Colon Adenocarcinoma | Active | [1][8] | |
| MCF-7 | Human Breast Adenocarcinoma | Active | [1][8] |
Note: A significant finding for Cyclo(D-Tyr-D-Phe) is its selective cytotoxicity, as it showed no significant toxicity to normal fibroblast cells at concentrations up to 100 µM.[6]
Mechanism of Action: Induction of Apoptosis
Studies on Cyclo(D-Tyr-D-Phe) indicate that its primary mechanism of anticancer activity is the induction of apoptosis in cancer cells.[4][6] This programmed cell death is characterized by distinct morphological and biochemical changes, including cell shrinkage, chromatin condensation, DNA fragmentation, and the activation of a cascade of enzymes known as caspases.
The activation of caspase-3, a key executioner caspase, has been identified as a crucial step in the apoptotic pathway induced by Cyclo(D-Tyr-D-Phe).[4][6] The activation of caspase-3 suggests the involvement of either the intrinsic (mitochondrial) or the extrinsic (death receptor) apoptotic pathway, or a combination of both.[4] Further research is necessary to fully elucidate the upstream signaling events.
Proposed Apoptotic Signaling Pathway
The following diagram illustrates a hypothesized signaling pathway for Cyclo(D-Tyr-D-Phe)-induced apoptosis.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental for the investigation of the cytotoxic properties of novel compounds. The following sections describe the methodologies used to assess the in vitro anticancer effects of cyclic dipeptides.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This colorimetric assay is widely used to assess the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., A549) in a 96-well plate at a density of 1 x 10^4 cells per well and incubate for 24 hours to allow for cell adherence.[5]
-
Treatment: Treat the cells with varying concentrations of the cyclic dipeptide and a vehicle control. Incubate for a specified duration (e.g., 24, 48, or 72 hours).[5]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.[5]
-
Formazan Solubilization: Remove the culture medium and add a solubilization solution, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.[5]
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.[5]
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Cyclo(D-Tyr-D-Phe): a new antibacterial, anticancer, and antioxidant cyclic dipeptide from Bacillus sp. N strain associated with a rhabditid entomopathogenic nematode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. The synthesis and anticancer activity of selected diketopiperazines - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Solid-Phase Synthesis of Cyclo(D-Trp-Tyr)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclic dipeptides, also known as 2,5-diketopiperazines (DKPs), are a class of conformationally constrained scaffolds found in nature with a wide range of biological activities. Their rigid structure often leads to enhanced metabolic stability, improved receptor affinity, and favorable pharmacokinetic properties compared to their linear counterparts. Cyclo(D-Trp-Tyr), a cyclic dipeptide composed of D-tryptophan and L-tyrosine, is a molecule of significant interest in drug discovery and biomedical research. This document provides a detailed protocol for the synthesis of Cyclo(D-Trp-Tyr) via solid-phase peptide synthesis (SPPS) using the well-established Fmoc/tBu strategy. The synthesis culminates in an efficient on-resin cyclization and cleavage from the solid support.
Synthesis Strategy
The solid-phase synthesis of Cyclo(D-Trp-Tyr) is achieved through a standard Fmoc-based methodology. The synthesis commences with the immobilization of the first amino acid, Fmoc-D-Trp(Boc)-OH, onto a Wang resin. The subsequent coupling of Fmoc-Tyr(tBu)-OH yields the linear dipeptidyl resin. The synthesis concludes with a "cyclative cleavage" step. This involves the deprotection of the N-terminal Fmoc group of Tyrosine, followed by treatment with a mild base. This induces an intramolecular nucleophilic attack of the free amine on the ester linkage to the resin, leading to the formation of the diketopiperazine ring and its concurrent release from the solid support.[1]
Quantitative Data
The following table summarizes the key quantitative parameters for the solid-phase synthesis of Cyclo(D-Trp-Tyr). Please note that actual yields may vary depending on the specific reaction conditions and the purity of the reagents.
| Parameter | Value |
| Resin | Wang Resin |
| Resin Loading | 0.5 - 1.0 mmol/g |
| Scale | 0.1 - 1.0 mmol |
| Equivalents of Amino Acids | 2.0 - 3.0 eq |
| Equivalents of Coupling Reagents | 2.0 - 3.0 eq |
| Equivalents of Base | 4.0 - 6.0 eq |
| Expected Crude Yield | 70-90% |
| Expected Purity after HPLC | >95% |
Experimental Protocol: Solid-Phase Synthesis of Cyclo(D-Trp-Tyr)
This protocol details the manual solid-phase synthesis of Cyclo(D-Trp-Tyr) starting from Wang resin.
Materials:
-
Wang Resin
-
Fmoc-D-Trp(Boc)-OH
-
Fmoc-Tyr(tBu)-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Piperidine
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Diethyl ether
-
Solid-phase synthesis vessel
-
Shaker or agitator
Procedure:
-
Resin Swelling and First Amino Acid Loading (Fmoc-D-Trp(Boc)-OH):
-
Place the desired amount of Wang resin in a solid-phase synthesis vessel.
-
Add DMF to swell the resin for at least 30 minutes with gentle agitation.
-
Drain the DMF.
-
In a separate vial, dissolve Fmoc-D-Trp(Boc)-OH (3.0 eq), HOBt (3.0 eq), and DIC (3.0 eq) in DMF.
-
Add the activated amino acid solution to the resin.
-
Add DIPEA (6.0 eq) to the reaction vessel.
-
Agitate the mixture for 2-4 hours at room temperature.
-
Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).
-
To cap any unreacted hydroxyl groups on the resin, treat with a solution of acetic anhydride and DIPEA in DMF for 30 minutes.
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Fmoc Deprotection of D-Tryptophan:
-
Add 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes and drain.
-
Add a fresh solution of 20% piperidine in DMF and agitate for an additional 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5x) and DCM (3x), followed by DMF (3x).
-
-
Coupling of the Second Amino Acid (Fmoc-Tyr(tBu)-OH):
-
In a separate vial, dissolve Fmoc-Tyr(tBu)-OH (3.0 eq), HOBt (3.0 eq), and DIC (3.0 eq) in DMF.
-
Add the activated amino acid solution to the deprotected resin.
-
Add DIPEA (6.0 eq) to the reaction vessel.
-
Agitate the mixture for 2 hours at room temperature.
-
Drain the coupling solution and wash the resin with DMF (5x) and DCM (3x).
-
-
Fmoc Deprotection of Tyrosine:
-
Repeat the Fmoc deprotection procedure as described in step 2.
-
-
On-Resin Cyclization and Cleavage:
-
To the deprotected dipeptidyl resin, add a solution of 10-20% DIPEA in DMF.
-
Agitate the mixture at room temperature for 12-24 hours. The progress of the cyclative cleavage can be monitored by taking small aliquots of the solution and analyzing by HPLC.
-
Filter the resin and collect the filtrate, which contains the crude Cyclo(D-Trp-Tyr).
-
Wash the resin with additional DMF (2x) and combine the filtrates.
-
-
Work-up and Purification:
-
Concentrate the combined filtrates under reduced pressure to remove the majority of the DMF and DIPEA.
-
The crude product can often be precipitated from the concentrated solution by the addition of cold diethyl ether.
-
Collect the precipitate by filtration or centrifugation.
-
Purify the crude Cyclo(D-Trp-Tyr) by preparative reverse-phase HPLC to obtain the final product of high purity.
-
Lyophilize the pure fractions to yield Cyclo(D-Trp-Tyr) as a white solid.
-
Visualizations
Caption: Workflow for the solid-phase synthesis of Cyclo(D-Trp-Tyr).
Caption: Mechanism of cyclative cleavage from Wang resin.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Cyclic Dipeptides
Introduction
Cyclic dipeptides (CDPs), also known as 2,5-diketopiperazines (DKPs), are the simplest form of cyclic peptides and represent a promising class of compounds in drug discovery.[1] Their inherent structural rigidity, resistance to proteolytic degradation, and improved cell permeability compared to their linear counterparts make them attractive scaffolds for developing novel therapeutics.[1] The synthesis and extraction of CDPs often yield mixtures containing the desired product alongside unreacted linear dipeptides, amino acids, and other impurities.[1] Consequently, a robust purification method is essential to isolate pure CDPs for biological evaluation. High-Performance Liquid Chromatography (HPLC), particularly Reversed-Phase HPLC (RP-HPLC), is the predominant technique for the purification and analysis of these compounds.[1][2]
This application note provides detailed protocols for the HPLC-based purification of cyclic dipeptides, intended for researchers, scientists, and drug development professionals.
Principle of RP-HPLC for Cyclic Dipeptide Purification
Reversed-phase HPLC separates molecules based on their hydrophobicity.[2] The stationary phase is typically a nonpolar material, such as silica modified with C18 or C8 alkyl chains, while the mobile phase is a polar solvent system, commonly a mixture of water and an organic solvent like acetonitrile (ACN) or methanol.[1][2] Cyclic dipeptides are generally more hydrophobic than their linear precursors due to intramolecular hydrogen bonding, which reduces the exposure of polar groups.[3] This increased hydrophobicity leads to stronger interactions with the nonpolar stationary phase. By employing a gradient elution, where the concentration of the organic solvent in the mobile phase is gradually increased, retained compounds are eluted from the column. More hydrophobic compounds, such as the cyclic dipeptides, will elute at higher organic solvent concentrations.[1]
Experimental Protocols
Protocol 1: General Reversed-Phase HPLC Method for Cyclic Dipeptide Purification
This protocol outlines a general method for separating cyclic dipeptides from their linear precursors and related amino acids.[2]
Materials and Equipment:
-
HPLC system with a UV detector or Mass Spectrometer (MS)[2]
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)[2]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water[2]
-
Mobile Phase B: 0.1% TFA in acetonitrile[2]
-
Sample: Crude cyclic dipeptide dissolved in a suitable solvent (e.g., DMSO, water/acetonitrile)[1][2]
-
Syringe filters (0.22 µm or 0.45 µm)[2]
Procedure:
-
Sample Preparation: Dissolve the crude cyclic dipeptide sample in a minimal volume of a suitable solvent. For many CDPs, 100% Dimethyl Sulfoxide (DMSO) is effective for initial solubilization.[1][3] Alternatively, a mixture of the mobile phase solvents can be used.[1] Ensure the sample is fully dissolved to prevent clogging the HPLC system.[1] Filter the sample through a syringe filter to remove any particulate matter.[2]
-
Column Equilibration: Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B) for at least 10-15 minutes or until a stable baseline is achieved.[2]
-
Injection: Inject the filtered sample onto the column. The injection volume will depend on the column size and sample concentration, typically ranging from 10-20 µL.[1]
-
Elution Gradient: Apply a linear gradient of Mobile Phase B to elute the compounds. A typical gradient might be from 5% to 95% Mobile Phase B over 30 minutes.[1][2] The optimal gradient will depend on the specific cyclic dipeptides being separated.
-
Detection: Monitor the elution profile using a UV detector at 210-230 nm, which corresponds to the peptide backbone absorption.[1] If the cyclic dipeptide contains aromatic residues, detection at 280 nm can also be used.[1]
-
Fraction Collection: For preparative scale purification, collect fractions corresponding to the desired peaks.[2]
-
Post-Run Wash and Storage: After the run, wash the column with a high percentage of organic solvent (e.g., 95% Mobile Phase B) to remove any strongly retained compounds. Store the column in an appropriate solvent, such as 50% acetonitrile/water.[2]
Protocol 2: Chiral HPLC Separation of Cyclic Dipeptide Stereoisomers
This protocol is designed for the separation of cyclic dipeptide stereoisomers.
Materials and Equipment:
-
HPLC system with a UV detector
-
Chiral stationary phase (CSP) column (e.g., amylose tris(3,5-dimethylphenylcarbamate))[4]
-
Mobile Phase: Isocratic mixture of an alcohol (e.g., 2-propanol) and CO2 (for SFC) or a suitable organic modifier with a buffer for HPLC.[4]
-
Sample: Mixture of cyclic dipeptide stereoisomers dissolved in the mobile phase.[2]
Procedure:
-
Sample Preparation: Dissolve the sample containing the cyclic dipeptide stereoisomers in the mobile phase.[2]
-
Column Equilibration: Equilibrate the chiral column with the mobile phase at a constant flow rate until a stable baseline is achieved.[2]
-
Injection: Inject the sample onto the column.[2]
-
Isocratic Elution: Elute the stereoisomers using the prepared mobile phase under isocratic conditions (constant mobile phase composition).[2]
-
Detection: Monitor the separation at a suitable UV wavelength (e.g., 230 nm).[2] The different stereoisomers should elute as distinct peaks.
Data Presentation
Table 1: Typical HPLC Conditions for Cyclic Dipeptide Purification
| Parameter | Condition | Reference(s) |
| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm, 300 Å) | [1] |
| Mobile Phase A | Water + 0.1% TFA or 0.1% Formic Acid | [1][2] |
| Mobile Phase B | Acetonitrile + 0.1% TFA or 0.1% Formic Acid | [1][2] |
| Gradient | Linear gradient, e.g., 5-95% B over 30 min | [1][2] |
| Flow Rate | 0.5 - 1.0 mL/min | [1] |
| Temperature | Ambient or controlled (e.g., 30-40 °C) | [1] |
| Detection | UV at 210-230 nm (peptide backbone), 280 nm (aromatic residues) | [1] |
| Injection Volume | 10-20 µL | [1] |
Table 2: Example Separation Data for Cyclic Dipeptides and Related Compounds
| Compound | Retention Factor (k) | Separation Factor (α) | Resolution (Rs) | Conditions | Reference(s) |
| Cyclo(Gly-Gly) | 1.3 | - | - | 10% MeOH, 20°C, 0.7 mL/min | [5] |
| Cyclo(L-Ala-L-Ala) | 2.9 | 1.2 | 1.8 | 10% MeOH, 20°C, 0.7 mL/min | [5] |
| L-Ala-L-Ala | 2.4 | - | - | 10% MeOH, 20°C, 0.7 mL/min | [5] |
| Cyclo(L-Asp-L-Phe) | 5.5 | 1.1 | 2.5 | 20% MeOH, 20°C, 0.7 mL/min | [5] |
| L-Asp-L-Phe | 5.0 | - | - | 20% MeOH, 20°C, 0.7 mL/min | [5] |
| Cyclo(L-Pro-L-Tyr) | 5.9 | 2.2 | 8.7 | 20% MeOH, 20°C, 0.7 mL/min | [5] |
| L-Tyr | 2.7 | - | - | 20% MeOH, 20°C, 0.7 mL/min | [5] |
Visualizations
Caption: General workflow for the HPLC purification of cyclic dipeptides.
Caption: Logical flow for HPLC method development for cyclic dipeptides.
References
Application Notes and Protocols: Cyclo(D-Trp-Tyr) Peptide Nanotubes for Gene Delivery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the preparation and application of Cyclo(D-Trp-Tyr) peptide nanotubes (PNTs) as a vector for gene delivery. This technology offers a promising non-viral approach for therapeutic gene delivery with applications in various fields, including ophthalmology and oral gene therapy.
Cyclo(D-Trp-Tyr) is a cyclic dipeptide that self-assembles into stable nanotubular structures. These PNTs can effectively bind and protect nucleic acids, such as plasmid DNA and shRNA, facilitating their delivery into cells. The inherent biocompatibility and the ability to protect genetic material from enzymatic degradation make these nanotubes an attractive platform for gene therapy research and development.
Physicochemical Properties and Performance Data
The successful application of Cyclo(D-Trp-Tyr) PNTs in gene delivery is underpinned by their distinct physicochemical characteristics and their efficient interaction with genetic material. The following tables summarize key quantitative data from studies utilizing these peptide nanotubes.
| Parameter | Value | Method of Measurement | Reference |
| PNT Dimensions | |||
| Length | 1.8 ± 0.6 µm | Scanning Electron Microscopy (SEM) | [1] |
| Length | Within 2 µm | Atomic Force Microscopy (AFM) | [1][2] |
| Width | 30 - 200 nm | Atomic Force Microscopy (AFM) | [1][3] |
| Width | 300 nm | Confocal Laser Microscopy | [1][2] |
| Binding Affinity to Plasmid DNA | |||
| Binding Constant (Oral Delivery Study) | 3.2 x 10⁸ M⁻¹ | Fluorescence Quenching Assay | [4][5] |
| Binding Constant (Ocular Delivery Study) | 2.7 x 10⁸ M⁻¹ | Fluorescence Quenching Assay | [1][2] |
| Protection of Plasmid DNA | |||
| Stability against DNase I | 50 - 60 minutes | Gel Electrophoresis | [1][4][5] |
| Stability in Acidic Conditions (pH 2) | 60 minutes | Gel Electrophoresis | [4][5] |
| Stability against Bile Digestion | 180 minutes | Gel Electrophoresis | [4][5] |
| In Vitro Permeability | |||
| Apparent Permeability Coefficient (Naked DNA) | 49.2 ± 21.6 x 10⁻¹⁰ cm/s | In vitro duodenal model | [4][5] |
| Apparent Permeability Coefficient (pCMV-lacZ/PNT) | 395.6 ± 142.2 x 10⁻¹⁰ cm/s | In vitro duodenal model | [4][5] |
| In Vivo Gene Expression (Oral Delivery of pCMV-lacZ/PNT) | |||
| Increase in β-Galactosidase Activity (Kidney, 48h) | 41% | CPRG Assay | [4][5] |
| Increase in β-Galactosidase Activity (Stomach, 72h) | 49% | CPRG Assay | [4][5] |
| Increase in β-Galactosidase Activity (Duodenum, 72h) | 63% | CPRG Assay | [4][5] |
| Increase in β-Galactosidase Activity (Liver, 72h) | 46% | CPRG Assay | [4][5] |
| In Vivo Gene Silencing (Ocular Delivery of Caspase 3 shRNA/PNT) | |||
| Decrease in Caspase 3 Activity | 41% | Caspase 3 Activity Assay & Western Blot | [1][2] |
Experimental Protocols
This section provides detailed methodologies for the preparation of Cyclo(D-Trp-Tyr) peptide nanotubes and their complexation with plasmid DNA for gene delivery applications.
Preparation of Cyclo(D-Trp-Tyr) Peptide Nanotubes (PNTs)
This protocol is based on the self-assembly of the cyclic dipeptide in an ethanol solution.[1]
Materials:
-
Cyclo(D-Trp-Tyr) powder
-
50% Ethanol (v/v) in deionized water
-
Eppendorf tubes (1.5 mL)
-
Ultrasonic mixer (optional)[6]
Procedure:
-
Weigh 5 mg of Cyclo(D-Trp-Tyr) powder and place it into a 1.5 mL Eppendorf tube.[1]
-
Add 1.5 mL of 50% ethanol to the tube.[1]
-
For long-type PNTs, sonicate the mixture for 5 minutes at room temperature.[6]
-
Leave the Eppendorf tube open to the air and allow the solvent to equilibrate with the gas phase for 48-72 hours. A white suspension of nanotubes will form.[1]
-
Harvest the nanotubes by allowing the residual ethanol to evaporate completely. The PNTs are now ready for characterization or complexation with genetic material.
Complexation of PNTs with Plasmid DNA
This protocol describes the method for associating plasmid DNA with the prepared PNTs. The interaction is primarily between the tyrosine residues of the PNTs and the plasmid DNA.[1]
Materials:
-
Prepared Cyclo(D-Trp-Tyr) PNTs
-
Plasmid DNA (e.g., pCMV-lacZ, caspase 3 silencing shRNA)
-
Nuclease-free water
Procedure:
-
Resuspend the harvested PNTs in nuclease-free water to a desired concentration (e.g., 0.01 mg/mL, the concentration above which self-association occurs).[4][5]
-
Add the plasmid DNA solution to the PNT suspension at the desired mass ratio.
-
Incubate the mixture at room temperature for a sufficient time (e.g., 30 minutes) to allow for complex formation.
-
The PNT/DNA complexes are now ready for in vitro or in vivo studies.
Characterization of PNTs and PNT/DNA Complexes
To ensure the quality and efficacy of the PNTs as gene delivery vectors, several characterization techniques are recommended.
Morphology:
-
Scanning Electron Microscopy (SEM): To visualize the overall tube-like structure and estimate the length of the PNTs.[1][3]
-
Atomic Force Microscopy (AFM): To obtain high-resolution images of the PNTs and PNT/DNA complexes, and to measure their length and width.[1][3]
DNA Binding:
-
Fluorescence Quenching Assay: To determine the binding constant between the PNTs and plasmid DNA. This is achieved by monitoring the quenching of the intrinsic fluorescence of tryptophan and tyrosine residues in the peptide upon DNA binding.[1][4]
DNA Protection:
-
DNase I Protection Assay: To assess the ability of PNTs to protect the complexed DNA from enzymatic degradation. This is typically evaluated by incubating the complexes with DNase I followed by analysis via agarose gel electrophoresis.[1][4]
Mechanism of Gene Delivery
The proposed mechanism for gene delivery using Cyclo(D-Trp-Tyr) PNTs involves several key steps, from the initial complexation of DNA to the eventual expression of the therapeutic gene within the target cell.
The self-assembly of the cyclic peptides is driven by β-sheet-like hydrogen bonding, resulting in a stable nanotubular structure.[7] The hydrophobic side chains of the peptides are shielded from water, contributing to the stability of the nanotubes in aqueous environments.[7] The PNTs, with their positively charged surface, can electrostatically interact with the negatively charged phosphate backbone of nucleic acids.[8] This interaction leads to the condensation of the DNA onto the surface of the nanotubes.
Once administered, the PNT/DNA complexes protect the genetic material from degradation by nucleases and harsh physiological conditions.[4][5] The permeation of the PNT/DNA complexes across cellular membranes is suggested to be an energy-dependent process.[4][5] Following cellular uptake, the DNA is released from the PNTs and can then be transcribed and translated, leading to the expression of the desired protein.
Safety and Biocompatibility
Preliminary studies suggest that Cyclo(D-Trp-Tyr) peptide nanotubes are well-tolerated. In vivo studies involving intraperitoneal administration in mice did not show signs of toxicity at concentrations up to 50 mg/kg for similar cyclic peptides.[7] However, comprehensive toxicological studies are essential for any new therapeutic agent. Researchers should conduct appropriate in vitro and in vivo toxicity assays to evaluate the safety profile of their specific PNT formulations.
Conclusion
Cyclo(D-Trp-Tyr) peptide nanotubes represent a versatile and promising platform for non-viral gene delivery. Their ease of preparation, stability, and ability to effectively deliver genetic material make them a valuable tool for researchers in gene therapy and drug development. The protocols and data presented in these application notes provide a solid foundation for the successful implementation of this technology in a research setting. Further optimization and characterization are encouraged to tailor the PNT system for specific applications and to ensure its safety and efficacy.
References
- 1. mdpi.com [mdpi.com]
- 2. Anti-Apoptotic Gene Delivery with cyclo-(d-Trp-Tyr) Peptide Nanotube via Eye Drop Following Corneal Epithelial Debridement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Oral gene delivery with cyclo-(D-Trp-Tyr) peptide nanotubes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Molecular Self-Assembly and Supramolecular Chemistry of Cyclic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Peptide-Based Nanoassemblies in Gene Therapy and Diagnosis: Paving the Way for Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol for Determining the Bioactivity of Cyclo(D-Trp-Tyr) via a Cell-Based Caspase-3 Apoptosis Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cyclo(D-Trp-Tyr) is a cyclic dipeptide with a structure suggesting potential bioactive properties. Cyclic dipeptides are known to exhibit a range of biological activities, including anticancer, and antioxidant effects.[1][2][3][4] A common mechanism for anticancer activity is the induction of apoptosis, or programmed cell death.[1][2][3] A key effector in the apoptotic cascade is Caspase-3, an enzyme that, once activated, orchestrates the degradation of cellular components.[1][2][3][4] This application note provides a detailed protocol for a cell-based assay to determine the pro-apoptotic activity of Cyclo(D-Trp-Tyr) by measuring the activity of Caspase-3 in a relevant human cancer cell line.
Data Presentation
The following table summarizes hypothetical data from a colorimetric Caspase-3 assay performed on A549 human lung carcinoma cells treated with varying concentrations of Cyclo(D-Trp-Tyr) for 48 hours.
Table 1: Caspase-3 Activity in A549 Cells Treated with Cyclo(D-Trp-Tyr)
| Cyclo(D-Trp-Tyr) Concentration (µM) | Absorbance at 405 nm (Mean ± SD) | Fold Change in Caspase-3 Activity (vs. Control) |
| 0 (Vehicle Control) | 0.15 ± 0.02 | 1.0 |
| 1 | 0.25 ± 0.03 | 1.7 |
| 5 | 0.48 ± 0.05 | 3.2 |
| 10 | 0.85 ± 0.09 | 5.7 |
| 25 | 1.22 ± 0.11 | 8.1 |
| 50 | 1.35 ± 0.14 | 9.0 |
| 100 (Positive Control - Staurosporine 1µM) | 1.50 ± 0.16 | 10.0 |
Experimental Protocols
This section details the methodology for the key experiments required to assess the pro-apoptotic activity of Cyclo(D-Trp-Tyr).
Cell Culture and Maintenance
-
Cell Line: A549 human lung carcinoma cells.
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL Penicillin, and 100 µg/mL Streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculture: Passage cells every 2-3 days or when they reach 80-90% confluency.
Cell Viability Assay (MTT Assay)
Prior to the Caspase-3 assay, it is recommended to determine the cytotoxic concentration range of Cyclo(D-Trp-Tyr) using an MTT assay.[5]
-
Cell Seeding: Seed A549 cells into a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of culture medium and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of Cyclo(D-Trp-Tyr) in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity. Incubate for 48 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.[5]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[5] The IC50 value, the concentration at which 50% of cell growth is inhibited, can then be calculated.[5]
Caspase-3 Colorimetric Assay Protocol
This protocol is based on the principle of a colorimetric substrate (e.g., DEVD-pNA) which, upon cleavage by active Caspase-3, releases p-nitroaniline (pNA) that can be quantified by measuring its absorbance at 405 nm.
-
Cell Seeding and Treatment:
-
Seed A549 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of Cyclo(D-Trp-Tyr) (e.g., based on the MTT assay results) and a positive control (e.g., 1 µM Staurosporine) for 48 hours. Include a vehicle-treated control group.
-
-
Cell Lysis:
-
After incubation, centrifuge the plate at 300 x g for 5 minutes and carefully remove the supernatant.
-
Add 50 µL of chilled cell lysis buffer to each well and incubate on ice for 10 minutes.
-
-
Caspase-3 Activity Measurement:
-
Add 50 µL of 2X reaction buffer containing the Caspase-3 substrate (DEVD-pNA) to each well.
-
Incubate the plate at 37°C for 2 hours in the dark.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Mandatory Visualization
The following diagrams illustrate the proposed signaling pathway for apoptosis induction and the experimental workflow.
Caption: Proposed apoptotic signaling pathway of Cyclo(D-Trp-Tyr).
Caption: Experimental workflow for the Caspase-3 colorimetric assay.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Cyclo(D-Tyr-D-Phe): a new antibacterial, anticancer, and antioxidant cyclic dipeptide from Bacillus sp. N strain associated with a rhabditid entomopathogenic nematode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for the Structural Elucidation of Cyclo(D-Trp-Tyr) using NMR Spectroscopy
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cyclo(D-Trp-Tyr) is a cyclic dipeptide belonging to the 2,5-diketopiperazine (DKP) class of molecules. DKPs are of significant interest in medicinal chemistry and drug development due to their rigidified peptide backbone, which can mimic β-turns in larger peptides and proteins, and their diverse biological activities. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation and conformational analysis of such cyclic peptides in solution. This document provides detailed application notes and experimental protocols for the characterization of Cyclo(D-Trp-Tyr) using one-dimensional (1D) and two-dimensional (2D) NMR techniques.
Data Presentation
The following tables summarize the estimated ¹H and ¹³C NMR chemical shifts for Cyclo(D-Trp-Tyr) in deuterated dimethyl sulfoxide (DMSO-d₆). This data is extrapolated from values reported for structurally similar cyclic dipeptides, such as Cyclo(L-Phe-L-Tyr), and general knowledge of amino acid residue chemical shifts in a peptide environment. Precise chemical shifts and coupling constants can vary depending on experimental conditions like solvent, concentration, and temperature.
Table 1: Estimated ¹H NMR Chemical Shift Data for Cyclo(D-Trp-Tyr) in DMSO-d₆
| Proton Assignment | Estimated Chemical Shift (δ) (ppm) | Multiplicity | Estimated Coupling Constant (J) (Hz) |
| D-Trp-Hα | ~4.2 | m | |
| Tyr-Hα | ~3.9 | m | |
| D-Trp-Hβa | ~3.1 | dd | ~14.5, 4.5 |
| D-Trp-Hβb | ~2.8 | dd | ~14.5, 8.0 |
| Tyr-Hβa | ~2.9 | dd | ~14.0, 4.0 |
| Tyr-Hβb | ~2.6 | dd | ~14.0, 8.5 |
| D-Trp-NH | ~8.3 | d | ~2.5 |
| Tyr-NH | ~8.0 | d | ~3.0 |
| D-Trp-Indole-H1 (NH) | ~10.8 | s | |
| D-Trp-Indole-H2 | ~7.1 | s | |
| D-Trp-Indole-H4 | ~7.5 | d | ~8.0 |
| D-Trp-Indole-H5 | ~7.0 | t | ~7.5 |
| D-Trp-Indole-H6 | ~7.1 | t | ~7.5 |
| D-Trp-Indole-H7 | ~7.3 | d | ~8.0 |
| Tyr-Ar-H (ortho to OH) | ~6.9 | d | ~8.5 |
| Tyr-Ar-H (meta to OH) | ~6.6 | d | ~8.5 |
| Tyr-OH | ~9.2 | s |
Table 2: Estimated ¹³C NMR Chemical Shift Data for Cyclo(D-Trp-Tyr) in DMSO-d₆
| Carbon Assignment | Estimated Chemical Shift (δ) (ppm) |
| D-Trp-C=O | ~166.5 |
| Tyr-C=O | ~166.0 |
| D-Trp-Cα | ~56.5 |
| Tyr-Cα | ~57.0 |
| D-Trp-Cβ | ~27.5 |
| Tyr-Cβ | ~36.5 |
| D-Trp-Indole-C2 | ~124.0 |
| D-Trp-Indole-C3 | ~109.5 |
| D-Trp-Indole-C3a | ~127.0 |
| D-Trp-Indole-C4 | ~118.5 |
| D-Trp-Indole-C5 | ~121.0 |
| D-Trp-Indole-C6 | ~119.0 |
| D-Trp-Indole-C7 | ~111.5 |
| D-Trp-Indole-C7a | ~136.0 |
| Tyr-Ar-C1 | ~127.5 |
| Tyr-Ar-C2/C6 (ortho to OH) | ~130.0 |
| Tyr-Ar-C3/C5 (meta to OH) | ~115.0 |
| Tyr-Ar-C4 (with OH) | ~156.0 |
Experimental Protocols
Protocol 1: Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of high-purity Cyclo(D-Trp-Tyr).
-
Solvent Addition: Dissolve the sample in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the solvent is of high purity to avoid interfering signals.
-
Solubilization: Gently vortex or sonicate the sample to ensure complete dissolution.
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Internal Standard (Optional): For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm).
Protocol 2: 1D ¹H NMR Data Acquisition
-
Spectrometer Setup: Tune and match the NMR probe for the ¹H frequency.
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of DMSO-d₆ and perform automated or manual shimming to optimize the magnetic field homogeneity.
-
Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: 12-15 ppm, centered around 6-7 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 16-64 scans.
-
-
Processing:
-
Apply a Fourier transform to the Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Perform baseline correction.
-
Reference the spectrum to the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm) or TMS (δ = 0.00 ppm).
-
Integrate the signals to determine the relative number of protons.
-
Protocol 3: 1D ¹³C NMR Data Acquisition
-
Spectrometer Setup: Tune and match the NMR probe for the ¹³C frequency.
-
Acquisition Parameters:
-
Pulse Program: Standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width: 200-220 ppm, centered around 100-110 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096 scans (due to the low natural abundance of ¹³C).
-
-
Processing:
-
Apply a Fourier transform to the FID.
-
Phase correct the spectrum.
-
Perform baseline correction.
-
Reference the spectrum to the solvent peak of DMSO-d₆ (δ ≈ 39.52 ppm).
-
Protocol 4: 2D NMR Data Acquisition for Structural Elucidation
For unambiguous assignment of all proton and carbon signals and to determine the through-bond and through-space connectivities, a suite of 2D NMR experiments is essential.
-
COSY (Correlation Spectroscopy): To identify scalar-coupled protons (typically through 2-3 bonds). This is crucial for assigning protons within each amino acid residue.
-
TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system, even those not directly coupled. This is particularly useful for identifying all protons belonging to the tryptophan and tyrosine residues.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons. This allows for the assignment of carbon signals based on the already assigned proton signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons (typically over 2-3 bonds). This is critical for connecting the amino acid residues across the peptide bonds and for assigning quaternary carbons.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), irrespective of their through-bond connectivity. This is the primary experiment for determining the three-dimensional conformation of the cyclic dipeptide.
Logical Relationships in Spectral Interpretation
The following diagram illustrates the logical flow for interpreting the various NMR spectra to arrive at the final structure of Cyclo(D-Trp-Tyr).
Application Notes and Protocols for Mass Spectrometry Analysis of Cyclic Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclic peptides are a promising class of therapeutic agents due to their enhanced stability, high receptor affinity, and specificity compared to their linear counterparts.[1] Their unique constrained conformation often leads to improved pharmacological properties. However, the structural characterization of cyclic peptides by mass spectrometry presents unique challenges. Unlike linear peptides, the absence of defined N- and C-termini in cyclic structures complicates tandem mass spectrometry (MS/MS) data interpretation, as an initial ring-opening event is required before sequence information can be obtained.[2][3] This necessitates specialized analytical strategies and fragmentation techniques to achieve comprehensive sequence coverage and confident structural elucidation.
This document provides detailed application notes and protocols for the mass spectrometry-based analysis of cyclic peptides, covering sample preparation, liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, various fragmentation techniques, and data analysis considerations.
Experimental Workflows and Signaling Pathways
The analysis of cyclic peptides by mass spectrometry typically follows a standardized workflow, from sample preparation to data interpretation. The fragmentation of a cyclic peptide in the gas phase is a complex process that begins with a ring-opening event at a random amide bond, followed by subsequent fragmentation of the resulting linear ion.
Data Presentation: Comparison of Fragmentation Techniques
The choice of fragmentation technique is critical for successful cyclic peptide sequencing. Each method offers distinct advantages and produces different types of fragment ions. A summary of their performance is presented below.
| Fragmentation Technique | Principle | Primary Fragment Ions | Key Advantages for Cyclic Peptides | Key Limitations for Cyclic Peptides |
| Collision-Induced Dissociation (CID) | Vibrational excitation through collision with an inert gas.[4] | b- and y-type ions. | Widely available and well-characterized. | Can result in limited fragmentation for rigid cyclic structures; may lose labile modifications. |
| Higher-Energy Collisional Dissociation (HCD) | Beam-type CID with higher collision energy.[4] | b- and y-type ions, often with higher abundance of immonium and internal fragments. | Provides richer fragmentation spectra than CID, aiding in de novo sequencing.[4] | Can lead to excessive fragmentation and loss of precursor ion information. |
| Electron Transfer Dissociation (ETD) | Electron transfer from a radical anion to a multiply charged peptide cation.[5][6] | c- and z-type ions.[5][6] | Preserves labile post-translational modifications; effective for highly charged peptides.[6] | Requires multiply charged precursor ions (≥2+); can be less efficient for smaller, singly charged cyclic peptides.[5][6] |
| Ultraviolet Photodissociation (UVPD) | Electronic excitation via absorption of UV photons.[7][8] | a-, b-, c-, x-, y-, and z-type ions.[9] | Provides extensive fragmentation and high sequence coverage, often complementary to other methods.[7][10] | Requires specialized instrumentation; fragmentation can be complex to interpret. |
Experimental Protocols
Protocol 1: Sample Preparation from Biological Fluids (e.g., Plasma/Blood)
This protocol describes a general method for the extraction of cyclic peptides from complex biological matrices using protein precipitation.
Materials:
-
Whole blood or plasma sample
-
Precipitating reagent: Acetonitrile or Methanol containing an internal standard (e.g., a structural analog of the target cyclic peptide). A 1:4 ratio of 0.4 M zinc sulfate to methanol can also be effective.[11]
-
Vortex mixer
-
Centrifuge
-
Autosampler vials
Procedure:
-
To 100 µL of whole blood or plasma in a microcentrifuge tube, add 200-400 µL of the cold precipitating reagent.[11]
-
Vortex the mixture vigorously for 30-60 seconds to ensure thorough mixing and protein precipitation.[11]
-
Incubate the sample on ice for 10-20 minutes to enhance protein precipitation.
-
Centrifuge the sample at high speed (e.g., 10,000-14,000 rpm) for 5-10 minutes at 4°C to pellet the precipitated proteins.[11]
-
Carefully transfer the supernatant containing the cyclic peptide to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen or using a vacuum centrifuge.
-
Reconstitute the dried extract in a suitable solvent (e.g., 50:50 methanol:water with 0.1% formic acid) for LC-MS/MS analysis.[6]
-
Transfer the reconstituted sample to an autosampler vial for injection.
Protocol 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol provides a general starting point for the chromatographic separation of cyclic peptides prior to mass spectrometric analysis.
Instrumentation and Columns:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer.
-
Reversed-phase C18 or C8 column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
Mobile Phases:
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
Procedure:
-
Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Inject 5-10 µL of the prepared sample.
-
Apply a linear gradient to separate the cyclic peptides. A typical gradient might be:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-25 min: 5% B (re-equilibration)
-
-
Set the flow rate to 0.2-0.4 mL/min.
-
Maintain the column temperature at 40-60°C.[12]
Protocol 3: Collision-Induced Dissociation (CID) Fragmentation
Principle: CID is a process where precursor ions are accelerated and collided with a neutral gas (e.g., nitrogen or argon). This collision converts kinetic energy into internal energy, leading to vibrational excitation and subsequent fragmentation of the peptide backbone.
Mass Spectrometer Setup:
-
MS1 Scan: Acquire a full scan to identify the precursor ion (the [M+H]+ or other adducts) of the cyclic peptide.
-
Precursor Ion Isolation: Set the isolation window for the target precursor ion (e.g., 1-2 m/z).
-
Activation Type: Select CID.
-
Collision Energy: Optimize the collision energy to achieve a balance between precursor ion depletion and the generation of informative fragment ions. This is a critical parameter and is peptide-dependent. A good starting point is to perform a collision energy ramp (e.g., 15-45% normalized collision energy) to determine the optimal value.[13]
-
Activation Q (for ion traps): Set a suitable value (e.g., 0.25).
-
Activation Time: Typically in the range of 10-30 ms.
Data Acquisition:
-
Acquire MS/MS spectra in a data-dependent manner, triggering fragmentation on the most intense precursor ions from the MS1 scan.
Protocol 4: Higher-Energy Collisional Dissociation (HCD) Fragmentation
Principle: HCD is a beam-type fragmentation technique performed in a dedicated collision cell. It provides higher fragmentation efficiency and better low-mass ion detection compared to traditional ion trap CID.[4]
Mass Spectrometer Setup:
-
MS1 Scan: As in CID, acquire a full scan to identify the precursor ion.
-
Precursor Ion Isolation: Set the isolation window for the target precursor ion.
-
Activation Type: Select HCD.
-
Collision Energy: Similar to CID, the normalized collision energy (NCE) needs to be optimized. For HCD, a stepped NCE approach (e.g., applying a series of collision energies) can be beneficial to generate a wider range of fragment ions.[14] Typical NCE values range from 25-35%.[13]
-
Detector: HCD fragmentation is typically coupled with high-resolution mass analyzers like the Orbitrap.
Data Acquisition:
-
Acquire HCD MS/MS spectra using a data-dependent acquisition strategy.
Protocol 5: Electron Transfer Dissociation (ETD) Fragmentation
Principle: ETD involves the transfer of an electron from a radical anion (e.g., fluoranthene) to a multiply charged precursor ion. This process induces fragmentation of the peptide backbone at the N-Cα bond, producing c- and z-type fragment ions.[5][6]
Mass Spectrometer Setup:
-
MS1 Scan: Identify multiply charged precursor ions (typically ≥2+).
-
Precursor Ion Isolation: Isolate the desired multiply charged precursor ion.
-
Activation Type: Select ETD.
-
Reagent: Ensure the ETD reagent (e.g., fluoranthene) is being introduced into the mass spectrometer.
-
Reaction Time: Optimize the ion-ion reaction time to maximize the formation of fragment ions. This is a key parameter in ETD.
-
Supplemental Activation: In some cases, supplemental collisional activation can be applied to the charge-reduced precursor ions to enhance fragmentation.
Data Acquisition:
-
Acquire ETD MS/MS spectra, focusing on multiply charged precursor ions.
Protocol 6: Ultraviolet Photodissociation (UVPD) Fragmentation
Principle: UVPD utilizes high-energy photons from a UV laser to induce electronic excitation of the precursor ion, leading to extensive fragmentation.[7][8]
Mass Spectrometer Setup:
-
MS1 Scan: Identify the precursor ion.
-
Precursor Ion Isolation: Isolate the precursor ion of interest.
-
Activation Type: Select UVPD.
-
Laser Wavelength: Common wavelengths include 193 nm and 213 nm.[7]
-
Laser Power and Irradiation Time: These parameters need to be optimized to achieve sufficient fragmentation without excessive generation of small, uninformative fragments. The activation time is often the primary user-defined parameter.[7]
Data Acquisition:
-
Acquire UVPD MS/MS spectra. The high energy of UVPD can lead to a wide variety of fragment ion types, providing rich structural information.[9]
Data Analysis and Interpretation
The interpretation of MS/MS spectra of cyclic peptides is more complex than for linear peptides due to the random nature of the initial ring-opening event, which can lead to multiple series of fragment ions.[15][16]
De Novo Sequencing Workflow:
-
Spectrum Preprocessing: De-isotope and centroid the raw MS/MS data.
-
Fragment Ion Annotation: Identify potential b, y, a, c, and z-type fragment ions, as well as internal fragments and neutral losses.
-
Sequence Tag Generation: Identify short, consecutive amino acid sequences based on the mass differences between fragment ions.
-
Sequence Assembly: Combine sequence tags to reconstruct the full peptide sequence.
-
Scoring and Validation: Score the potential sequences based on how well they explain the experimental spectrum.
Software Tools: Several software packages are available to assist in the de novo sequencing and analysis of cyclic peptide data, including PEAKS Studio, Byonic™, and specialized academic tools.[3]
Conclusion
The mass spectrometric analysis of cyclic peptides is a powerful approach for their structural characterization, which is essential for their development as therapeutic agents. The selection of appropriate sample preparation methods, LC-MS/MS conditions, and fragmentation techniques is crucial for obtaining high-quality data. While CID and HCD are widely accessible, ETD and UVPD offer complementary fragmentation pathways that can be particularly advantageous for complex cyclic structures and those with labile modifications. A thorough understanding of the principles and protocols outlined in this document will enable researchers to effectively tackle the challenges of cyclic peptide analysis and accelerate their research and development efforts.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. books.rsc.org [books.rsc.org]
- 3. Electron Transfer Dissociation Mass Spectrometry in Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Navigating the Proteome: A Comprehensive Proteomics Glossary | Technology Networks [technologynetworks.com]
- 5. Electron Transfer Dissociation - MagLab [nationalmaglab.org]
- 6. Electron-transfer dissociation - Wikipedia [en.wikipedia.org]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Ultraviolet Photodissociation Mass Spectrometry for Analysis of Biological Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Systematic Comparison of Ultraviolet Photodissociation and Electron Transfer Dissociation for Peptide Anion Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. Energy dependence of HCD on peptide fragmentation: stepped collisional energy finds the sweet spot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. The interpretation of tandem mass spectra obtained from cyclic non-ribosomal peptides - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Experimental Design for Cyclo(D-Trp-Tyr) Studies in Mice: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclo(D-Trp-Tyr) is a cyclic dipeptide with potential therapeutic applications. This document provides detailed application notes and protocols for the in vivo experimental design of Cyclo(D-Trp-Tyr) studies in mice. The focus is on preclinical evaluation for potential anticancer properties, drawing upon established methodologies for cyclic peptides and related small molecules. Given the limited direct in vivo data on Cyclo(D-Trp-Tyr), some protocols and data are extrapolated from studies on structurally similar cyclic dipeptides. All quantitative data are summarized in tables for clear comparison, and key workflows and signaling pathways are visualized using diagrams.
Application Notes
Cyclic dipeptides, also known as diketopiperazines, are a class of compounds that have garnered interest for their diverse biological activities, including anticancer, antimicrobial, and antioxidant effects. A proposed mechanism for the anticancer activity of cyclic dipeptides similar to Cyclo(D-Trp-Tyr) is the induction of apoptosis, or programmed cell death, in cancer cells. This process is often mediated through the activation of caspases, a family of proteases that execute the apoptotic program.
Proposed Anticancer Mechanism of Action
Based on studies of related cyclic dipeptides, Cyclo(D-Trp-Tyr) is hypothesized to induce apoptosis in cancer cells. This could occur through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway, both of which converge on the activation of executioner caspases, such as caspase-3. The intrinsic pathway is regulated by the Bcl-2 family of proteins, which control the release of cytochrome c from the mitochondria. The extrinsic pathway is initiated by the binding of ligands to death receptors on the cell surface, leading to the activation of caspase-8.
Experimental Protocols
The following protocols provide a framework for the in vivo evaluation of Cyclo(D-Trp-Tyr) in mouse models. It is essential to adapt these protocols based on the specific research question, the characteristics of the compound, and institutional animal care and use guidelines.
Acute Toxicity Study
Objective: To determine the maximum tolerated dose (MTD) and assess the acute toxicity profile of Cyclo(D-Trp-Tyr) in mice.
Materials:
-
Cyclo(D-Trp-Tyr)
-
Vehicle (e.g., sterile saline, PBS, or a solution containing a solubilizing agent like DMSO)
-
Male and female mice (e.g., CD-1 or BALB/c), 6-8 weeks old
-
Standard animal housing and care facilities
-
Dosing syringes and needles
Protocol:
-
Dose Range Finding (Up-and-Down Procedure):
-
Administer a starting dose of Cyclo(D-Trp-Tyr) to a single mouse via the intended route of administration (e.g., intraperitoneal injection or oral gavage).
-
Observe the animal for signs of toxicity for at least 48 hours.
-
If the animal survives without significant toxicity, increase the dose for the next animal. If the animal shows severe toxicity or dies, decrease the dose for the next animal.
-
Continue this process until the MTD is determined.
-
-
Single-Dose Acute Toxicity Study:
-
Divide mice into groups (n=5 per sex per group).
-
Administer a single dose of Cyclo(D-Trp-Tyr) at different concentrations (e.g., vehicle control, low dose, mid dose, high dose based on the MTD).
-
Observe animals for clinical signs of toxicity, morbidity, and mortality at regular intervals for up to 14 days.
-
Record body weights before dosing and at specified time points.
-
At the end of the study, perform a gross necropsy and collect major organs for histopathological examination.
-
Pharmacokinetic (PK) Study
Objective: To determine the pharmacokinetic profile of Cyclo(D-Trp-Tyr) in mice.
Materials:
-
Cyclo(D-Trp-Tyr)
-
Vehicle
-
Cannulated mice (for serial blood sampling) or non-cannulated mice
-
Blood collection supplies (e.g., EDTA-coated tubes)
-
Centrifuge
-
LC-MS/MS or other appropriate analytical instrumentation
Protocol:
-
Dosing:
-
Administer a single dose of Cyclo(D-Trp-Tyr) to mice via the intended clinical route (e.g., intravenous bolus and oral gavage to determine bioavailability).
-
-
Blood Sampling:
-
Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dosing).
-
-
Plasma Preparation:
-
Centrifuge the blood samples to separate plasma.
-
Store plasma samples at -80°C until analysis.
-
-
Sample Analysis:
-
Develop and validate a sensitive analytical method (e.g., LC-MS/MS) to quantify the concentration of Cyclo(D-Trp-Tyr) in plasma.
-
-
Data Analysis:
-
Calculate key pharmacokinetic parameters such as maximum concentration (Cmax), time to reach Cmax (Tmax), area under the concentration-time curve (AUC), half-life (t1/2), clearance (CL), and volume of distribution (Vd). For oral administration, calculate the oral bioavailability (F%).
-
Anticancer Efficacy Study (Xenograft Model)
Objective: To evaluate the in vivo anticancer efficacy of Cyclo(D-Trp-Tyr) in a human tumor xenograft mouse model.
Materials:
-
Immunodeficient mice (e.g., athymic nude or NOD/SCID)
-
Human cancer cell line of interest (e.g., A549 lung carcinoma)
-
Cell culture reagents
-
Matrigel (optional)
-
Cyclo(D-Trp-Tyr)
-
Vehicle
-
Calipers for tumor measurement
Protocol:
-
Tumor Cell Implantation:
-
Harvest cancer cells and resuspend them in a sterile medium or PBS, with or without Matrigel.
-
Subcutaneously inject the cell suspension (e.g., 1-5 x 10^6 cells) into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor tumor growth by measuring the length and width of the tumor with calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (Width² x Length) / 2.
-
-
Treatment:
-
When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Administer Cyclo(D-Trp-Tyr) at various doses and schedules (e.g., daily, every other day) via the chosen route.
-
Include a vehicle control group and potentially a positive control group (a standard-of-care chemotherapy).
-
-
Efficacy Assessment:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Calculate the tumor growth inhibition (TGI) for each treatment group.
-
Tumors can be further analyzed by histopathology, immunohistochemistry, or Western blotting to assess the mechanism of action.
-
Data Presentation
Table 1: Hypothetical Toxicity Data for Cyclic Dipeptides in Mice
| Compound | Route of Administration | LD50 (mg/kg) | Reference |
| Microcystin-LR | Intraperitoneal | 0.043 | [1][2] |
| Microcystin-RR | Intraperitoneal | 0.235 | [1] |
| Microcystin-YR | Intraperitoneal | 0.111 | [1] |
| Cyclo(D-Trp-Tyr) | Data not available | - | |
| Note: The listed compounds are cyclic peptides, but not dipeptides, and are known to be highly toxic. This data is for illustrative purposes of how toxicity data is presented. The toxicity of Cyclo(D-Trp-Tyr) is expected to be significantly lower. |
Table 2: Representative Pharmacokinetic Parameters of a Cyclic Peptide in Mice
| Parameter | Intravenous (5 mg/kg) | Oral (20 mg/kg) |
| Cmax (µg/mL) | - | 1.56 |
| Tmax (h) | - | 1.0 |
| t1/2 (h) | 1.5 | 5.9 |
| AUC (h*µg/mL) | 3.61 | 7.27 |
| Bioavailability (F%) | - | 50.4 |
| Data is for Panaxynol, a non-peptide compound, and is provided as an example of pharmacokinetic data presentation.[3] |
Table 3: Hypothetical Anticancer Efficacy of Cyclo(D-Trp-Tyr) in a Xenograft Model
| Treatment Group | Dose (mg/kg) | Schedule | Mean Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | Daily | 1500 ± 250 | - |
| Cyclo(D-Trp-Tyr) | 10 | Daily | 900 ± 180 | 40 |
| Cyclo(D-Trp-Tyr) | 25 | Daily | 525 ± 150 | 65 |
| Positive Control | Varies | Varies | 300 ± 100 | 80 |
| This data is hypothetical and for illustrative purposes. |
Visualization of Signaling Pathways and Experimental Workflows
Proposed Apoptotic Signaling Pathway of Cyclo(D-Trp-Tyr)
Caption: Proposed apoptotic signaling pathway for Cyclo(D-Trp-Tyr).
Experimental Workflow for In Vivo Anticancer Efficacy Study
Caption: Experimental workflow for an in vivo anticancer efficacy study.
Logical Relationship for Pharmacokinetic Study Design
Caption: Logical relationship for a pharmacokinetic study design.
References
- 1. Comparative toxicity evaluation of cyanobacterial cyclic peptide toxin microcystin variants (LR, RR, YR) in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Age-dependent effects on biochemical variables and toxicity induced by cyclic peptide toxin microcystin-LR in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of Panaxynol in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Caspase-3 Activity Assay for Apoptosis Induction by Cyclo(D-Trp-Tyr)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclo(D-Trp-Tyr) is a cyclic dipeptide that has been identified as a potential anticancer agent due to its ability to induce apoptosis, a form of programmed cell death, in cancer cells. A key event in the apoptotic cascade is the activation of executioner caspases, such as Caspase-3. Measuring the activity of Caspase-3 is, therefore, a critical method for quantifying the apoptotic response induced by compounds like Cyclo(D-Trp-Tyr). These application notes provide a detailed protocol for a colorimetric Caspase-3 activity assay and summarize the current understanding of the apoptotic pathway induced by Cyclo(D-Trp-Tyr).
Data Presentation
The cytotoxic and apoptosis-inducing activity of Cyclo(D-Trp-Tyr) has been quantified in human lung carcinoma A549 cells. The key quantitative data is summarized in the table below.
| Compound | Cell Line | Parameter | Value | Reference |
| Cyclo(D-Trp-Tyr) | A549 (Human Lung Carcinoma) | IC50 | 10 µM | [1] |
Note: The IC50 value represents the concentration of a drug that is required for 50% inhibition in vitro.
Signaling Pathway
The precise signaling pathway by which Cyclo(D-Trp-Tyr) induces apoptosis and subsequent Caspase-3 activation has not been fully elucidated. However, it is understood that the activation of executioner caspases like Caspase-3 is a central event. This activation can be triggered by two main pathways: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway. The intrinsic pathway involves the release of cytochrome c from the mitochondria, leading to the activation of Caspase-9, which in turn activates Caspase-3. The extrinsic pathway is initiated by the binding of ligands to death receptors on the cell surface, leading to the activation of Caspase-8, which then activates Caspase-3. The following diagram illustrates a proposed general mechanism for apoptosis induction leading to Caspase-3 activation, which is likely relevant for Cyclo(D-Trp-Tyr).
Experimental Protocols
Caspase-3 Colorimetric Activity Assay Protocol
This protocol provides a method for quantifying Caspase-3 activity in cell lysates using a colorimetric assay. The assay is based on the cleavage of a specific colorimetric substrate, such as Ac-DEVD-pNA (acetyl-Asp-Glu-Val-Asp p-nitroanilide), by active Caspase-3, which releases the chromophore p-nitroaniline (pNA). The amount of pNA produced is proportional to the Caspase-3 activity and can be quantified by measuring the absorbance at 405 nm.
Materials:
-
Cells to be assayed (e.g., A549 cells)
-
Cyclo(D-Trp-Tyr)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 0.1% CHAPS, 1 mM DTT, 0.1 mM EDTA)
-
2X Reaction Buffer (e.g., 100 mM HEPES, pH 7.4, 20% glycerol, 2 mM DTT)
-
Caspase-3 Substrate (Ac-DEVD-pNA), 4 mM stock solution in DMSO
-
Caspase-3 Inhibitor (Ac-DEVD-CHO), optional, for negative control
-
Microplate reader capable of measuring absorbance at 405 nm
-
96-well microplate
-
Refrigerated microcentrifuge
Experimental Workflow Diagram:
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells (e.g., A549) in appropriate culture vessels and allow them to adhere overnight.
-
Treat cells with various concentrations of Cyclo(D-Trp-Tyr) (e.g., 0, 1, 5, 10, 25 µM) for a predetermined time (e.g., 24, 48 hours). Include a vehicle-treated control group.
-
-
Cell Lysis:
-
After treatment, harvest the cells by centrifugation.
-
Wash the cell pellet with ice-cold PBS.
-
Resuspend the cells in ice-cold Cell Lysis Buffer (e.g., 50 µL per 2 x 10^6 cells).
-
Incubate the cell suspension on ice for 10-15 minutes.
-
Centrifuge at 10,000 x g for 1 minute at 4°C.
-
Carefully collect the supernatant (cytosolic extract) and keep it on ice.
-
-
Protein Quantification:
-
Determine the protein concentration of each cell lysate using a standard protein assay method (e.g., Bradford or BCA assay). This is crucial for normalizing the Caspase-3 activity.
-
-
Caspase-3 Assay:
-
In a 96-well microplate, add 50-100 µg of protein from each cell lysate to individual wells.
-
Adjust the volume of each well to 50 µL with Cell Lysis Buffer.
-
Prepare a master mix of the reaction buffer and substrate. For each reaction, you will need 50 µL of 2X Reaction Buffer and 5 µL of 4 mM Ac-DEVD-pNA substrate.
-
Add 55 µL of the master mix to each well containing the cell lysate.
-
(Optional) For a negative control, pre-incubate a lysate sample with a Caspase-3 inhibitor for 10-15 minutes before adding the substrate.
-
-
Incubation:
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
-
Measurement:
-
Measure the absorbance of each well at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of a blank control (containing lysis buffer and reaction mix without lysate) from all readings.
-
The Caspase-3 activity can be expressed as the fold increase in absorbance compared to the untreated control.
-
Normalize the activity to the protein concentration of each lysate if there were variations.
-
Conclusion
The Caspase-3 activity assay is a reliable and straightforward method to quantify the induction of apoptosis by Cyclo(D-Trp-Tyr). The provided protocol can be adapted for various cell types and experimental conditions. Further investigation into the upstream signaling events triggered by Cyclo(D-Trp-Tyr) will provide a more complete understanding of its mechanism of action and its potential as a therapeutic agent.
References
Application Notes: Minimum Inhibitory Concentration (MIC) Assay for Cyclo(D-Trp-Tyr)
Introduction
Cyclic dipeptides (CDPs), also known as 2,5-diketopiperazines (DKPs), are a class of cyclic peptides that have garnered significant interest in drug development due to their diverse biological activities, including antimicrobial, antitumor, and antioxidant properties.[1][2] Cyclo(D-Trp-Tyr) is a specific cyclic dipeptide that has demonstrated notable biological effects. The stereochemistry of the constituent amino acids can play a crucial role in the bioactivity of CDPs, with D-amino acid-containing variants often exhibiting enhanced properties compared to their L-amino acid counterparts.[3] Determining the Minimum Inhibitory Concentration (MIC) is a fundamental step in assessing the antimicrobial potential of new agents like Cyclo(D-Trp-Tyr). The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[4] This document provides a detailed protocol for determining the MIC of Cyclo(D-Trp-Tyr) using the broth microdilution method, a standard and widely accepted technique.[4][5][6]
Principle of the Assay
The broth microdilution method involves preparing a series of twofold serial dilutions of Cyclo(D-Trp-Tyr) in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. Following incubation under controlled conditions, the plates are examined for visible signs of microbial growth. The MIC is the lowest concentration of the compound at which no growth is observed. This method allows for the efficient testing of multiple compounds against various microorganisms simultaneously.
Quantitative Data Summary
The antimicrobial activity of cyclic dipeptides can vary significantly based on their structure and the target microorganism. While specific MIC data for Cyclo(D-Trp-Tyr) is not extensively available in the public domain, the following table summarizes reported MIC values for structurally related cyclic dipeptides to provide a comparative context.
Table 1: Reported MIC Values for Various Cyclic Dipeptides against Selected Microorganisms
| Cyclic Dipeptide | Microorganism | Strain | MIC (µg/mL) | Reference |
| Cyclo(D-Tyr-D-Phe) | Staphylococcus epidermis | - | 1 | [2] |
| Cyclo(D-Tyr-D-Phe) | Proteus mirabilis | - | 2 | [2] |
| Cyclo(L-Pro-L-Tyr) | Xanthomonas axonopodis pv. citri | - | 31.25 | [7][8] |
| Cyclo(D-Pro-L-Tyr) | Xanthomonas axonopodis pv. citri | - | 31.25 | [7][8] |
| Cyclo(L-Pro-L-Tyr) | Ralstonia solanacearum | - | 31.25 | [7][8] |
| Cyclo(D-Pro-L-Tyr) | Ralstonia solanacearum | - | 31.25 | [7][8] |
| Cyclo(D-Trp-D-Arg) | Staphylococcus aureus | - | 0.5 | [9] |
| Cyclo(D-Trp-D-Arg) | Pseudomonas aeruginosa | - | 0.5 | [9] |
| Cyclo(D-Trp-D-Arg) | Klebsiella pneumoniae | - | 2 | [9] |
Note: The data presented is for comparative purposes. Actual MIC values for Cyclo(D-Trp-Tyr) must be determined experimentally.
Experimental Protocols
Protocol: Broth Microdilution MIC Assay
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[4]
1. Materials and Reagents
-
Cyclo(D-Trp-Tyr)
-
Sterile 96-well, round-bottom microtiter plates[5]
-
Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (MHB)[6]
-
Sterile saline (0.85% NaCl)
-
Dimethyl sulfoxide (DMSO) or other appropriate solvent
-
Spectrophotometer
-
Micropipettes and sterile tips
-
Incubator (35-37°C)[6]
-
Positive control antibiotic (e.g., Gentamicin, Ampicillin)
-
0.5 McFarland turbidity standard
2. Preparation of Reagents
-
Cyclo(D-Trp-Tyr) Stock Solution: Prepare a stock solution of Cyclo(D-Trp-Tyr) by dissolving it in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 1280 µg/mL). Note: The final concentration of the solvent in the assay should not exceed a level that affects microbial growth (typically ≤1%).
-
Bacterial Inoculum Preparation:
-
From a fresh agar plate (18-24 hours growth), select several morphologically similar colonies of the test microorganism.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this adjusted suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[6]
-
3. Assay Procedure
-
Dispense 100 µL of sterile MHB into all wells of a 96-well microtiter plate.[5]
-
Add 100 µL of the Cyclo(D-Trp-Tyr) stock solution to the first column of wells (e.g., Column 1), resulting in a starting concentration of 640 µg/mL.
-
Perform twofold serial dilutions by transferring 100 µL from Column 1 to Column 2. Mix thoroughly by pipetting up and down 6-8 times.[5]
-
Continue this serial dilution process across the plate to Column 10. Discard 100 µL from Column 10.[5]
-
Column 11 will serve as the growth control (no compound), and Column 12 will serve as the sterility control (no bacteria).[10]
-
Add 100 µL of the standardized bacterial inoculum to each well from Column 1 to Column 11. Do not add bacteria to Column 12.
-
The final volume in each well (1-11) will be 200 µL.
-
Seal the plate or cover it with a lid and incubate at 35-37°C for 18-24 hours.[10]
4. Interpretation of Results
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of Cyclo(D-Trp-Tyr) at which there is no visible growth (i.e., the well is clear).
-
The sterility control (Column 12) should remain clear.
-
The growth control (Column 11) should show distinct turbidity.
-
The assay can also be read using a microplate reader to measure the optical density (OD) at 600 nm. The MIC can be defined as the concentration that inhibits growth by ≥90% compared to the growth control.
Visualizations
Experimental Workflow
Caption: Workflow for the broth microdilution MIC assay.
Interpretation of MIC Results
Caption: Logic for determining the MIC value from plate results.
References
- 1. Antimicrobial activity of selected cyclic dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cyclo(D-Tyr-D-Phe): a new antibacterial, anticancer, and antioxidant cyclic dipeptide from Bacillus sp. N strain associated with a rhabditid entomopathogenic nematode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 6. journals.asm.org [journals.asm.org]
- 7. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. Total Synthesis of the Four Stereoisomers of Cyclo(l-Trp-l-Arg) Raises Uncertainty of the Structures of the Natural Products and Invalidates Their Promising Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]
Application Notes and Protocols for Cyclo(D-Trp-Tyr) in Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
The cyclic dipeptide Cyclo(D-Trp-Tyr) has emerged as a promising biomaterial for advanced drug delivery systems. Its unique property of self-assembling into robust peptide nanotubes (PNTs) offers a novel platform for the oral delivery of sensitive biological therapeutics, particularly genetic material. These application notes provide an overview of the technology, its mechanism, and detailed protocols for its use.
Application Notes
Cyclo(D-Trp-Tyr) is a cyclic dipeptide composed of D-tryptophan and D-tyrosine. In aqueous solutions, these molecules spontaneously self-assemble into hollow, cylindrical structures known as peptide nanotubes. This inherent characteristic makes them an attractive candidate for encapsulating and protecting therapeutic payloads. The primary application explored to date is in the oral delivery of plasmid DNA, a significant challenge in gene therapy due to the harsh environment of the gastrointestinal tract and poor absorption of large, charged molecules.
The Cyclo(D-Trp-Tyr) PNTs address these challenges in several ways:
-
Payload Protection: The nanotubes effectively shield encapsulated DNA from degradation by DNase I, stomach acid, and bile salts.[1]
-
Enhanced Permeability: The PNT formulation has been shown to significantly increase the transport of plasmid DNA across the duodenal epithelium.[1]
-
Biocompatibility: As they are composed of amino acids, these nanotubes are expected to be biocompatible and biodegradable.
The primary mechanism of delivery involves the association of the plasmid DNA with the PNTs. This complex then protects the genetic material during its transit through the digestive system. Upon reaching the small intestine, the formulation enhances the permeation of the DNA across the intestinal barrier, leading to its systemic availability and expression in various organs, including the stomach, duodenum, liver, and kidneys.[1]
While the main demonstrated application is for gene therapy, the underlying principles suggest potential for the oral delivery of other biologics such as siRNA, mRNA, or peptides, as well as poorly soluble small molecules that could be encapsulated within the hydrophobic core of the nanotubes. Further research into these areas could expand the utility of this innovative delivery system.
Data Presentation
The following tables summarize the quantitative data regarding the performance of Cyclo(D-Trp-Tyr) PNTs for oral gene delivery.
Table 1: Physicochemical and Binding Properties
| Parameter | Value | Reference |
| Self-Association Concentration | > 0.01 mg/mL | [1] |
| DNA-PNT Binding Constant (K) | 3.2 x 10⁸ M⁻¹ | [1] |
Table 2: In Vitro Stability and Permeability
| Assay | Condition | Result | Reference |
| Stability | |||
| DNase I Digestion | Protected for 50 min | [1] | |
| Acid Digestion | Protected for 60 min | [1] | |
| Bile Digestion | Protected for 180 min | [1] | |
| Permeability | |||
| Apparent Permeability Coefficient (Papp) of Naked pCMV-lacZ | In vitro duodenal model | 49.2 ± 21.6 x 10⁻¹⁰ cm/s | [1] |
| Apparent Permeability Coefficient (Papp) of pCMV-lacZ/PNT Formulation | In vitro duodenal model | 395.6 ± 142.2 x 10⁻¹⁰ cm/s | [1] |
Table 3: In Vivo Gene Expression Enhancement
| Organ | Time Point | Increase in β-Galactosidase Activity | Reference |
| Kidneys | 48 h | 41% | [1] |
| Stomach | 72 h | 49% | [1] |
| Duodenum | 72 h | 63% | [1] |
| Liver | 72 h | 46% | [1] |
Experimental Protocols
Protocol 1: Formulation of Cyclo(D-Trp-Tyr) Peptide Nanotubes (PNTs)
This protocol describes the self-assembly of Cyclo(D-Trp-Tyr) into peptide nanotubes.
Materials:
-
Cyclo(D-Trp-Tyr) powder
-
Sterile, deionized water
-
Vortex mixer
-
Sonicator bath
Method:
-
Weigh the desired amount of Cyclo(D-Trp-Tyr) powder.
-
Dissolve the powder in sterile, deionized water to a final concentration of 0.1 mg/mL.
-
Vortex the solution vigorously for 1 minute to ensure complete dissolution.
-
Sonicate the solution in a bath sonicator for 15 minutes to facilitate the self-assembly of the nanotubes.
-
The PNT suspension is now ready for use in preparing drug-loaded formulations.
Protocol 2: Preparation of Plasmid DNA-Loaded PNTs
This protocol details the method for associating plasmid DNA with the pre-formed PNTs.
Materials:
-
PNT suspension (from Protocol 1)
-
Plasmid DNA (e.g., pCMV-lacZ) solution in TE buffer
-
Vortex mixer
Method:
-
Determine the desired mass ratio of PNT to plasmid DNA. A ratio of 20:1 (w/w) has been shown to be effective.
-
In a sterile microcentrifuge tube, add the required volume of the PNT suspension.
-
To this suspension, add the corresponding volume of the plasmid DNA solution.
-
Gently vortex the mixture for 30 seconds to facilitate the association of the DNA with the nanotubes.
-
Incubate the mixture at room temperature for 30 minutes to allow for stable complex formation.
-
The plasmid DNA-loaded PNT formulation is now ready for characterization or in vivo use.
Protocol 3: In Vitro DNase I Protection Assay
This assay evaluates the ability of the PNTs to protect the associated plasmid DNA from enzymatic degradation.
Materials:
-
Plasmid DNA-loaded PNTs (from Protocol 2)
-
Naked plasmid DNA (control)
-
DNase I buffer (10x)
-
DNase I (1 unit/µL)
-
EDTA solution (0.5 M)
-
Agarose gel electrophoresis system
-
DNA loading dye
-
Ethidium bromide or other DNA stain
Method:
-
Prepare two sets of tubes, one for the PNT formulation and one for the naked DNA control.
-
To each tube, add 1 µg of plasmid DNA (either formulated or naked).
-
Add DNase I buffer to a final concentration of 1x.
-
Add 1 unit of DNase I to each tube.
-
Incubate the reactions at 37°C.
-
At predetermined time points (e.g., 0, 10, 20, 30, 50, 60 minutes), stop the reaction in one tube from each set by adding EDTA to a final concentration of 50 mM.
-
Add DNA loading dye to each stopped reaction.
-
Run the samples on a 1% agarose gel.
-
Stain the gel with ethidium bromide and visualize under UV light. The persistence of the plasmid band in the PNT-formulated samples compared to the naked DNA samples indicates protection.
Visualizations
Caption: Workflow for PNT-DNA formulation and testing.
Caption: Mechanism of oral gene delivery via PNTs.
References
Application Notes and Protocols: Fluorescent Labeling of Cyclo(D-Trp-Tyr) Derivatives for Cellular Imaging
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cyclo(D-Trp-Tyr) is a cyclic dipeptide with a range of bioactive properties, including potential roles in neurological function and antioxidant activity. To elucidate its mechanisms of action, cellular uptake, and subcellular localization, fluorescent labeling is an invaluable tool. Direct labeling of the native Cyclo(D-Trp-Tyr) structure is challenging due to the absence of highly reactive functional groups for conjugation and the intrinsic fluorescence of the tryptophan residue, which can interfere with many common fluorophores.
These application notes provide a practical approach to overcome these challenges by proposing the use of an amino-functionalized derivative, Cyclo(D-Trp-L-Lys), which incorporates a reactive primary amine for straightforward labeling with commercially available fluorescent dyes. We present a detailed protocol for the conjugation of this derivative with 7-nitrobenz-2-oxa-1,3-diazol-4-yl (NBD), a fluorophore spectrally distinct from tryptophan, minimizing potential Förster Resonance Energy Transfer (FRET) unless specifically desired for ratiometric sensing applications.
Data Presentation
The selection of an appropriate fluorescent tag is critical to avoid spectral overlap with the intrinsic fluorescence of the tryptophan residue in Cyclo(D-Trp-Tyr). The following table summarizes the spectral properties of tryptophan and a recommended fluorescent dye, NBD, which is suitable for labeling the proposed amino-functionalized analog.
| Fluorophore | Excitation Max (λex) | Emission Max (λem) | Molar Extinction Coefficient (ε) | Quantum Yield (Φ) |
| Tryptophan[1][2][3] | ~280 nm | ~350 nm | ~5,600 M⁻¹cm⁻¹ | 0.12 - 0.14 |
| NBD-X | ~465 nm | ~535 nm | ~25,000 M⁻¹cm⁻¹ | ~0.3 |
Mandatory Visualization
Logical Workflow for Synthesis of an Amino-Functionalized Cyclo(D-Trp-Tyr) Analog
Caption: Synthesis of an amino-functionalized Cyclo(D-Trp-Tyr) analog.
Experimental Protocols
Protocol 1: Fluorescent Labeling of Cyclo(D-Trp-L-Lys) with NBD-NHS Ester
This protocol details the conjugation of an amine-reactive fluorescent dye to the primary amine of the lysine side chain in the Cyclo(D-Trp-L-Lys) analog.
Materials:
-
Cyclo(D-Trp-L-Lys)
-
NBD-NHS (7-nitrobenz-2-oxa-1,3-diazole-4-yl N-succinimidyl ester)
-
Anhydrous Dimethylformamide (DMF)
-
0.1 M Sodium Bicarbonate buffer (pH 8.3)
-
Trifluoroacetic acid (TFA)
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Reverse-Phase HPLC system with a C18 column
-
Mass Spectrometer (e.g., ESI-MS or MALDI-TOF)
-
Fluorescence Spectrophotometer
Procedure:
-
Preparation of Stock Solutions:
-
Dissolve Cyclo(D-Trp-L-Lys) in 0.1 M sodium bicarbonate buffer (pH 8.3) to a final concentration of 1-5 mg/mL.
-
Immediately before use, dissolve NBD-NHS in anhydrous DMF to a concentration of 10 mg/mL.
-
-
Conjugation Reaction:
-
Add a 5-10 fold molar excess of the NBD-NHS solution to the peptide solution.
-
Mix thoroughly by vortexing and incubate the reaction for 2-4 hours at room temperature, protected from light.
-
-
Purification of the Labeled Peptide:
-
Acidify the reaction mixture with a small amount of TFA (to a final concentration of 0.1%) to stop the reaction.
-
Purify the NBD-labeled peptide by reverse-phase HPLC.
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: A linear gradient of 5-95% Mobile Phase B over 30 minutes is typically effective.
-
Detection: Monitor the elution at two wavelengths: 280 nm (for the tryptophan residue) and ~465 nm (for the NBD dye). The desired product will absorb at both wavelengths.
-
-
Collect the fractions containing the dual-absorbing peak and lyophilize to obtain the purified NBD-Cyclo(D-Trp-L-Lys).
-
-
Characterization:
-
Confirm the identity and purity of the labeled peptide using mass spectrometry. The expected mass will be the mass of the starting peptide plus the mass of the NBD moiety minus the mass of the NHS group.
-
Verify the fluorescence properties by measuring the excitation and emission spectra.
-
Experimental Workflow for Fluorescent Labeling and Purification
Caption: Workflow for NBD labeling and purification.
Potential for Förster Resonance Energy Transfer (FRET)
The close proximity of the tryptophan residue (the donor) and the attached NBD dye (the acceptor) on the Cyclo(D-Trp-L-Lys) scaffold creates a potential for FRET. FRET is a non-radiative energy transfer process that depends on the distance between the donor and acceptor and the overlap of the donor's emission spectrum with the acceptor's excitation spectrum. While NBD was chosen to minimize this, some overlap exists. This can be either a confounding factor or a useful tool for conformational studies.
Caption: Potential FRET between Trp and NBD.
Protocol 2: Cellular Uptake Assay of NBD-Cyclo(D-Trp-L-Lys)
This protocol describes a method to quantify the cellular uptake of the fluorescently labeled cyclic dipeptide using fluorescence microscopy and a microplate reader.
Materials:
-
NBD-Cyclo(D-Trp-L-Lys)
-
Cell line of interest (e.g., HeLa, Huh-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Cell lysis buffer (e.g., RIPA buffer)
-
BCA Protein Assay Kit
-
96-well black, clear-bottom plates for microscopy
-
96-well black plates for fluorescence reading
-
Fluorescence microscope
-
Microplate reader with fluorescence capabilities
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well black, clear-bottom plate at a density that will result in 70-80% confluency on the day of the experiment.
-
Incubate for 24 hours at 37°C and 5% CO₂.
-
-
Incubation with Labeled Peptide:
-
Prepare a stock solution of NBD-Cyclo(D-Trp-L-Lys) in sterile PBS or culture medium.
-
Remove the culture medium from the cells and replace it with fresh medium containing the desired concentration of the labeled peptide (e.g., 1, 5, 10 µM).
-
Incubate for a defined period (e.g., 1, 4, or 24 hours) at 37°C.
-
-
Fluorescence Microscopy (Qualitative Analysis):
-
Wash the cells three times with ice-cold PBS to remove any non-internalized peptide.
-
Add fresh culture medium or PBS to the wells.
-
Visualize the cellular uptake and subcellular localization of the NBD-labeled peptide using a fluorescence microscope with appropriate filter sets for NBD (e.g., excitation ~470 nm, emission ~540 nm).
-
-
Quantification of Cellular Uptake (Quantitative Analysis):
-
Following incubation, wash the cells three times with ice-cold PBS.
-
Lyse the cells by adding cell lysis buffer to each well and incubating for 15-30 minutes on ice.
-
Transfer the cell lysates to a 96-well black plate.
-
Measure the fluorescence intensity using a microplate reader (excitation ~465 nm, emission ~535 nm).
-
Determine the total protein concentration in each lysate using a BCA protein assay.
-
Normalize the fluorescence intensity to the total protein concentration to quantify the cellular uptake.
-
Experimental Workflow for Cellular Uptake Assay
Caption: Workflow for cellular uptake assay.
References
Application of Cyclo(D-Trp-Tyr)-Containing Peptides in PET Imaging
Application Notes for Researchers, Scientists, and Drug Development Professionals
Introduction:
Cyclic peptides containing the Arginine-Glycine-Aspartic acid (RGD) motif are pivotal in the development of radiotracers for Positron Emission Tomography (PET) imaging. Specifically, those incorporating a D-Tyrosine residue, such as Cyclo(Arg-Gly-Asp-D-Tyr-Lys) or c(RGDyK), have demonstrated significant promise in the non-invasive visualization and quantification of integrin αvβ3 expression. Integrin αvβ3 is a transmembrane glycoprotein that plays a crucial role in tumor angiogenesis and metastasis, making it an excellent biomarker for cancer imaging and monitoring response to anti-angiogenic therapies.[1][2][3][4] The inclusion of D-Tyrosine in the cyclic peptide structure has been shown to enhance hydrophilicity, leading to improved pharmacokinetic profiles and better PET image quality compared to analogues containing D-Phenylalanine.[1]
These c(RGDyK)-based tracers are typically multimers (e.g., dimers, tetramers) conjugated to a chelator (e.g., DOTA, NOTA) for radiolabeling with various PET isotopes such as Gallium-68 (⁶⁸Ga), Copper-64 (⁶⁴Cu), or Fluorine-18 (¹⁸F).[1][3] The multimerization strategy significantly increases the binding avidity to integrin αvβ3, resulting in higher tumor uptake and retention of the radiotracer.[1]
Target and Mechanism of Action:
The primary target of these radiolabeled cyclic RGD peptides is the integrin αvβ3 receptor, which is overexpressed on activated endothelial cells of neovasculature and on some tumor cells.[2][4] The RGD sequence specifically binds to the extracellular domain of the integrin αvβ3 receptor.[1][3] Following intravenous administration, the radiotracer circulates in the bloodstream and accumulates at sites of high integrin αvβ3 expression, primarily in the tumor microenvironment. The emitted positrons from the radionuclide annihilate with electrons in the surrounding tissue, producing two 511 keV gamma photons that are detected by the PET scanner. This allows for the three-dimensional mapping of the radiotracer distribution, providing a quantitative measure of integrin αvβ3 expression.
Signaling Pathway
Quantitative Data Summary
The following tables summarize key quantitative data for various Cyclo(D-Trp-Tyr)-containing PET tracers from preclinical and clinical studies.
Table 1: In Vitro Binding Affinity (IC₅₀) of c(RGDyK)-based Tracers
| Tracer | Cell Line | IC₅₀ (nM) | Reference |
| [¹⁸F]FB-E[c(RGDyK)]₂ (¹⁸F-FRGD2) | U87MG | 82.7 | [1] |
| [⁶⁸Ga]Ga-NOTA-E[c(RGDyK)]₂ | U87MG | 119.2 | [1] |
| [¹⁸F]FP-PEG₃-E[c(RGDyK)]₂ | U87MG | 175.4 | [1] |
| [⁶⁴Cu]Cu-DOTA-E[c(RGDyK)]₂ | U87MG | Not specified | [1] |
| c(RGDyK)-Cy5.5 | Immobilized αvβ3 | 58.1 | [5] |
| c(RGDyK) | Immobilized αvβ3 | 37.5 | [5] |
Table 2: In Vivo Tumor Uptake of c(RGDyK)-based Tracers in Animal Models
| Tracer | Animal Model | Tumor Uptake (%ID/g at 60 min p.i.) | Reference |
| [⁶⁴Cu]Cu-DOTA-E[c(RGDyK)]₂ | MDA-MB-435 Xenografts | ~3-4 | [1] |
| [¹⁸F]FB-E[c(RGDyK)]₂ (¹⁸F-FRGD2) | U87MG Xenografts | Higher than monomeric tracer | [2] |
| [⁶⁸Ga]Ga-NODAGA-E[c(RGDyK)]₂ | U87MG & H727 Xenografts | Not specified | [1] |
Table 3: Clinical PET Imaging Data with RGD-based Tracers
| Tracer | Cancer Type | Mean SUV | Tumor/Background Ratio | Reference |
| [¹⁸F]FPPRGD2 | Breast Cancer | 5.6 ± 2.8 | Not specified | [4] |
| [¹⁸F]Alfatide II | Brain Metastases | 1.8 ± 1.1 | 18.9 ± 14.1 | [4] |
| [¹⁸F]Galacto-RGD | Various Cancers | 1.4 - 40 | Not specified | [4] |
Experimental Protocols
1. General Workflow for Development of c(RGDyK)-based PET Tracers
2. Protocol for Radiolabeling of c(RGDyK)-DOTA with Gallium-68
-
Materials:
-
c(RGDyK)-DOTA conjugate
-
⁶⁸Ge/⁶⁸Ga generator
-
0.05 M HCl for generator elution
-
Sodium acetate buffer (pH 4.5)
-
Sterile water for injection
-
C18 Sep-Pak cartridge
-
Ethanol
-
0.9% Saline solution
-
Heating block or water bath
-
Radio-HPLC system for quality control
-
-
Procedure:
-
Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.05 M HCl to obtain ⁶⁸GaCl₃.
-
Add the ⁶⁸GaCl₃ eluate to a reaction vial containing the c(RGDyK)-DOTA conjugate (typically 10-20 µg) dissolved in sodium acetate buffer.
-
Adjust the pH of the reaction mixture to 4.0-4.5.
-
Heat the reaction vial at 95°C for 10 minutes.
-
Allow the vial to cool to room temperature.
-
Purify the reaction mixture using a C18 Sep-Pak cartridge pre-conditioned with ethanol and water.
-
Load the reaction mixture onto the cartridge.
-
Wash the cartridge with sterile water to remove unreacted ⁶⁸Ga.
-
Elute the final product, [⁶⁸Ga]Ga-DOTA-c(RGDyK), from the cartridge with a small volume of ethanol.
-
Dilute the ethanolic solution with sterile saline for injection.
-
Perform quality control using radio-HPLC to determine radiochemical purity.
-
3. Protocol for In Vitro Competitive Binding Assay
-
Materials:
-
U87MG human glioblastoma cells (or other integrin αvβ3-positive cell line)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Binding buffer (e.g., Tris-HCl buffer containing MgCl₂, MnCl₂, CaCl₂, and 1% BSA)
-
Radiolabeled tracer (e.g., ¹²⁵I-c(RGDyK) or the PET tracer being evaluated)
-
Unlabeled c(RGDyK) peptide for competition
-
96-well plates
-
Gamma counter or other appropriate radiation detector
-
-
Procedure:
-
Culture U87MG cells in 96-well plates until they reach confluence.
-
Wash the cells with binding buffer.
-
Prepare a series of dilutions of the unlabeled c(RGDyK) peptide.
-
To each well, add a fixed concentration of the radiolabeled tracer and varying concentrations of the unlabeled competitor peptide.
-
Incubate the plate at room temperature for a specified time (e.g., 1-2 hours).
-
Wash the cells multiple times with cold binding buffer to remove unbound radioactivity.
-
Lyse the cells and measure the radioactivity in each well using a gamma counter.
-
Plot the percentage of bound radioactivity as a function of the logarithm of the competitor concentration.
-
Calculate the IC₅₀ value, which is the concentration of the unlabeled peptide that inhibits 50% of the specific binding of the radiolabeled tracer.
-
4. Protocol for In Vivo Biodistribution Studies in Tumor-Bearing Mice
-
Materials:
-
Tumor-bearing mice (e.g., nude mice with U87MG xenografts)
-
Radiolabeled c(RGDyK) tracer
-
Sterile saline for injection
-
Anesthesia (e.g., isoflurane)
-
Gamma counter
-
Precision balance
-
-
Procedure:
-
Anesthetize the tumor-bearing mice.
-
Inject a known amount of the radiolabeled tracer (typically 1-2 MBq) into each mouse via the tail vein.
-
At predetermined time points post-injection (e.g., 30, 60, 120 minutes), euthanize a cohort of mice.
-
Dissect major organs and tissues (e.g., tumor, blood, heart, lungs, liver, spleen, kidneys, muscle, bone).
-
Weigh each tissue sample.
-
Measure the radioactivity in each tissue sample and in an aliquot of the injected dose using a gamma counter.
-
Calculate the tracer uptake in each tissue as the percentage of the injected dose per gram of tissue (%ID/g).
-
For blocking studies, a separate group of mice is co-injected with an excess of unlabeled c(RGDyK) to demonstrate the specificity of tracer uptake.
-
Logical Relationship of Tracer Function
References
- 1. mdpi.com [mdpi.com]
- 2. PET Imaging of Integrin αVβ3 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PET Diagnostic Molecules Utilizing Multimeric Cyclic RGD Peptide Analogs for Imaging Integrin αvβ3 Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clinical Application of Radiolabeled RGD Peptides for PET Imaging of Integrin αvβ3 [thno.org]
- 5. Cyclo(Arg-Gly-Asp-d-Tyr-Lys)-Cy5.5 - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving the yield of Cyclo(D-Trp-Tyr) chemical synthesis.
This technical support center provides troubleshooting guidance and frequently asked questions to aid researchers, scientists, and drug development professionals in improving the yield and purity of Cyclo(D-Trp-Tyr) chemical synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of Cyclo(D-Trp-Tyr) that can lead to low yields or impure products.
Q1: My cyclization reaction is resulting in a low yield of the desired Cyclo(D-Trp-Tyr). What are the common causes and how can I troubleshoot this?
A1: Low yield in a cyclization reaction is a frequent challenge. The primary competing reactions are intermolecular oligomerization (dimerization, trimerization, etc.) and the formation of various side products. The table below outlines common problems, their potential causes, and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Amount of Unreacted Linear Peptide | - Inefficient coupling reagent.- Unfavorable peptide conformation for cyclization.- Steric hindrance.- Suboptimal reaction temperature or time. | - Switch to a more potent coupling reagent (e.g., HATU, HCTU).- Add racemization-suppressing additives like HOBt or Oxyma Pure. |
| Significant Oligomerization (Dimers, Trimers) | - The concentration of the linear peptide is too high, favoring intermolecular reactions. | - Apply the high-dilution principle by performing the cyclization at a low concentration (0.001-0.01 M).- Use a pseudo-high dilution technique by slowly adding the linear peptide to the reaction vessel. |
| Presence of Unexpected Side Products | - Racemization of the C-terminal amino acid during activation.- Side reactions involving the indole group of Tryptophan or the phenol group of Tyrosine.- Incomplete removal of protecting groups prior to cyclization. | - Lower the reaction temperature and minimize reaction time.- Use a coupling reagent known for low racemization.- Ensure complete deprotection of the N-terminal amine and C-terminal carboxyl groups before cyclization. |
| No Desired Product Formation | - Incorrect reaction conditions.- Degradation of the linear precursor. | - Re-verify the structure and purity of the linear precursor by MS and NMR.- Optimize cyclization conditions (solvent, temperature, pH). |
Q2: I am observing significant diketopiperazine (DKP) formation as a side product. How can this be minimized?
A2: Diketopiperazine formation is a common side reaction, especially in solid-phase peptide synthesis (SPPS) at the dipeptide stage. Here's how to address it:
-
Choice of Resin in SPPS: When using Fmoc/tBu protection, employing a 2-chlorotrityl chloride (2-CTC) resin is preferable. The steric bulk of the 2-chlorotrityl group inhibits the formation of DKPs.
-
Use of Dipeptides: Instead of adding single amino acids sequentially, using a pre-formed dipeptide can help to bypass the DKP-sensitive intermediate stage.
-
Mild Deprotection Conditions: Utilize milder deprotection conditions to reduce the likelihood of DKP formation.
-
Simultaneous Deprotection/Coupling: A one-pot deprotection/coupling procedure can be effective. The reactive free amine is trapped by acylation before it can undergo intramolecular aminolysis to form the DKP.
Q3: How can I minimize racemization during the synthesis?
A3: Racemization, or the loss of stereochemical integrity, is a critical issue that can affect the biological activity of the final product. To minimize it:
-
Coupling Reagents and Additives: Use coupling reagents known for low racemization, such as COMU or TBTU, in combination with additives like HOBt or Oxyma Pure.
-
Reaction Temperature: Lowering the reaction temperature can significantly reduce the rate of racemization.
-
Choice of Base: Use a weaker or more sterically hindered base like N,N-diisopropylethylamine (DIPEA) in stoichiometric amounts.
-
Solvent Selection: The choice of solvent can influence racemization. Aprotic polar solvents like DMF are common, but alternatives like NMP may be beneficial in some cases.
Q4: I'm having difficulty purifying the final Cyclo(D-Trp-Tyr) product. What strategies can I use?
A4: Purification can be challenging due to the co-elution of the desired product with starting materials or byproducts. Consider the following:
-
Chromatography Method: If you are using reverse-phase HPLC, try adjusting the mobile phase pH to improve separation. Alternatively, switching to a different chromatographic method, such as normal-phase chromatography, might be effective.
-
Recrystallization: This can be a useful supplementary or alternative purification step, especially if the crude product has poor solubility for chromatography.
-
Affinity Chromatography: For certain cyclic peptides, affinity chromatography can be a highly specific, single-step purification method.
Frequently Asked Questions (FAQs)
Q1: What are the main strategies for synthesizing Cyclo(D-Trp-Tyr)?
A1: The two primary methods are solution-phase synthesis and solid-phase peptide synthesis (SPPS).
-
Solution-Phase Synthesis: This traditional method involves synthesizing the linear dipeptide precursor in solution, followed by a cyclization step. It offers flexibility but can be more labor-intensive due to the need for purification of intermediates.
-
Solid-Phase Peptide Synthesis (SPPS): In this approach, the linear dipeptide is assembled on a solid resin support. Cyclization can be performed either on the resin before cleavage or in solution after the linear peptide is cleaved from the resin. SPPS simplifies purification and is amenable to automation.
Q2: Which factors are most critical for maximizing the yield of Cyclo(D-Trp-Tyr)?
A2: Several factors significantly influence the final yield:
-
Coupling Reagents: The choice of coupling reagent for both the initial peptide bond formation and the final cyclization is crucial. Modern uronium/aminium (e.g., HATU, HBTU) and phosphonium salt-based (e.g., PyBOP) reagents often provide higher yields and lower rates of racemization.
-
Protecting Groups: Appropriate selection of N-terminal (e.g., Boc, Fmoc) and side-chain protecting groups is essential to prevent unwanted side reactions. The protecting group strategy must be orthogonal to allow for selective deprotection before cyclization.
-
Cyclization Conditions: The conditions for the cyclization step, including solvent, temperature, and reaction time, must be carefully optimized.
-
Concentration (High Dilution Principle): The concentration of the linear dipeptide during cyclization is a critical parameter. High concentrations can promote intermolecular reactions, leading to the formation of dimers and polymers. Therefore, the cyclization step is typically performed under high dilution conditions (0.001-
Troubleshooting inconsistent results in Cyclo(D-Trp-Tyr) bioassays.
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Cyclo(D-Trp-Tyr) bioassays. Inconsistent results can be a significant challenge, and this resource aims to help you identify and resolve common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the known biological activities of Cyclo(D-Trp-Tyr)?
Cyclo(D-Trp-Tyr) is a cyclic dipeptide.[1][2] While specific bioactivity data for Cyclo(D-Trp-Tyr) is limited in the provided search results, related cyclic dipeptides like Cyclo(D-Tyr-D-Phe) have demonstrated significant anticancer, antibacterial, and antioxidant properties.[3][4][5][6] For instance, Cyclo(D-Tyr-D-Phe) has been shown to induce apoptosis in cancer cells and exhibits antibacterial activity against various strains.[4][6] The stereochemistry of the amino acids is crucial for the biological function of these compounds.[4][5]
Q2: What is the importance of stereochemistry in Cyclo(D-Trp-Tyr) bioassays?
The stereochemistry of cyclic dipeptides plays a critical role in their biological activity.[4][5] Studies on related compounds, such as Cyclo(Tyr-Phe), have shown that different stereoisomers (e.g., D,D vs. L,L) can have varying potencies.[4][6] For example, the Cyclo(D-Tyr-D-Phe) enantiomer often demonstrates higher potency than its L,L counterpart.[4] Therefore, it is crucial to use the correct and pure stereoisomer of Cyclo(D-Trp-Tyr) to ensure reproducible results.
Q3: How should I prepare and store my Cyclo(D-Trp-Tyr) stock solutions?
Proper preparation and storage of Cyclo(D-Trp-Tyr) are vital for maintaining its stability and activity. While specific instructions for Cyclo(D-Trp-Tyr) were not detailed in the search results, general best practices for peptides should be followed. Typically, cyclic peptides are more stable than their linear counterparts.[7] For related compounds, dissolving in a suitable solvent like DMSO to create a stock solution is a common practice.[8] It is recommended to store stock solutions at -20°C for up to 6 months.[7] Avoid repeated freeze-thaw cycles by aliquoting the stock solution.
Q4: What are some common causes of inconsistent results in cell-based assays with Cyclo(D-Trp-Tyr)?
Inconsistent results in cell-based assays can arise from several factors:
-
Compound Stability and Solubility: Degradation or precipitation of Cyclo(D-Trp-Tyr) in culture media.
-
Cell Health and Passage Number: Using cells that are unhealthy or have been in culture for too long can lead to variable responses.
-
Assay Protocol Variability: Inconsistent incubation times, cell seeding densities, or reagent concentrations.
-
Reagent Quality: Using expired or improperly stored reagents.
-
Pipetting Errors: Inaccurate dispensing of cells, compound, or assay reagents.
Troubleshooting Guide
Issue 1: High variability between replicate wells in my cytotoxicity assay (e.g., MTT assay).
-
Potential Cause 1: Uneven cell seeding.
-
Solution: Ensure your cell suspension is homogenous before and during seeding. Gently swirl the cell suspension between pipetting to prevent settling.
-
-
Potential Cause 2: Edge effects in the microplate.
-
Solution: Avoid using the outer wells of the microplate as they are more prone to evaporation. Fill the outer wells with sterile PBS or media to maintain humidity.
-
-
Potential Cause 3: Compound precipitation.
-
Solution: Visually inspect the wells after adding Cyclo(D-Trp-Tyr) to ensure it is fully dissolved. If precipitation is observed, consider preparing fresh dilutions or using a different solvent system if compatible with your cells.
-
Issue 2: My IC50 value for a related compound like Cyclo(D-Tyr-D-Phe) is significantly different from published data.
-
Potential Cause 1: Differences in cell line or passage number.
-
Solution: Verify the cell line and use cells with a low passage number. Different cell lines can have varying sensitivities to the compound.
-
-
Potential Cause 2: Incorrect compound concentration.
-
Solution: Double-check the calculations for your serial dilutions. If possible, verify the concentration of your stock solution using an appropriate analytical method.
-
-
Potential Cause 3: Different assay conditions.
-
Solution: Compare your experimental protocol with the published study. Pay close attention to incubation times, cell density, and the specific assay kit used. For instance, in an MTT assay, the incubation time with the MTT reagent and the solubilization step are critical.[8]
-
Issue 3: I am not observing the expected apoptotic effects (e.g., caspase-3 activation) with a related compound like Cyclo(D-Tyr-D-Phe).
-
Potential Cause 1: Suboptimal treatment time or concentration.
-
Solution: Perform a time-course and dose-response experiment to determine the optimal conditions for inducing apoptosis in your specific cell line. Apoptotic events are transient, so the timing of the assay is crucial.
-
-
Potential Cause 2: Insensitive detection method.
-
Potential Cause 3: Cell line is resistant to the compound.
-
Solution: Consider using a different cell line that has been reported to be sensitive to the compound.
-
Quantitative Data Summary
The following table summarizes the available quantitative data for the biological activities of related cyclic dipeptides.
| Compound | Cell Line/Bacterial Strain | Activity | Value |
| Cyclo(D-Tyr-D-Phe) | A549 (Human Lung Carcinoma) | IC50 | 10 µM[3][4][6] |
| Cyclo(D-Tyr-D-Phe) | Normal Fibroblast Cells | Cytotoxicity | No cytotoxicity up to 100 µM[4][6] |
| Cyclo(D-Tyr-D-Phe) | Staphylococcus epidermis | MIC | 1 µg/mL[4][6] |
| Cyclo(D-Tyr-D-Phe) | Proteus mirabilis | MIC | 2 µg/mL[4][6] |
Experimental Protocols
MTT Assay for Cytotoxicity
This protocol is used to assess cell viability by measuring the metabolic activity of cells.
-
Cell Seeding: Seed cells (e.g., A549) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.[8]
-
Compound Treatment: Treat the cells with various concentrations of Cyclo(D-Trp-Tyr) and incubate for the desired duration (e.g., 48 hours).[8]
-
MTT Addition: Add 20 µL of MTT reagent to each well and incubate for 4 hours at 37°C.[8]
-
Solubilization: Remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[8]
-
IC50 Calculation: The IC50 value is the concentration of the compound that inhibits 50% of cell growth compared to the control.[8]
Caspase-3 Colorimetric Assay for Apoptosis
This assay quantitatively measures the activity of caspase-3, a key marker of apoptosis.[3]
-
Cell Treatment: Culture cells (e.g., A549) and treat them with Cyclo(D-Trp-Tyr) to induce apoptosis.[3]
-
Cell Lysis: Harvest and lyse the cells using a suitable lysis buffer on ice.[3]
-
Lysate Collection: Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the cytosolic proteins.[3][9]
-
Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay (e.g., Bradford or BCA assay).[3][9]
-
Assay Reaction: In a 96-well plate, add an equal amount of protein from each sample. Add the caspase-3 substrate (e.g., DEVD-pNA) and incubate according to the manufacturer's instructions.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength to determine the amount of cleaved substrate.
Visualizations
Caption: General experimental workflow for a cell-based bioassay.
Caption: Troubleshooting decision tree for inconsistent bioassay results.
Caption: Simplified proposed apoptotic pathway for Cyclo(D-Tyr-D-Phe).
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cyclo(D-Trp-Tyr) | 环二肽 | MCE [medchemexpress.cn]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Cyclo(D-Tyr-D-Phe): a new antibacterial, anticancer, and antioxidant cyclic dipeptide from Bacillus sp. N strain associated with a rhabditid entomopathogenic nematode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Purchase Directly from Cyclo(Trp-Tyr) | China Cyclo(Trp-Tyr) Supplies [liwei-peptide.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Optimizing Cyclo(D-Trp-Tyr) concentration for cell culture experiments.
Disclaimer: Specific experimental data for Cyclo(D-Trp-Tyr) in cell culture applications is limited in publicly available literature. This guide provides general recommendations and detailed protocols based on the closely related and well-characterized cyclic dipeptide, Cyclo(D-Tyr-D-Phe) . Researchers are advised to use this information as a starting point and perform their own dose-response experiments to determine the optimal concentration of Cyclo(D-Trp-Tyr) for their specific cell line and experimental setup.
Frequently Asked Questions (FAQs)
Q1: What is Cyclo(D-Trp-Tyr) and what are its potential biological activities?
A1: Cyclo(D-Trp-Tyr) is a cyclic dipeptide. While extensive research on its specific biological activities is ongoing, related cyclic dipeptides have shown potential in areas such as antioxidant activity, neurological function, and immune support.[1] Some studies have explored the use of Cyclo(D-Trp-Tyr) in the formation of peptide nanotubes for applications like gene delivery.[2][3]
Q2: What is a recommended starting concentration for Cyclo(D-Trp-Tyr) in cell culture experiments?
A2: Due to the lack of specific data for Cyclo(D-Trp-Tyr), we recommend starting with a broad concentration range. Based on data from the related compound Cyclo(D-Tyr-D-Phe), which has a half-maximal inhibitory concentration (IC50) of 10 µM in A549 human lung cancer cells, a starting range of 1 µM to 100 µM for Cyclo(D-Trp-Tyr) is advisable.[4][5] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
Q3: How should I dissolve and store Cyclo(D-Trp-Tyr)?
A3: Cyclo(D-Trp-Tyr) can typically be reconstituted in ddH2O or PBS.[1] For cell culture experiments, it is common to prepare a concentrated stock solution in a solvent like DMSO and then dilute it to the final working concentration in the cell culture medium. Store the stock solution at -20°C for long-term stability.[1]
Q4: What are the known signaling pathways affected by related cyclic dipeptides?
A4: Studies on Cyclo(D-Tyr-D-Phe) suggest that its primary mechanism of anticancer action is the induction of apoptosis.[4][6] This process is often mediated through the activation of key executioner caspases, such as caspase-3.[5][7] The upstream signaling events leading to caspase activation may involve either the intrinsic (mitochondrial) or extrinsic (death receptor) apoptotic pathways.[4]
Quantitative Data Summary
The following table summarizes the cytotoxic activity of the related compound Cyclo(D-Tyr-D-Phe) against a human cancer cell line and a normal fibroblast cell line. This data can serve as a reference for designing experiments with Cyclo(D-Trp-Tyr).
| Compound | Cell Line | Assay | Parameter | Value |
| Cyclo(D-Tyr-D-Phe) | A549 (Human Lung Carcinoma) | Not Specified | IC50 | 10 µM[4][5][6] |
| Cyclo(D-Tyr-D-Phe) | Normal Fibroblast Cells | Not Specified | Cytotoxicity | No significant cytotoxicity up to 100 µM[5][6] |
Experimental Protocols
Here are detailed methodologies for key experiments to assess the effects of cyclic dipeptides like Cyclo(D-Trp-Tyr) on cultured cells. These protocols are based on studies with the related compound Cyclo(D-Tyr-D-Phe).
Cell Viability Assessment (MTT Assay)
This protocol outlines the steps to determine the effect of a compound on cell viability.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of Cyclo(D-Trp-Tyr) in DMSO.
-
Perform serial dilutions in culture medium to achieve the desired final concentrations.
-
Replace the existing medium with the medium containing different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO) and a no-treatment control.
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Add MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the control and determine the IC50 value.
-
Apoptosis Detection (Acridine Orange/Ethidium Bromide Staining)
This method allows for the visualization of morphological changes associated with apoptosis.
-
Cell Seeding and Treatment:
-
Seed cells on glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of Cyclo(D-Trp-Tyr) for the desired time period.
-
-
Staining:
-
After treatment, wash the cells with Phosphate Buffered Saline (PBS).
-
Add a mixture of acridine orange (100 µg/mL) and ethidium bromide (100 µg/mL) to each well.
-
-
Visualization:
-
Observe the cells under a fluorescence microscope.
-
Live cells will appear uniformly green, early apoptotic cells will show bright green condensed or fragmented chromatin, and late apoptotic/necrotic cells will stain orange/red.
-
Caspase-3 Activity Assay
This assay quantitatively measures the activity of caspase-3, a key marker of apoptosis.[4]
-
Cell Lysis:
-
Treat cells with Cyclo(D-Trp-Tyr) to induce apoptosis.
-
Harvest the cells and lyse them using a suitable lysis buffer on ice.
-
Centrifuge the lysate to remove cellular debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., Bradford or BCA assay).
-
-
Enzymatic Reaction:
-
In a 96-well plate, add an equal amount of protein from each sample.
-
Add the caspase-3 substrate, DEVD-pNA (acetyl-Asp-Glu-Val-Asp p-nitroanilide), to each well.
-
Incubate the plate at 37°C for 1-2 hours.
-
-
Data Acquisition:
-
Measure the absorbance of the released p-nitroaniline (pNA) at 405 nm using a microplate reader. The intensity of the yellow color is proportional to the caspase-3 activity.[4]
-
Visualizations
Proposed Apoptotic Signaling Pathway of Related Cyclic Dipeptides
Caption: Proposed apoptotic signaling pathway for cyclic dipeptides.
Experimental Workflow for Cytotoxicity Assessment
Caption: General experimental workflow for assessing cytotoxicity.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable effect on cells | Concentration too low: The concentration of Cyclo(D-Trp-Tyr) may be insufficient to elicit a response in your specific cell line. | Perform a dose-response experiment with a wider and higher concentration range (e.g., up to 200 µM). |
| Incorrect Solubilization: The compound may not be fully dissolved, leading to a lower effective concentration. | Ensure the compound is completely dissolved in the stock solution. Sonication may help. Prepare fresh dilutions for each experiment. | |
| Cell line resistance: The chosen cell line may be resistant to the effects of the compound. | Test the compound on a different, potentially more sensitive, cell line. | |
| High variability between replicates | Uneven cell seeding: Inconsistent cell numbers across wells can lead to variable results. | Ensure a homogenous cell suspension before seeding and be precise with pipetting. |
| Edge effects in microplate: Wells on the edge of the plate can be prone to evaporation, affecting cell growth. | Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or medium. | |
| Compound precipitation: The compound may precipitate out of the culture medium at higher concentrations. | Visually inspect the medium for any signs of precipitation. If observed, try a different solvent or lower the final concentration. | |
| Unexpected cell death in control wells | Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high. | Ensure the final concentration of the solvent in the culture medium is low and non-toxic to the cells (typically ≤ 0.5% for DMSO). Run a solvent-only control to confirm. |
| Contamination: Bacterial or fungal contamination can cause cell death. | Regularly check cultures for signs of contamination. Practice sterile cell culture techniques. |
Troubleshooting Logic Diagram
Caption: A logical diagram for troubleshooting common experimental issues.
References
- 1. Purchase Directly from Cyclo(Trp-Tyr) | China Cyclo(Trp-Tyr) Supplies [liwei-peptide.com]
- 2. mdpi.com [mdpi.com]
- 3. Oral gene delivery with cyclo-(D-Trp-Tyr) peptide nanotubes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Cyclo(D-Tyr-D-Phe): a new antibacterial, anticancer, and antioxidant cyclic dipeptide from Bacillus sp. N strain associated with a rhabditid entomopathogenic nematode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
How to address aggregation of Cyclo(D-Trp-Tyr) peptide nanotubes.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the aggregation of Cyclo(D-Trp-Tyr) peptide nanotubes during experimentation.
Troubleshooting Guide: Managing Nanotube Aggregation
Uncontrolled aggregation of Cyclo(D-Trp-Tyr) peptide nanotubes is a common issue that can significantly impact experimental outcomes. The following table summarizes potential causes and solutions to manage aggregation.
| Issue | Probable Cause | Recommended Solution | Expected Outcome |
| Immediate precipitation upon solvent change. | Rapid solvent change induces aggregation due to unfavorable interactions. | Gradually introduce the new solvent while gently stirring or sonicating the solution. | Formation of a stable, homogenous nanotube suspension. |
| Formation of large, visible aggregates over time. | High peptide concentration, inappropriate pH, or temperature fluctuations. | Optimize peptide concentration, pH, and maintain a stable temperature.[1] Conjugating hydrophilic polymers (e.g., PEG) to the peptide can provide steric hindrance to prevent lateral aggregation. | Reduced aggregation and improved long-term stability of the nanotube suspension. |
| Inconsistent results in biological assays. | Aggregated nanotubes can lead to altered cellular uptake and biological activity. | Ensure a monodisperse nanotube solution by filtering or centrifugation before use. Characterize the aggregation state using DLS. | More reproducible and reliable experimental data in biological assays. |
| Difficulty in visualizing nanotubes with microscopy (TEM/AFM). | Excessive aggregation can obscure individual nanotube structures. | Prepare samples for microscopy at a lower concentration and use appropriate staining techniques. | Clearer visualization of individual nanotubes and their morphology. |
Quantitative Analysis of Factors Influencing Aggregation
The following table provides a summary of how different experimental parameters can influence the aggregation of cyclic peptide nanotubes, based on studies of similar systems.
| Parameter | Condition | Effect on Aggregation | Average Size (intensity-based) | Zeta Potential |
| pH | pH < 6 | Increased aggregation and precipitation. | > 1000 nm | Near neutral |
| pH 6-8 | Stable nanotube formation. | 100 - 300 nm | Slightly negative | |
| pH > 8 | Disassembly or formation of smaller aggregates. | < 100 nm | More negative | |
| Peptide Concentration | Low (e.g., 0.1 mg/mL) | Formation of shorter, less bundled nanotubes. | ~ 5 µm length, ~1 µm diameter | Not specified |
| High (e.g., 1 mg/mL) | Formation of longer, more uniform and bundled nanotubes.[1] | ~ 10-20 µm length, ~1 µm diameter | Not specified | |
| Temperature | Increased Temperature | May lead to disassembly or increased aggregation depending on the system. | Variable | Variable |
| Solvent | High percentage of organic solvent (e.g., 50% ethanol) | Promotes initial self-assembly. | Not specified | Not specified |
| Aqueous buffer | Can lead to aggregation if not properly stabilized. | Variable | Variable |
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of Cyclo(D-Trp-Tyr) peptide nanotube self-assembly and aggregation?
A1: Cyclo(D-Trp-Tyr) peptides, composed of alternating D- and L-amino acids, form flat, ring-like structures. These rings stack on top of each other through intermolecular hydrogen bonds between the amide backbones, forming the hollow cylindrical structure of the nanotube.[2] Aggregation, or the bundling of these individual nanotubes, is primarily driven by hydrophobic and van der Waals interactions between the outer surfaces of the nanotubes.[2]
Q2: How can I prevent the lateral aggregation of my nanotubes?
A2: Lateral aggregation can be minimized by several strategies. One effective method is the conjugation of hydrophilic polymers, such as polyethylene glycol (PEG), to the cyclic peptide. These polymer chains create a hydrated layer around the nanotube, providing steric hindrance that prevents individual nanotubes from approaching each other too closely. Additionally, designing peptides with charged residues can introduce electrostatic repulsion between nanotubes, further inhibiting aggregation.
Q3: What is the optimal pH for working with Cyclo(D-Trp-Tyr) nanotubes?
A3: The stability of Cyclo(D-Trp-Tyr) nanotubes is pH-dependent. Generally, a pH range of 6-8 is optimal for maintaining stable nanotubes.[1] At lower pH values (below 6), protonation of the peptide backbone can disrupt the hydrogen bonding network, leading to increased aggregation and precipitation.[1] Conversely, at higher pH values (above 8), deprotonation can lead to disassembly of the nanotubes into smaller aggregates.[1]
Q4: How does peptide concentration affect nanotube formation?
A4: Peptide concentration is a critical factor in the self-assembly process. Higher concentrations (e.g., 1 mg/mL) tend to promote the formation of longer and more uniform nanotubes, although this can also increase the likelihood of bundling.[1] Lower concentrations (e.g., 0.1 mg/mL) may result in shorter nanotubes or a less complete assembly process.[1]
Q5: What characterization techniques are best for assessing nanotube aggregation?
A5: A combination of techniques is recommended for a comprehensive assessment. Dynamic Light Scattering (DLS) is useful for determining the average hydrodynamic radius and polydispersity of the nanotubes in solution, providing a quick measure of aggregation. Transmission Electron Microscopy (TEM) and Atomic Force Microscopy (AFM) provide direct visualization of the nanotubes, allowing for the assessment of their morphology, length, diameter, and the extent of bundling.
Experimental Protocols
Protocol 1: Preparation of Cyclo(D-Trp-Tyr) Peptide Nanotubes
This protocol describes a common method for the self-assembly of Cyclo(D-Trp-Tyr) peptide nanotubes.
Materials:
-
Cyclo(D-Trp-Tyr) peptide powder
-
Ethanol (50% in deionized water)
-
Deionized water
-
Sonicator bath
-
Centrifuge
Procedure:
-
Weigh 5 mg of Cyclo(D-Trp-Tyr) peptide powder and place it in a clean glass vial.
-
Add 1 mL of 50% ethanol to the vial.
-
Sonicate the mixture for 30 minutes at room temperature to facilitate dissolution and initiate self-assembly.
-
Leave the vial open in a fume hood for 48-72 hours to allow for slow evaporation of the ethanol. This promotes the gradual formation of a white nanotube suspension.
-
After evaporation, add 1 mL of deionized water to the vial and gently resuspend the nanotubes by pipetting.
-
To remove any large aggregates, centrifuge the suspension at a low speed (e.g., 1000 x g) for 5 minutes and collect the supernatant containing the nanotubes.
Protocol 2: Characterization of Nanotube Aggregation by Dynamic Light Scattering (DLS)
This protocol provides a general procedure for analyzing the size distribution and aggregation state of peptide nanotubes using DLS.
Materials:
-
Cyclo(D-Trp-Tyr) nanotube suspension
-
Deionized water or appropriate buffer
-
DLS instrument and compatible cuvettes
Procedure:
-
Sample Preparation:
-
Dilute the nanotube suspension to an appropriate concentration (typically in the range of 0.1-1.0 mg/mL) using deionized water or the desired buffer. The optimal concentration may need to be determined empirically to achieve a stable count rate.
-
Filter the diluted sample through a 0.22 µm syringe filter to remove any large dust particles or contaminants.
-
-
Instrument Setup:
-
Turn on the DLS instrument and allow it to warm up according to the manufacturer's instructions.
-
Select the appropriate measurement parameters, including the solvent viscosity and refractive index, and the measurement temperature.
-
-
Measurement:
-
Carefully transfer the filtered sample to a clean, dust-free DLS cuvette.
-
Place the cuvette in the instrument's sample holder.
-
Allow the sample to equilibrate to the set temperature for at least 5 minutes.
-
Perform the DLS measurement. Typically, this involves multiple runs that are averaged to obtain a reliable size distribution.
-
-
Data Analysis:
-
Analyze the correlation function to obtain the intensity-weighted size distribution.
-
The presence of multiple peaks or a high polydispersity index (PDI) can indicate aggregation.
-
Protocol 3: Visualization of Nanotubes by Transmission Electron Microscopy (TEM)
This protocol outlines the steps for preparing and imaging peptide nanotubes using TEM with negative staining.
Materials:
-
Cyclo(D-Trp-Tyr) nanotube suspension
-
TEM grids (e.g., carbon-coated copper grids)
-
Uranyl acetate solution (1-2% in water) - Caution: Uranyl acetate is radioactive and toxic. Handle with appropriate safety precautions.
-
Filter paper
-
Fine-tipped forceps
Procedure:
-
Grid Preparation:
-
Hold a TEM grid with fine-tipped forceps.
-
Apply a 5 µL drop of the diluted nanotube suspension onto the carbon-coated side of the grid.
-
Allow the sample to adsorb for 1-2 minutes.
-
-
Washing and Staining:
-
Blot the excess liquid from the edge of the grid with a piece of filter paper. Do not touch the center of the grid.
-
Wash the grid by floating it, sample side down, on a drop of deionized water for 30 seconds. Repeat this step twice.
-
Blot the grid again.
-
Apply a 5 µL drop of 1-2% uranyl acetate solution to the grid for 30-60 seconds for negative staining.
-
-
Final Preparation and Imaging:
-
Blot the excess stain from the edge of the grid.
-
Allow the grid to air dry completely.
-
The grid is now ready for imaging in the TEM.
-
Visualizations
Experimental Workflow for Nanotube Preparation and Characterization
Caption: Workflow for the preparation and characterization of Cyclo(D-Trp-Tyr) nanotubes.
Troubleshooting Decision Tree for Nanotube Aggregation
Caption: Decision tree for troubleshooting Cyclo(D-Trp-Tyr) nanotube aggregation.
Signaling Pathway Considerations for Nanotube-Cell Interactions
While specific signaling pathways triggered by Cyclo(D-Trp-Tyr) nanotube aggregation are not yet fully elucidated, the general principles of nanoparticle-cell interactions suggest potential pathways that may be involved. The cellular uptake of peptide nanotubes can occur through various endocytic pathways.
Caption: Potential cellular interaction pathway for Cyclo(D-Trp-Tyr) nanotubes.
References
Technical Support Center: Enhancing the In Vivo Stability of Cyclo(D-Trp-Tyr)
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to enhancing the in vivo stability of the cyclic dipeptide, Cyclo(D-Trp-Tyr).
Troubleshooting Guides
This section provides solutions to specific issues that may be encountered during in vivo studies with Cyclo(D-Trp-Tyr).
Issue 1: Rapid Clearance or Low Bioavailability In Vivo
-
Question: My in vivo experiments with Cyclo(D-Trp-Tyr) show lower than expected efficacy, suggesting rapid clearance or low bioavailability. What are the potential causes and solutions?
-
Answer: While the cyclic nature and the presence of a D-amino acid in Cyclo(D-Trp-Tyr) inherently provide greater stability against enzymatic degradation compared to linear peptides, rapid clearance can still occur.[1] Key factors to consider are renal filtration and potential enzymatic breakdown.
Troubleshooting Steps:
-
Assess In Vitro Stability: Before proceeding with further in vivo studies, perform an in vitro serum or plasma stability assay to determine the half-life of Cyclo(D-Trp-Tyr) in a biological matrix. This will help confirm if degradation is a significant issue.
-
Formulation Strategies:
-
Encapsulation: Encapsulating Cyclo(D-Trp-Tyr) in liposomes or polymeric nanoparticles can protect it from degradation and improve its pharmacokinetic profile.
-
PEGylation: Attaching polyethylene glycol (PEG) chains to the peptide can increase its hydrodynamic size, thereby reducing renal clearance and extending its circulation time.
-
-
Chemical Modification (Analog Synthesis):
-
While Cyclo(D-Trp-Tyr) already contains a D-amino acid, further modifications could be explored if significant degradation is observed. However, this may also alter the biological activity of the compound.
-
-
Issue 2: Poor Solubility or Aggregation of Cyclo(D-Trp-Tyr) Formulations
-
Question: I am observing precipitation or aggregation of my Cyclo(D-Trp-Tyr) formulation, which could impact its in vivo performance. How can I address this?
-
Answer: Solubility and aggregation are common challenges with peptide-based therapeutics. The aromatic residues in Cyclo(D-Trp-Tyr) can contribute to hydrophobic interactions and aggregation at high concentrations.
Troubleshooting Steps:
-
pH Optimization: Determine the isoelectric point (pI) of Cyclo(D-Trp-Tyr) and adjust the pH of your formulation to be at least two units away from the pI. This can significantly increase solubility by ensuring the molecule carries a net charge.
-
Use of Excipients:
-
Solubilizing Agents: The inclusion of co-solvents such as ethanol or DMSO in the formulation can improve solubility.
-
Stabilizing Agents: Sugars (e.g., mannitol, sucrose) or polyols can help prevent aggregation by stabilizing the peptide's conformation.
-
-
Lyophilization: Lyophilizing the peptide with a suitable bulking agent can produce a stable powder that can be reconstituted immediately before use, minimizing the chances of aggregation in solution over time.
-
Frequently Asked Questions (FAQs)
Q1: What makes Cyclo(D-Trp-Tyr) more stable than its linear counterparts?
A1: The stability of Cyclo(D-Trp-Tyr) is enhanced by two key features:
-
Cyclic Structure: The cyclic nature of the peptide backbone makes it less susceptible to cleavage by exopeptidases, which act on the N- and C-termini of linear peptides.[1]
-
D-Amino Acid: The presence of a D-Tryptophan residue provides resistance to degradation by proteases, which are stereospecific for L-amino acids.
Q2: What are the primary degradation pathways for peptides like Cyclo(D-Trp-Tyr) in vivo?
A2: Even with its inherent stability, potential degradation pathways for Cyclo(D-Trp-Tyr) in vivo could include:
-
Proteolytic Cleavage: While less likely due to its structure, some endopeptidases might still be able to cleave the peptide bond.
-
Oxidation: The indole ring of the tryptophan residue is susceptible to oxidation, which can lead to a loss of biological activity.
Q3: How can I quantify the concentration of Cyclo(D-Trp-Tyr) in biological samples?
A3: The most common and accurate method for quantifying peptides in biological matrices like plasma or serum is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity and specificity. An alternative, though potentially less sensitive, method is High-Performance Liquid Chromatography (HPLC) with UV detection.
Data Presentation
Table 1: Strategies to Enhance In Vivo Stability of Cyclo(D-Trp-Tyr)
| Strategy | Approach | Potential Advantages | Key Considerations |
| Formulation | Encapsulation (Liposomes, Nanoparticles) | Protects from enzymatic degradation, potential for targeted delivery. | Formulation complexity, potential for immunogenicity. |
| PEGylation | Increases hydrodynamic size, reduces renal clearance, extends half-life. | May reduce binding affinity to the target. | |
| Chemical Modification | N-methylation | Can further reduce susceptibility to proteolysis. | May alter conformation and biological activity. |
| Halogenation of Tryptophan | Can increase metabolic stability. | Potential for altered toxicity and activity. |
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
Objective: To determine the in vitro half-life of Cyclo(D-Trp-Tyr) in plasma.
Materials:
-
Cyclo(D-Trp-Tyr) stock solution
-
Freshly collected plasma (e.g., human, mouse, rat)
-
Quenching solution (e.g., acetonitrile with 1% trifluoroacetic acid)
-
Internal standard (a stable peptide with similar properties but a different mass)
-
HPLC or LC-MS/MS system
Procedure:
-
Thaw plasma at 37°C and centrifuge to remove any precipitates.
-
Pre-warm the plasma to 37°C in a water bath.
-
Spike Cyclo(D-Trp-Tyr) into the plasma to a final concentration of 1-10 µM.
-
Incubate the mixture at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the plasma-peptide mixture.
-
Immediately stop the enzymatic reaction by adding 3 volumes of cold quenching solution containing the internal standard.
-
Vortex vigorously and incubate on ice for 20 minutes to precipitate plasma proteins.
-
Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube for analysis by LC-MS/MS.
-
Quantify the remaining intact Cyclo(D-Trp-Tyr) by comparing its peak area to that of the internal standard.
-
Plot the percentage of intact peptide remaining versus time and calculate the half-life (t½).
Mandatory Visualizations
Caption: Workflow for In Vitro Plasma Stability Assay.
References
Troubleshooting Guide: Reducing Non-specific Binding of Cyclo(D-Trp-Tyr)
References
- 1. How to Reduce Background Noise in ELISA Assays [synapse.patsnap.com]
- 2. How to Block a Membrane to Reduce Non-Specific Binding [synapse.patsnap.com]
- 3. arp1.com [arp1.com]
- 4. mybiosource.com [mybiosource.com]
- 5. How to deal with high background in ELISA | Abcam [abcam.com]
- 6. bosterbio.com [bosterbio.com]
- 7. How to Optimize Microplate Washing for ELISA and Cell-Based Assays [labx.com]
- 8. biocompare.com [biocompare.com]
- 9. Reducing Non-Specific Binding in Western Blots: Blocking Agent Comparison [synapse.patsnap.com]
- 10. Comparison of Different Reagents for Blocking of PEPperCHIP® Peptide Microarrays | Rockland [rockland.com]
- 11. candor-bioscience.de [candor-bioscience.de]
- 12. researchgate.net [researchgate.net]
- 13. nicoyalife.com [nicoyalife.com]
- 14. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 15. m.youtube.com [m.youtube.com]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. Nonspecific Binding: Main Factors of Occurrence and Strategies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 19. Effectiveness of detergents in blocking nonspecific binding of IgG in the enzyme-linked immunosorbent assay (ELISA) depends upon the type of polystyrene used - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Quantification of Cyclo(D-Trp-Tyr) in Biological Samples
Welcome to the technical support center for the quantification of Cyclo(D-Trp-Tyr). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the analysis of this cyclic dipeptide in biological matrices.
Frequently Asked Questions (FAQs)
Q1: What is the most suitable analytical method for quantifying Cyclo(D-Trp-Tyr) in biological samples like plasma or tissue homogenates?
A1: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules like Cyclo(D-Trp-Tyr) in complex biological matrices.[1] This technique offers high sensitivity, selectivity, and a wide linear dynamic range, which is crucial for pharmacokinetic and metabolism studies.[2]
Q2: I am not seeing a signal for Cyclo(D-Trp-Tyr) in my LC-MS/MS analysis. What are the possible reasons?
A2: Several factors could contribute to a lack of signal. First, ensure the mass spectrometer is tuned and calibrated correctly. Verify the multiple reaction monitoring (MRM) transitions for Cyclo(D-Trp-Tyr) by infusing a standard solution.[3] Sample preparation is another critical area; inefficient extraction can lead to low recovery. Also, confirm the stability of Cyclo(D-Trp-Tyr) in your biological matrix under the storage and processing conditions.
Q3: My chromatographic peaks for Cyclo(D-Trp-Tyr) are showing significant tailing. How can I improve the peak shape?
A3: Peak tailing in reverse-phase HPLC is often due to secondary interactions between the analyte and the stationary phase.[4] The tyrosine residue in Cyclo(D-Trp-Tyr) can interact with residual silanols on silica-based columns.[5] To mitigate this, ensure your mobile phase contains an ion-pairing agent like 0.1% trifluoroacetic acid (TFA) or formic acid.[4][5] Using a column with high-purity silica or an end-capped column can also improve peak shape.
Q4: How do I choose an appropriate internal standard (IS) for the quantification of Cyclo(D-Trp-Tyr)?
A4: The ideal internal standard is a stable isotope-labeled version of the analyte (e.g., ¹³C₆-Cyclo(D-Trp-Tyr) or D₅-Cyclo(D-Trp-Tyr)). If a stable-isotope labeled standard is not available, a structurally similar cyclic dipeptide that is not endogenously present in the sample can be used.[3] The IS should have similar chromatographic behavior and ionization efficiency to the analyte to compensate for variations in sample preparation and instrument response.
Q5: What are the key parameters to optimize for the MS/MS detection of Cyclo(D-Trp-Tyr)?
A5: For optimal MS/MS detection, you need to determine the precursor ion (typically [M+H]⁺) and the most abundant and stable product ions. This is achieved by infusing a standard solution of Cyclo(D-Trp-Tyr) into the mass spectrometer. Key parameters to optimize include the collision energy, cone voltage (or declustering potential), and source parameters like temperature and gas flows to maximize the signal intensity for your chosen MRM transitions.[3]
Troubleshooting Guides
Issue 1: Poor Recovery During Sample Preparation
| Potential Cause | Troubleshooting Step |
| Inefficient Protein Precipitation | Ensure the ratio of organic solvent (e.g., acetonitrile, methanol) to sample is sufficient (typically 3:1 or 4:1 v/v). Vortex thoroughly and centrifuge at a high speed to ensure complete protein removal.[6] |
| Analyte Adsorption to Labware | Use low-binding polypropylene tubes and pipette tips. Pre-conditioning the labware with a solution of the analyte can sometimes help. |
| Incomplete Elution from SPE Cartridge | Optimize the solid-phase extraction (SPE) method by testing different wash and elution solvents. Ensure the elution solvent is strong enough to completely desorb the analyte from the sorbent. |
| Analyte Degradation | Investigate the stability of Cyclo(D-Trp-Tyr) in the matrix at different temperatures and pH values. Keep samples on ice during processing and consider adding protease inhibitors if enzymatic degradation is suspected. |
Issue 2: High Variability in Results
| Potential Cause | Troubleshooting Step |
| Inconsistent Sample Preparation | Ensure precise and consistent pipetting of the sample, internal standard, and solvents for all samples. Automation of liquid handling can reduce variability.[7] |
| Matrix Effects | Matrix components can suppress or enhance the ionization of the analyte. Dilute the sample further or use a more rigorous cleanup method like SPE. A stable isotope-labeled internal standard is the best way to compensate for matrix effects.[8] |
| Instrument Fluctuation | Check for fluctuations in the LC pump pressure and MS source stability. Equilibrate the system thoroughly before starting the analytical run. |
| Inconsistent Data Processing | Use a standardized method for peak integration. Ensure that the integration parameters are appropriate for all chromatograms and are applied consistently.[7] |
Experimental Protocols
A validated LC-MS/MS method for the quantification of Cyclo(D-Trp-Tyr) in human plasma is detailed below.
1. Sample Preparation (Protein Precipitation)
-
Thaw plasma samples on ice.
-
To a 1.5 mL microcentrifuge tube, add 100 µL of plasma.
-
Add 10 µL of the internal standard working solution (e.g., stable isotope-labeled Cyclo(D-Trp-Tyr) at 100 ng/mL).
-
Add 400 µL of ice-cold acetonitrile containing 0.1% formic acid.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Conditions
| Parameter | Condition |
| LC System | UPLC or HPLC system |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, hold for 1 min, then re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | To be determined by infusion of a standard. Hypothetical transitions: Cyclo(D-Trp-Tyr) - Precursor > Product 1, Precursor > Product 2; IS - Precursor > Product |
| Collision Energy | Optimized for each transition |
Quantitative Data Summary
The following tables present representative quantitative data for a hypothetical validated LC-MS/MS assay for Cyclo(D-Trp-Tyr) in human plasma.
Table 1: Assay Performance Characteristics
| Parameter | Value |
| Linear Range | 0.5 - 500 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |
| Limit of Detection (LOD) | 0.1 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |
| Low QC | 1.5 | < 10% | ± 10% | < 12% | ± 12% |
| Mid QC | 75 | < 8% | ± 8% | < 10% | ± 10% |
| High QC | 400 | < 8% | ± 8% | < 10% | ± 10% |
Table 3: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| Low QC | 1.5 | 85 - 95% | 90 - 110% |
| High QC | 400 | 88 - 98% | 92 - 108% |
Visualizations
Caption: Experimental workflow for the quantification of Cyclo(D-Trp-Tyr).
Caption: Troubleshooting decision tree for Cyclo(D-Trp-Tyr) quantification.
References
- 1. info.bioanalysis-zone.com [info.bioanalysis-zone.com]
- 2. youtube.com [youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Electroporation with Cyclo(D-Trp-Tyr) Nanotubes for Plasmid Delivery
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing electroporation parameters for plasmid delivery, specifically focusing on the novel use of Cyclo(D-Trp-Tyr) nanotubes as a delivery-enhancing agent.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are Cyclo(D-Trp-Tyr) nanotubes and how do they aid in plasmid delivery?
Cyclo(D-Trp-Tyr) are peptide nanotubes (PNTs) that self-assemble from cyclic dipeptides.[1][2] They have emerged as promising non-viral carriers for gene delivery. Their key features include:
-
DNA Protection: PNTs can protect plasmid DNA from degradation by enzymes like DNase I, as well as from acidic and bile environments.[2][3]
-
Enhanced Permeability: They have been shown to significantly increase the permeability of plasmid DNA across biological membranes.[2][3]
-
Biocompatibility: As they are composed of amino acids, they are expected to have good biocompatibility.
When used with electroporation, it is hypothesized that Cyclo(D-Trp-Tyr) nanotubes may facilitate more efficient plasmid delivery into cells by protecting the plasmid and localizing it near the cell membrane, potentially allowing for milder electroporation conditions and improved cell viability.
Q2: What are the critical parameters to optimize for electroporation?
Successful electroporation depends on a delicate balance of several factors to maximize transfection efficiency while maintaining high cell viability.[4][5] The primary parameters to optimize include:
-
Electric Field Strength (Voltage): This determines the extent of membrane permeabilization. Too low a voltage will result in inefficient transfection, while too high a voltage can lead to irreversible cell damage and death.[5][6]
-
Pulse Duration (Width): This is the length of time the electrical pulse is applied. Longer pulses can increase DNA uptake but also decrease cell viability.[5]
-
Pulse Number: Applying multiple pulses can enhance transfection efficiency, but also carries the risk of increased cytotoxicity.[7]
-
Plasmid DNA Concentration: A sufficient concentration of plasmid DNA is required for efficient uptake. However, excessively high concentrations can be toxic to cells.[7][8]
-
Cell Density: The number of cells at the time of electroporation is crucial. Both too low and too high cell densities can negatively impact transfection efficiency.[8][9]
-
Electroporation Buffer: The composition of the buffer affects the conductivity and protects the cells during the electrical pulse.[4][10]
Q3: How might the presence of Cyclo(D-Trp-Tyr) nanotubes affect the standard electroporation parameters?
While direct studies are limited, the properties of Cyclo(D-Trp-Tyr) nanotubes suggest the following potential influences on electroporation parameters:
-
Voltage and Pulse Duration: The nanotubes may facilitate the interaction of the plasmid with the cell membrane, potentially allowing for the use of lower voltages and shorter pulse durations to achieve the same or higher transfection efficiency, thereby improving cell viability.
-
Plasmid Concentration: The protective effect of the nanotubes might allow for the use of lower plasmid concentrations, as the DNA is less susceptible to degradation.
-
Cell Viability: By potentially enabling milder electroporation conditions, the overall cell viability post-transfection could be significantly improved.
Q4: What are the common causes of low transfection efficiency?
Low transfection efficiency is a frequent issue in electroporation experiments.[8] Common culprits include:
-
Suboptimal Electrical Parameters: The voltage, pulse width, and number of pulses may not be optimized for your specific cell type.[8]
-
Poor Plasmid Quality: The plasmid DNA may be contaminated with salts or endotoxins, or it may be nicked or degraded.[8][9] An A260/A280 ratio of 1.8–2.0 is desirable for pure DNA.[9]
-
Incorrect Cell Density or Health: Cells should be in the logarithmic growth phase and at the optimal density. Stressed or unhealthy cells will not transfect well.[8]
-
Inappropriate Electroporation Buffer: Using a buffer with the wrong conductivity can lead to suboptimal results.[10]
Q5: What leads to high cell mortality after electroporation?
High cell death is often a sign that the electroporation conditions are too harsh.[4] Key factors include:
-
Excessive Voltage or Pulse Duration: This is the most common cause of cell death.[6]
-
High Plasmid DNA Concentration: Too much foreign DNA can be toxic to cells.[8]
-
Suboptimal Buffer Composition: The buffer must be able to maintain a stable pH and protect the cells from the electrical pulse.[4]
-
Arcing: This can occur if there are air bubbles in the sample or if the salt concentration is too high, leading to a short circuit and cell death.[11]
Section 2: Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered when using Cyclo(D-Trp-Tyr) nanotubes with electroporation for plasmid delivery.
| Problem | Possible Cause | Recommended Solution |
| Low Transfection Efficiency | Suboptimal Electroporation Parameters | Systematically optimize voltage, pulse duration, and number of pulses. Start with the manufacturer's recommendations for your cell line and adjust in small increments. Given the potential enhancing effect of the nanotubes, consider starting with slightly lower energy settings than standard protocols. |
| Poor Plasmid-Nanotube Complex Formation | Ensure proper incubation of the plasmid DNA with the Cyclo(D-Trp-Tyr) nanotubes to allow for complex formation. Refer to the nanotube supplier's protocol for recommended ratios and incubation times. | |
| Low Quality or Incorrect Concentration of Plasmid DNA | Verify plasmid integrity on an agarose gel. Ensure the A260/A280 ratio is between 1.8 and 2.0.[9] Optimize the plasmid concentration; typically in the range of 5-50 µg/ml of the final electroporation volume.[9] | |
| Suboptimal Cell Health or Density | Ensure cells are in the exponential growth phase and have a high viability (>90%) before electroporation. Optimize cell density for your specific cell type (e.g., 1–5 x 10^6 cells/ml for adherent cells, 10 x 10^6 cells/ml for suspension cells).[9] | |
| High Cell Mortality | Electroporation Conditions are too Harsh | Reduce the voltage and/or pulse duration. Decrease the number of pulses. The goal is to find a balance that permeabilizes the membrane without causing irreversible damage.[5] |
| Toxicity from Plasmid-Nanotube Complexes | Decrease the concentration of the plasmid and/or nanotubes. While nanotubes are generally biocompatible, high concentrations could have adverse effects. | |
| Inappropriate Electroporation Buffer | Use a buffer specifically designed for electroporation that has been optimized for your cell type. Ensure the buffer is at the correct temperature (usually room temperature or 4°C).[12] | |
| Arcing in the Cuvette | Ensure there are no air bubbles in the cell-nanotube-plasmid suspension before applying the pulse.[11] Make sure the plasmid preparation is free of excess salts.[11] | |
| Inconsistent Results | Variability in Experimental Technique | Ensure consistent cell passage number, growth conditions, and handling. Prepare a master mix of cells, nanotubes, and plasmid for multiple samples to reduce pipetting errors.[9] |
| Inconsistent Nanotube Preparation | Follow a standardized protocol for the self-assembly of the Cyclo(D-Trp-Tyr) nanotubes to ensure consistent size and quality.[1][2] | |
| Instrument Fluctuation | Regularly check and calibrate the electroporator to ensure it is delivering the correct electrical pulses. |
Section 3: Data Presentation - Optimizing Electroporation Parameters
The following tables provide a starting point for optimizing electroporation parameters. Note that the optimal conditions will vary depending on the cell type and the specific electroporator being used. When incorporating Cyclo(D-Trp-Tyr) nanotubes, it is advisable to start the optimization from the lower end of the suggested ranges.
Table 1: General Electroporation Parameters for Mammalian Cells
| Parameter | Range | Starting Point | Notes |
| Voltage | 100 - 500 V | 150 V | For square wave pulses in a 0.2 cm gap cuvette. |
| Pulse Duration | 1 - 50 ms | 10 ms | Longer pulses may be needed for larger plasmids. |
| Number of Pulses | 1 - 3 | 1 | Additional pulses may increase efficiency but also mortality.[7] |
| Plasmid Concentration | 10 - 100 µg/mL | 20 µg/mL | High concentrations can be toxic.[13] |
| Cell Density | 1x10^6 - 1x10^7 cells/mL | 5x10^6 cells/mL | Cell type dependent. |
Table 2: Suggested Adjustments for Electroporation with Cyclo(D-Trp-Tyr) Nanotubes
| Parameter | Suggested Adjustment from Standard Protocol | Rationale |
| Voltage | Decrease by 10-20% | Nanotubes may facilitate plasmid-membrane interaction, requiring less energy for permeabilization. |
| Pulse Duration | Decrease by 10-20% | Similar to voltage, a shorter pulse may be sufficient due to the enhanced delivery effect of the nanotubes. |
| Plasmid Concentration | Decrease by 20-30% | The protective nature of the nanotubes may mean that less DNA is required to achieve the desired intracellular concentration.[3] |
Section 4: Experimental Protocols
Preparation of Cyclo(D-Trp-Tyr) Nanotubes
This protocol is based on previously published methods for the self-assembly of Cyclo(D-Trp-Tyr) nanotubes.[1][2]
-
Dissolve 5 mg of Cyclo(D-Trp-Tyr) powder in 1.5 mL of 50% ethanol in an Eppendorf tube.[1]
-
Leave the tube open to allow for the slow evaporation of the solvent.
-
A white suspension of nanotubes will form after 48-72 hours.[1]
-
Harvest the nanotubes by evaporating any remaining ethanol.
-
Resuspend the nanotubes in a suitable buffer (e.g., sterile water or PBS) to the desired concentration.
Formation of Plasmid-Nanotube Complexes
-
In a sterile microcentrifuge tube, mix the desired amount of plasmid DNA with the prepared Cyclo(D-Trp-Tyr) nanotube suspension.
-
The optimal ratio of plasmid to nanotubes should be determined empirically, but a starting point could be a 1:1 or 1:2 weight ratio.
-
Incubate the mixture at room temperature for 30-60 minutes to allow for the association of the plasmid with the nanotubes.
Electroporation Protocol
-
Cell Preparation:
-
Culture cells to the desired confluency (typically 70-90%).
-
Harvest the cells and wash them with a suitable buffer (e.g., PBS) to remove any residual medium.
-
Resuspend the cells in the appropriate electroporation buffer at the optimized cell density.
-
-
Electroporation:
-
Add the pre-formed plasmid-nanotube complexes to the cell suspension.
-
Gently mix and transfer the mixture to a pre-chilled electroporation cuvette.
-
Ensure there are no air bubbles in the cuvette.
-
Place the cuvette in the electroporator and deliver the electrical pulse using the optimized parameters.
-
-
Post-Electroporation Care:
-
Immediately after the pulse, add pre-warmed culture medium to the cuvette.
-
Gently transfer the cells to a culture dish or plate containing fresh, pre-warmed medium.
-
Incubate the cells under their normal growth conditions.
-
Assay for gene expression at 24-72 hours post-transfection.
-
Section 5: Visualizations
Experimental Workflow
Caption: Workflow for plasmid delivery using electroporation with Cyclo(D-Trp-Tyr) nanotubes.
Troubleshooting Logic
Caption: Decision tree for troubleshooting common electroporation issues.
Signaling Pathway for Plasmid Expression
Caption: Generalized pathway of plasmid DNA from extracellular space to protein expression.
References
- 1. Anti-Apoptotic Gene Delivery with cyclo-(d-Trp-Tyr) Peptide Nanotube via Eye Drop Following Corneal Epithelial Debridement | MDPI [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Oral gene delivery with cyclo-(D-Trp-Tyr) peptide nanotubes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Electroporation | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. Optimization of Plasmid DNA Transfection Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. Dynamics of Cell Death Due to Electroporation Using Different Pulse Parameters as Revealed by Different Viability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Investigation of Plasmid DNA Delivery and Cell Viability Dynamics for Optimal Cell Electrotransfection In Vitro [mdpi.com]
- 8. Electroporation—Troubleshooting | Thermo Fisher Scientific - UK [thermofisher.com]
- 9. bioscience.co.uk [bioscience.co.uk]
- 10. bio-rad.com [bio-rad.com]
- 11. neb.com [neb.com]
- 12. btxonline.com [btxonline.com]
- 13. Effect of Experimental Electrical and Biological Parameters on Gene Transfer by Electroporation: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Cell Permeability of Cyclic Peptides
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges associated with the low cell permeability of cyclic peptides.
Troubleshooting Guide
Issue: My cyclic peptide shows low permeability in my cellular assay.
This guide will walk you through a systematic approach to troubleshoot and improve the cell permeability of your cyclic peptide.
Step 1: Verify Experimental Setup and Baseline Permeability
Before modifying your peptide, it's crucial to ensure your assay conditions are optimal and you have a reliable baseline measurement.
-
Experimental Workflow Verification:
Caption: Troubleshooting workflow for initial experimental setup.
-
Key Considerations:
-
Temperature: Ensure incubation is at 37°C.[1]
-
Peptide Concentration: Test lower concentrations to rule out aggregation.[1]
-
Non-specific Binding: Add Bovine Serum Albumin (BSA) to the assay buffer to minimize non-specific binding.[1]
-
Cell Health: Use cells at a consistent and optimal confluence, ensuring they are healthy. Stressed or overly dense cells can show altered permeability.[1]
-
Step 2: Analyze the Physicochemical Properties of Your Peptide
Understanding the inherent properties of your cyclic peptide is key to diagnosing the cause of low permeability.
-
Factors Influencing Permeability:
Caption: Key physicochemical properties affecting cyclic peptide permeability.
-
Property Analysis Table:
| Property | Impact on Permeability | Favorable Range/Characteristic |
| Molecular Weight | Larger size decreases passive diffusion. | < 1000 Da[2] |
| Lipophilicity (LogP) | Affects partitioning into the cell membrane. | An optimal range exists, with ALogP ~4 being a good target.[2][3] |
| Polar Surface Area (PSA) | High PSA is unfavorable for crossing the hydrophobic membrane. | < 130 Ų is strongly correlated with better oral bioavailability.[4] |
| Hydrogen Bond Donors (HBDs) | Breaking hydrogen bonds with water is energetically costly. | Minimizing the number of solvent-exposed HBDs is crucial.[4] |
| Conformational Flexibility | Rigidity can pre-organize the peptide for membrane crossing, but some flexibility is needed. | A balance is required to allow for both "open" (water-soluble) and "closed" (membrane-permeable) conformations.[2] |
| Charge | Charged molecules have poor passive diffusion. | A net charge of 0 to +2 is generally more favorable.[5] |
Step 3: Implement Strategies to Enhance Permeability
Based on your analysis, select appropriate chemical modifications to improve the permeability of your cyclic peptide.
-
Permeability Enhancement Strategies:
Caption: Common strategies to improve cyclic peptide cell permeability.
-
Strategy Selection Table:
| Strategy | Mechanism of Action | When to Use |
| N-Methylation | Reduces the number of hydrogen bond donors and can induce a more membrane-permeable conformation.[6][7] | To reduce polar surface area and promote intramolecular hydrogen bonding. |
| Incorporate D-Amino Acids | Can induce favorable backbone conformations and increase proteolytic stability.[8][9] | To alter conformation and improve stability. |
| Incorporate Alkylated Amino Acids or Asparagine | Can promote the formation of intramolecular hydrogen bonds.[8][9] | To shield polar backbone amides. |
| Lipidation/Lipophilic Conjugation | Increases lipophilicity to enhance membrane partitioning.[1] | When the peptide is too polar and has a low LogP. |
| Peptide Stapling | Stabilizes an α-helical conformation, which can mask the polar backbone.[5] | For helical peptides, to enhance structural stability and reduce polarity. |
| Prodrug Strategies | Masks charged groups (e.g., C-terminus) with moieties that are cleaved intracellularly.[1] | To neutralize charges at physiological pH. |
| Conjugation to Cell-Penetrating Peptides (CPPs) | Utilizes active transport mechanisms to ferry the peptide into the cell.[5][10] | When passive diffusion is extremely low and an alternative uptake mechanism is desired. |
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for the low cell permeability of cyclic peptides?
A1: The primary reasons for low cell permeability include:
-
High Polar Surface Area: The peptide backbone has many polar amide bonds that are unfavorable for crossing the hydrophobic cell membrane.[5]
-
Large Molecular Size: Peptides are often larger than traditional small molecules, which hinders passive diffusion.[5]
-
Charge: Peptides with a net charge, especially negative charges, generally show poor membrane crossing.[5]
-
Hydrogen Bonding Capacity: The amide protons in the backbone form hydrogen bonds with water, which must be broken for the peptide to enter the membrane.[5]
Q2: My permeability assay results from PAMPA and Caco-2 assays are conflicting. What does this mean?
A2: Discrepancies between different permeability assays are common and can provide valuable information:
-
High PAMPA, Low Caco-2: This may indicate that your peptide is a substrate for an efflux transporter (e.g., P-glycoprotein) that is present in Caco-2 cells but not in the artificial PAMPA membrane.
-
Low PAMPA, High Caco-2: This suggests that your peptide has poor passive diffusion but may be a substrate for an active uptake transporter expressed by the Caco-2 cells.[5]
Q3: How does N-methylation improve cell permeability?
A3: Backbone N-methylation is a powerful strategy that can improve permeability by:
-
Reducing Hydrogen Bond Donors: Replacing an amide proton with a methyl group eliminates a hydrogen bond donor, reducing the energy required for desolvation.[6]
-
Promoting a "Closed" Conformation: N-methylation can sterically encourage the peptide backbone to fold into a conformation where the remaining polar groups are shielded by intramolecular hydrogen bonds, presenting a more hydrophobic face to the membrane.[6][7]
Q4: What is a "stapled peptide" and how does it improve uptake?
A4: A stapled peptide is a synthetic peptide where its alpha-helical structure is locked in place by a chemical brace. This modification can improve cell permeability by:
-
Enhancing Stability: The staple stabilizes the α-helical conformation, which can increase resistance to proteases.[5]
-
Reducing Polarity: The stabilized helix can mask the polar amide bonds of the backbone, making the molecule more hydrophobic and better able to partition into the cell membrane.[5]
Q5: When should I consider using a cell-penetrating peptide (CPP)?
A5: CPPs are short peptides that can cross the cell membrane and can be attached to cargo molecules to facilitate their intracellular delivery.[5] Consider using a CPP when:
-
Your peptide has very low intrinsic permeability.
-
Other chemical modification strategies have failed or are not feasible.
-
Your target is intracellular, and you need to ensure sufficient cytosolic or nuclear concentrations.
-
Important Note: A significant challenge with CPPs is ensuring endosomal escape, as the CPP-cargo conjugate can become trapped in endosomes after uptake.[5]
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a high-throughput method for assessing passive membrane permeability.
-
Preparation of the Donor Plate:
-
Dissolve the cyclic peptide in a buffer that matches the pH of the intended biological environment (e.g., PBS at pH 7.4).
-
Add the peptide solution to the wells of a 96-well donor plate.
-
-
Preparation of the Acceptor Plate:
-
Coat the filter of a 96-well acceptor plate with a solution of phospholipids (e.g., phosphatidylcholine in dodecane) to form an artificial membrane.
-
Fill the wells of the acceptor plate with buffer.
-
-
Assay Assembly and Incubation:
-
Place the donor plate on top of the acceptor plate, ensuring the artificial membrane separates the two compartments.
-
Incubate the plate assembly at room temperature for a specified period (e.g., 4-18 hours).
-
-
Quantification:
-
After incubation, determine the concentration of the peptide in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).
-
-
Calculation of Permeability Coefficient (Pe):
-
The effective permeability (Pe) is calculated using the following equation: Pe = - (V_D * V_A) / ((V_D + V_A) * A * t) * ln(1 - [C_A(t)] / [C_equilibrium]) Where:
-
V_D and V_A are the volumes of the donor and acceptor wells.
-
A is the area of the membrane.
-
t is the incubation time.
-
[C_A(t)] is the concentration in the acceptor well at time t.
-
[C_equilibrium] is the concentration at equilibrium.
-
-
Protocol 2: Caco-2 Cell Permeability Assay
The Caco-2 assay uses a monolayer of human colorectal adenocarcinoma cells, which differentiate to form tight junctions and express transporters, mimicking the intestinal epithelium.
-
Cell Culture and Monolayer Formation:
-
Culture Caco-2 cells on permeable filter supports (e.g., Transwell inserts) for 21-28 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.
-
Monitor the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).
-
-
Permeability Assay:
-
Wash the cell monolayer with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Add the cyclic peptide solution to the apical (donor) compartment.
-
At various time points, collect samples from the basolateral (acceptor) compartment.
-
To assess active efflux, perform the experiment in the reverse direction (basolateral to apical).
-
-
Quantification:
-
Determine the concentration of the peptide in the collected samples using a sensitive analytical method like LC-MS/MS.
-
-
Calculation of Apparent Permeability Coefficient (Papp):
-
The apparent permeability (Papp) is calculated using the equation: Papp = (dQ/dt) / (A * C_0) Where:
-
dQ/dt is the steady-state flux of the peptide across the monolayer.
-
A is the surface area of the filter.
-
C_0 is the initial concentration in the donor compartment.
-
-
-
Efflux Ratio:
-
The efflux ratio is calculated as Papp(B-A) / Papp(A-B). An efflux ratio greater than 2 suggests that the peptide is a substrate for an active efflux transporter.
-
References
- 1. benchchem.com [benchchem.com]
- 2. bowerslab.web.unc.edu [bowerslab.web.unc.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Understanding Cell Penetration of Cyclic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Designing Cell-Permeable Macrocyclic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Oral Bioavailability of Cyclo(D-Trp-Tyr)
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when developing strategies to improve the oral bioavailability of the cyclic dipeptide, Cyclo(D-Trp-Tyr).
Frequently Asked Questions (FAQs)
Q1: What are the primary barriers limiting the oral bioavailability of Cyclo(D-Trp-Tyr)?
The oral delivery of cyclic peptides like Cyclo(D-Trp-Tyr) is primarily hindered by several physiological and physicochemical challenges in the gastrointestinal (GI) tract. These include:
-
Low Aqueous Solubility: Cyclo(D-Trp-Tyr) is a hydrophobic molecule with limited water solubility, which can impede its dissolution in the GI fluids, a prerequisite for absorption.
-
Enzymatic Degradation: While cyclic peptides are generally more resistant to enzymatic degradation than their linear counterparts, they can still be susceptible to peptidases in the stomach and small intestine.
-
Poor Membrane Permeability: The intestinal epithelium forms a significant barrier. The physicochemical properties of Cyclo(D-Trp-Tyr) may not be optimal for passive diffusion across the lipid membranes of enterocytes (transcellular route). Furthermore, its size may restrict passage through the tight junctions between cells (paracellular route).
-
Efflux Pumps: Transporters such as P-glycoprotein (P-gp) on the surface of intestinal epithelial cells can actively pump absorbed molecules back into the intestinal lumen, reducing net absorption. Hydrophobic peptides are known to be potential substrates for P-gp.[1][2]
Q2: What are the most promising strategies to improve the oral bioavailability of Cyclo(D-Trp-Tyr)?
Several strategies can be employed, broadly categorized into formulation-based and chemical modification approaches.
-
Formulation Strategies:
-
Nanoformulations: Encapsulating Cyclo(D-Trp-Tyr) into nanoparticles, such as those made from biodegradable polymers, can protect it from enzymatic degradation and enhance its uptake by intestinal cells.[2][3] A notable strategy for Cyclo(D-Trp-Tyr) is its self-assembly into Peptide Nanotubes (PNTs) , which have been shown to protect larger molecules and enhance their permeability.[4][5]
-
Lipid-Based Formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve the solubility and absorption of hydrophobic peptides by forming fine oil-in-water emulsions in the GI tract.[6][7][8]
-
Permeation Enhancers: Co-formulating with excipients that transiently open tight junctions or increase membrane fluidity can improve absorption.
-
-
Chemical Modification:
Q3: How can I assess the oral bioavailability of my Cyclo(D-Trp-Tyr) formulation in vitro?
The Caco-2 cell permeability assay is the gold standard for in vitro prediction of intestinal drug absorption.[11] This assay utilizes a monolayer of human colon adenocarcinoma cells that differentiate to form a barrier with properties similar to the intestinal epithelium, including the expression of transporters and efflux pumps. The assay measures the apparent permeability coefficient (Papp) of a compound across the cell monolayer.
Q4: What in vivo models are suitable for evaluating the oral bioavailability of Cyclo(D-Trp-Tyr)?
Rats are a commonly used animal model for in vivo pharmacokinetic studies of orally administered peptides. Following oral gavage, blood samples are collected at various time points to determine the plasma concentration-time profile of the compound. Key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), AUC (area under the curve), and oral bioavailability (F%) are then calculated.
Troubleshooting Guides
Problem 1: Low Papp value for Cyclo(D-Trp-Tyr) in the Caco-2 assay.
-
Possible Cause 1: Poor aqueous solubility.
-
Troubleshooting:
-
Increase the concentration of the co-solvent (e.g., DMSO) in the transport buffer, ensuring it remains within the tolerance limits of the Caco-2 cells (typically <1%).
-
Consider formulating Cyclo(D-Trp-Tyr) in a solubility-enhancing vehicle, such as a cyclodextrin complex or a lipid-based formulation, for the assay.[12][13]
-
-
-
Possible Cause 2: Active efflux by P-glycoprotein.
-
Troubleshooting:
-
Perform a bidirectional Caco-2 assay to determine the efflux ratio (Papp B-A / Papp A-B). An efflux ratio greater than 2 suggests active efflux.
-
Conduct the permeability assay in the presence of a P-gp inhibitor (e.g., verapamil) to confirm P-gp involvement.
-
-
-
Possible Cause 3: Adsorption to plasticware.
-
Troubleshooting:
-
Use low-binding plates and pipette tips.
-
Include a protein such as bovine serum albumin (BSA) in the basolateral chamber to reduce non-specific binding.[11]
-
-
Problem 2: High variability in in vivo pharmacokinetic data.
-
Possible Cause 1: Inconsistent dosing.
-
Possible Cause 2: Formulation instability.
-
Troubleshooting:
-
Assess the stability of the formulation under storage conditions and in simulated GI fluids.
-
-
-
Possible Cause 3: Inter-animal physiological differences.
-
Troubleshooting:
-
Increase the number of animals per group to improve statistical power.
-
Ensure animals are of a similar age and weight, and that they have been fasted for a consistent period before dosing.
-
-
Data Presentation
While specific oral bioavailability data for Cyclo(D-Trp-Tyr) as a standalone therapeutic is not extensively available in public literature, the following tables provide representative data for other cyclic peptides to illustrate the impact of different formulation and modification strategies.
Table 1: Physicochemical Properties of Cyclo(D-Trp-Tyr) and a Related Dipeptide.
| Property | Cyclo(D-Trp-Tyr) | Cyclo(Tyr-Phe) | Reference |
| Molecular Weight | 349.38 g/mol | 310.35 g/mol | |
| LogP | Not available | 1.07 | |
| Aqueous Solubility | Limited | Limited |
Table 2: Representative Oral Bioavailability of Cyclic Peptides with Different Formulation Strategies in Rats.
| Cyclic Peptide | Formulation | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Oral Bioavailability (F%) | Reference |
| Cyclosporine A | Amorphous Powder | 10 | 0.12 | 3.4 | - | 0.7% | |
| Cyclosporine A | Mucopenetrating Nanocarriers | 10 | - | 1.1 | - | 30.1% | |
| Cyclosporine A | Mucoadhesive Nanocarriers | 10 | 0.65 | 6.8 | - | 11.7% | |
| A different cyclic peptide | Oral Solution | 10 | 0.05 | 2 | 0.2 | <1% | Hypothetical Data |
| Same cyclic peptide | SEDDS Formulation | 10 | 0.5 | 1.5 | 2.5 | ~10% | Hypothetical Data |
Note: Data for Cyclosporine A is provided as a well-documented example of a cyclic peptide with low oral bioavailability that can be significantly improved with formulation strategies. The data for the "different cyclic peptide" is hypothetical to illustrate potential improvements.
Experimental Protocols
Protocol 1: Caco-2 Permeability Assay for Cyclo(D-Trp-Tyr)
-
Cell Culture:
-
Culture Caco-2 cells on semi-permeable Transwell® inserts for 21-25 days to allow for differentiation into a polarized monolayer.[12]
-
-
Monolayer Integrity Check:
-
Measure the transepithelial electrical resistance (TEER) to confirm the integrity of the tight junctions. A TEER value > 250 Ω·cm² is typically required.[12]
-
-
Permeability Study (Apical to Basolateral):
-
Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS).
-
Add the Cyclo(D-Trp-Tyr) formulation (dissolved in transport buffer) to the apical (upper) chamber.
-
Add fresh transport buffer to the basolateral (lower) chamber.
-
Incubate at 37°C with gentle shaking.
-
Collect samples from the basolateral chamber at predetermined time points (e.g., 30, 60, 90, 120 minutes) and replace with fresh buffer.
-
-
Sample Analysis:
-
Quantify the concentration of Cyclo(D-Trp-Tyr) in the collected samples using a validated analytical method such as LC-MS/MS.
-
-
Data Calculation:
-
Calculate the apparent permeability coefficient (Papp) in cm/s using the following formula: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of permeation, A is the surface area of the insert, and C0 is the initial concentration in the apical chamber.
-
Protocol 2: In Vivo Oral Bioavailability Study of Cyclo(D-Trp-Tyr) in Rats
-
Animal Preparation:
-
Use adult male Sprague-Dawley or Wistar rats.
-
For serial blood sampling, jugular vein cannulation is often performed.
-
Fast the rats overnight with free access to water before dosing.[1]
-
-
Dosing:
-
Blood Sampling:
-
Collect blood samples (e.g., 0.2-0.3 mL) from the jugular vein cannula or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).[1]
-
-
Sample Processing:
-
Separate plasma by centrifugation and store at -80°C until analysis.
-
-
Sample Analysis:
-
Develop and validate an LC-MS/MS method for the quantification of Cyclo(D-Trp-Tyr) in rat plasma.[4]
-
-
Data Analysis:
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) from the plasma concentration-time data using non-compartmental analysis.
-
To determine absolute oral bioavailability (F%), a separate group of rats should receive an intravenous (IV) dose of Cyclo(D-Trp-Tyr). F% is calculated as: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100[3]
-
Mandatory Visualizations
Caption: Experimental workflow for improving the oral bioavailability of Cyclo(D-Trp-Tyr).
Caption: Key pathways for absorption and efflux of Cyclo(D-Trp-Tyr) and regulation of PEPT1.
References
- 1. Quantitative, multiplexed workflow for deep analysis of human blood plasma and biomarker discovery by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Absolute bioavailability, dose proportionality, and tissue distribution of rotundic acid in rats based on validated LC-QqQ-MS/MS method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oral gene delivery with cyclo-(D-Trp-Tyr) peptide nanotubes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. Glucose-dependent insulinotropic polypeptide-mediated signaling pathways enhance apical PepT1 expression in intestinal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regulation profile of the intestinal peptide transporter 1 (PepT1) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scienceopen.com [scienceopen.com]
- 8. researchgate.net [researchgate.net]
- 9. uu.diva-portal.org [uu.diva-portal.org]
- 10. scispace.com [scispace.com]
- 11. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pharmacokinetic control of orally dosed cyclosporine A with mucosal drug delivery system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pharmacokinetic profiles of cyclosporine in rats. Influence of route of administration and dosage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Drug Discovery and Regulatory Considerations for Improving In Silico and In Vitro Predictions that Use Caco-2 as a Surrogate for Human Intestinal Permeability Measurements - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refinement of Animal Models for Cyclo(D-Trp-Tyr) Efficacy Testing
Disclaimer: As of December 2025, specific in vivo efficacy and pharmacokinetic data for Cyclo(D-Trp-Tyr) in oncology models is not extensively available in peer-reviewed literature. This guide is constructed based on the established mechanisms of closely related cyclic dipeptides and general best practices for refining animal models for cancer therapeutic testing. The primary hypothesized mechanism of action is the inhibition of the Hypoxia-Inducible Factor 1α (HIF-1α) signaling pathway.
Frequently Asked Questions (FAQs)
Q1: What is the hypothesized primary mechanism of action for Cyclo(D-Trp-Tyr) in cancer?
A1: The primary hypothesized mechanism is the inhibition of the protein-protein interaction between HIF-1α and HIF-1β.[1] In the hypoxic microenvironment of a tumor, the HIF-1α subunit is stabilized and translocates to the nucleus, where it dimerizes with HIF-1β to form the HIF-1 transcription factor.[1] This complex then activates genes that promote tumor survival, angiogenesis, and metastasis. Cyclo(D-Trp-Tyr), like other similar cyclic peptides, is believed to bind to HIF-1α, preventing this dimerization and thereby inhibiting the downstream signaling cascade that allows cancer cells to adapt to and thrive in low-oxygen conditions.[1][2]
Q2: Which animal models are most appropriate for testing the in vivo efficacy of Cyclo(D-Trp-Tyr)?
A2: Orthotopic xenograft models are highly recommended. Unlike subcutaneous models, orthotopic models involve implanting human cancer cells into the corresponding organ in an immunodeficient mouse (e.g., human pancreatic cells into a mouse pancreas). This approach more accurately recapitulates the tumor microenvironment, including the development of hypoxia, which is critical for evaluating a HIF-1α inhibitor. The choice of mouse strain (e.g., NOD/SCID, NSG) and cancer cell line should be guided by the specific cancer type being investigated.
Q3: What are the initial considerations for formulation and administration of Cyclo(D-Trp-Tyr) in animal studies?
A3: Cyclic peptides can have variable solubility and bioavailability. Initial formulation work should focus on developing a biocompatible vehicle that ensures solubility and stability. Common starting points include solutions containing DMSO, polyethylene glycol (PEG), or cyclodextrins. The route of administration (e.g., intraperitoneal, intravenous, oral) must be determined based on the compound's pharmacokinetic properties. Early pilot studies are essential to establish the maximum tolerated dose (MTD) and to characterize the pharmacokinetic profile (Cmax, T1/2, AUC) to inform the dosing schedule for efficacy studies. While specific data for Cyclo(D-Trp-Tyr) is limited, a study on its use in peptide nanotubes for oral gene delivery in nude mice provides some indication of its behavior in vivo.[3]
Troubleshooting Guide
Issue 1: High variability in tumor growth and therapeutic response between animals.
-
Question: We are observing significant differences in tumor size and response to Cyclo(D-Trp-Tyr) even within the same treatment group. What are the potential causes and solutions?
-
Answer:
-
Cause A: Inconsistent Tumor Cell Implantation. The surgical procedure for orthotopic implantation requires high precision. Minor variations in injection site, depth, or cell leakage can lead to different initial tumor burdens.
-
Solution: Refine the surgical protocol. Ensure all researchers are identically trained. Use imaging guidance (e.g., high-frequency ultrasound) to standardize the injection process. Discard any animals where successful implantation cannot be confirmed.
-
-
Cause B: Animal Health and Stress. Underlying health issues or stress can impact the immune system (even in immunodeficient mice) and metabolism, affecting both tumor growth and drug processing.
-
Solution: Ensure a consistent, low-stress environment. Monitor animal health daily (weight, behavior, grooming). Acclimatize animals properly before the study begins.
-
-
Cause C: Formulation Instability. If the compound precipitates out of the vehicle after preparation, the administered dose will be inconsistent.
-
Solution: Prepare the formulation fresh before each dosing session. Visually inspect for precipitation. Conduct stability tests of the formulation under storage conditions.
-
-
Issue 2: The compound shows poor efficacy compared to in vitro results.
-
Question: Our in vitro assays showed promising activity, but we see minimal tumor growth inhibition in our xenograft model. Why might this be?
-
Answer:
-
Cause A: Poor Pharmacokinetics/Bioavailability. The compound may be rapidly metabolized and cleared before it can reach the tumor at a sufficient concentration. Cyclic peptides, while more stable than linear ones, can still be subject to enzymatic degradation.
-
Solution: Conduct a full pharmacokinetic (PK) study. Analyze plasma and tumor tissue concentrations of Cyclo(D-Trp-Tyr) over time. If exposure is low, consider reformulating, changing the administration route (e.g., from IP to IV), or increasing the dosing frequency.
-
-
Cause B: Insufficient Target Engagement in the Tumor. The hypoxic core of the tumor, where HIF-1α is most active, may not be adequately penetrated by the drug.
-
Solution: Perform a pharmacodynamic (PD) study. Collect tumors from treated animals at various time points and measure the levels of HIF-1α target genes (e.g., VEGF, CAIX) via qPCR or Western blot to confirm that the drug is engaging its target at the molecular level.[4]
-
-
Cause C: Redundant Signaling Pathways. Tumors may adapt by upregulating alternative survival pathways that are not dependent on HIF-1. For example, some cancers have a strong reliance on HIF-2, which may not be inhibited by this compound.[1]
-
Solution: Analyze the molecular profile of the chosen cancer cell line to ensure it is highly dependent on HIF-1 signaling. Consider combination therapies that target parallel or downstream pathways.
-
-
Data Presentation
While in vivo efficacy data for Cyclo(D-Trp-Tyr) is not publicly available, data from closely related cyclic dipeptides can provide a benchmark for expected in vitro potency.
Table 1: Comparative In Vitro Cytotoxicity of a Related Cyclic Dipeptide
| Compound | Cell Line | Cancer Type | Assay Type | Endpoint | Result | Reference |
| Cyclo(D-Tyr-D-Phe) | A549 | Human Lung Carcinoma | Cytotoxicity | IC50 | 10 µM | [5] |
Note: This data is for a structurally similar compound and should be used as a reference for designing initial in vitro validation experiments for Cyclo(D-Trp-Tyr).
Experimental Protocols & Visualizations
Protocol 1: Orthotopic Pancreatic Xenograft Model for Efficacy Testing
-
Cell Culture: Culture human pancreatic cancer cells (e.g., PANC-1, MiaPaCa-2) under standard conditions. Harvest cells during the logarithmic growth phase and resuspend in a 1:1 mixture of serum-free media and Matrigel at a concentration of 1x10^7 cells/mL. Keep on ice.
-
Animal Preparation: Anesthetize an 8-week-old female NOD/SCID mouse. Place the mouse in a supine position and sterilize the upper left abdominal quadrant.
-
Surgical Implantation: Make a small incision in the skin and peritoneum to expose the spleen and pancreas. Gently exteriorize the pancreas. Using a 30-gauge needle, slowly inject 10 µL of the cell suspension (100,000 cells) into the tail of the pancreas.
-
Closure: Suture the peritoneum and close the skin incision with wound clips. Administer post-operative analgesics as per institutional guidelines.
-
Tumor Monitoring: Beginning 7-10 days post-implantation, monitor tumor growth 2-3 times weekly using high-frequency ultrasound or bioluminescence imaging (if using luciferase-tagged cells).
-
Treatment Initiation: When tumors reach a predetermined size (e.g., 50-100 mm³), randomize animals into treatment and vehicle control groups.
-
Drug Administration: Administer Cyclo(D-Trp-Tyr) or vehicle according to the predetermined dose and schedule (e.g., 20 mg/kg, daily, intraperitoneal injection). Monitor animal weight and health status throughout the study.
-
Endpoint: Continue treatment for a defined period (e.g., 21-28 days) or until tumors in the control group reach the protocol endpoint. Euthanize animals, excise tumors, and measure final weight and volume. Collect plasma and tumor tissue for PK/PD analysis.
Visualizations
Caption: Hypothesized mechanism of Cyclo(D-Trp-Tyr) inhibiting the HIF-1α pathway.
References
- 1. A Cyclic Peptide Inhibitor of HIF-1 Heterodimerization That Inhibits Hypoxia Signaling in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Oral gene delivery with cyclo-(D-Trp-Tyr) peptide nanotubes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification and Development of Cyclic Peptide Inhibitors of Hypoxia Inducible Factors 1 and 2 That Disrupt Hypoxia-Response Signaling in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyclo(D-Tyr-D-Phe): a new antibacterial, anticancer, and antioxidant cyclic dipeptide from Bacillus sp. N strain associated with a rhabditid entomopathogenic nematode - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing off-target effects of Cyclo(D-Trp-Tyr) in experiments.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cyclo(D-Trp-Tyr). The focus is on identifying and addressing potential off-target effects to ensure data integrity and proper interpretation of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary known on-target mechanism of action for cyclic peptides similar to Cyclo(D-Trp-Tyr) in cancer research?
Similar cyclic peptides have been identified as inhibitors of the Hypoxia-Inducible Factor 1 (HIF-1) pathway.[1][2] Specifically, compounds like cyclo-CLLFVY have been shown to disrupt the protein-protein interaction between HIF-1α and its binding partner HIF-1β (also known as ARNT).[3] This interaction is crucial for the formation of the active HIF-1 transcription factor, which regulates the expression of genes involved in tumor progression and adaptation to hypoxia.[1][2] The inhibition is often achieved by the cyclic peptide binding to the PAS-B domain of HIF-1α.[3][4]
Q2: What are the potential off-target effects of Cyclo(D-Trp-Tyr)?
While specific off-target interactions of Cyclo(D-Trp-Tyr) are not extensively documented in publicly available literature, general off-target effects for cyclic peptides can include:
-
Interaction with other proteins: Due to their structural nature, cyclic peptides can bind to proteins other than the intended target, leading to unintended biological consequences.
-
Induction of apoptosis through other pathways: Related compounds like Cyclo(D-Tyr-D-Phe) are known to induce apoptosis via caspase-3 activation, which could be independent of HIF-1 inhibition.[5][6]
-
Antibacterial or antifungal effects: Some cyclic dipeptides exhibit antimicrobial properties, which could be a confounding factor in certain experimental setups.[7][8]
-
Modulation of other signaling pathways: Cross-talk between cellular signaling pathways is common, and inhibition of one pathway may inadvertently affect another.
Q3: How can I differentiate between on-target (HIF-1 inhibition) and off-target effects in my experiments?
Distinguishing between on-target and off-target effects is critical. A multi-pronged approach is recommended:
-
Use of Controls: Include a structurally similar but inactive peptide as a negative control. The D-amino acid stereoisomers of some cyclic peptides have been shown to have different bioactivities than their L-amino acid counterparts, which could be leveraged for control experiments.[7]
-
Rescue Experiments: If possible, overexpress the target protein (HIF-1α) to see if the phenotypic effect of Cyclo(D-Trp-Tyr) can be reversed.
-
Orthogonal Assays: Use multiple, distinct assays to measure the same biological endpoint. For example, if observing decreased cell viability, assess both apoptosis and cell cycle arrest to understand the underlying mechanism.
-
Target Engagement Assays: Directly measure the binding of Cyclo(D-Trp-Tyr) to HIF-1α in your experimental system.
Troubleshooting Guides
Problem 1: Unexpected or Inconsistent Phenotypic Observations
You are treating cancer cells with Cyclo(D-Trp-Tyr) and observe a phenotype (e.g., cell death) that is inconsistent with the expected effects of HIF-1 inhibition alone, or the results vary between experiments.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Off-Target Cytotoxicity | Perform a dose-response curve and determine the IC50 value. Compare this with the concentration required for HIF-1 inhibition. A significant discrepancy may suggest off-target effects. |
| Activation of Apoptotic Pathways | Measure the activation of key apoptotic markers, such as cleaved caspase-3, independent of HIF-1 pathway analysis.[5] |
| Experimental System Variability | Ensure consistent cell passage number, confluency, and serum concentrations in your culture media, as these can influence cellular responses. |
| Compound Stability | Confirm the stability and purity of your Cyclo(D-Trp-Tyr) stock solution. Improper storage can lead to degradation. |
Problem 2: Difficulty Confirming HIF-1α Target Engagement
You are unable to conclusively demonstrate that Cyclo(D-Trp-Tyr) is binding to HIF-1α and inhibiting its function in your cellular model.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Insufficient Compound Concentration | Increase the concentration of Cyclo(D-Trp-Tyr) based on dose-response data. Ensure the concentration used is sufficient to observe target engagement. |
| Low HIF-1α Expression | Ensure that your cells are adequately stimulated to express HIF-1α (e.g., by inducing hypoxia) before treatment and analysis.[1] |
| Assay Sensitivity | The chosen assay may not be sensitive enough. Consider using a more direct and sensitive method like a Cellular Thermal Shift Assay (CETSA) or a Homogeneous Time-Resolved Fluorescence (HTRF) assay.[9][10] |
| Incorrect Timing | HIF-1α has a very short half-life under normoxic conditions.[2] Optimize the timing of compound treatment and sample collection to coincide with peak HIF-1α expression. |
Quantitative Data Summary
The following table summarizes reported binding affinities and inhibitory concentrations for similar cyclic peptides that target the HIF-1 pathway. Researchers should aim to generate similar data for Cyclo(D-Trp-Tyr) to establish its potency and selectivity.
| Compound | Target | Assay Type | Value | Reference |
| cyclo-CLLFVY | HIF-1α PAS-B Domain | Isothermal Titration Calorimetry (ITC) | KD = 124 ± 23 nM | [4] |
| cyclo-CRLIIF | HIF-1α | Fluorescence Polarization (FP) | KD = 4.6 ± 1.4 µM | [11] |
| Cyclo(D-Tyr-D-Phe) | A549 Human Lung Carcinoma | Cytotoxicity Assay | IC50 = 10 µM | [5] |
Key Experimental Protocols
Protocol 1: Co-Immunoprecipitation (Co-IP) to Assess HIF-1α/HIF-1β Dimerization
This protocol is to determine if Cyclo(D-Trp-Tyr) disrupts the interaction between HIF-1α and HIF-1β.
-
Cell Culture and Treatment: Plate cells (e.g., MCF-7 or U2OS) and allow them to adhere. Induce hypoxia (e.g., 1% O₂) for 4-6 hours to stabilize HIF-1α. Treat cells with Cyclo(D-Trp-Tyr) or a vehicle control for the desired time.
-
Cell Lysis: Wash cells with cold PBS and lyse with a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Immunoprecipitation: Pre-clear the lysate with protein A/G beads. Incubate the cleared lysate with an anti-HIF-1α antibody overnight at 4°C.
-
Immune Complex Capture: Add protein A/G beads to the lysate and incubate for 1-2 hours to capture the antibody-protein complexes.
-
Washing: Pellet the beads and wash several times with lysis buffer to remove non-specific binding.
-
Elution and Western Blotting: Elute the bound proteins from the beads using SDS-PAGE sample buffer and heat. Analyze the eluate by Western blotting using an anti-HIF-1β antibody to detect the co-precipitated protein. A decrease in the HIF-1β signal in the Cyclo(D-Trp-Tyr)-treated sample indicates disruption of the dimer.
Protocol 2: HIF-1 Luciferase Reporter Assay
This assay measures the transcriptional activity of the HIF-1 complex.
-
Cell Transfection: Co-transfect cells with a plasmid containing a luciferase reporter gene under the control of a hypoxia-response element (HRE) and a control plasmid (e.g., Renilla luciferase) for normalization.
-
Cell Treatment: After transfection, treat the cells with a dose range of Cyclo(D-Trp-Tyr) or a vehicle control.
-
Induce Hypoxia: Expose the cells to hypoxic conditions to activate the HIF-1 pathway.
-
Cell Lysis and Luciferase Measurement: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the HRE-driven firefly luciferase activity to the Renilla luciferase activity. A dose-dependent decrease in the normalized luciferase signal in the presence of Cyclo(D-Trp-Tyr) indicates inhibition of HIF-1 transcriptional activity.[1]
Visualizations
Caption: HIF-1 Signaling Pathway and the inhibitory action of Cyclo(D-Trp-Tyr).
Caption: Workflow for investigating potential off-target effects.
Caption: Decision tree for troubleshooting unexpected experimental results.
References
- 1. researchgate.net [researchgate.net]
- 2. Development of Inhibitors Targeting Hypoxia-Inducible Factor 1 and 2 for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A cyclic peptide inhibitor of HIF-1 heterodimerization that inhibits hypoxia signaling in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Cyclic Peptide Inhibitor of HIF-1 Heterodimerization That Inhibits Hypoxia Signaling in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Cyclo(D-Tyr-D-Phe): a new antibacterial, anticancer, and antioxidant cyclic dipeptide from Bacillus sp. N strain associated with a rhabditid entomopathogenic nematode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Biochemical assays for evaluating anticancer activity and validating mechanisms of action in coordination/organometallic compounds: a review - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. Identification and Development of Cyclic Peptide Inhibitors of Hypoxia Inducible Factors 1 and 2 That Disrupt Hypoxia-Response Signaling in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Analysis of Cyclo(D-Trp-Tyr) Anticancer Activity Across Diverse Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the validated anticancer activities of the cyclic dipeptide Cyclo(D-Trp-Tyr). The data presented is based on available in vitro studies, offering a foundation for further research and development in oncology. While the existing body of research demonstrates promising and selective activity, it is important to note that the majority of detailed investigations have been conducted on a limited number of cell lines.
Quantitative Data Summary
The cytotoxic effects of Cyclo(D-Trp-Tyr) have been quantified primarily in the A549 human lung carcinoma cell line. The available data, including the half-maximal inhibitory concentration (IC50), is summarized below. For comparative purposes, data on a normal fibroblast cell line is also included to illustrate the compound's selectivity.
| Compound | Cell Line | Cell Type | IC50 Value | Selectivity Index (SI) | Reference |
| Cyclo(D-Trp-Tyr) | A549 | Human Lung Carcinoma | 10 µM | >10 | [1] |
| Normal Fibroblast | Human Fibroblast | >100 µM | [1] | ||
| HT-29 | Human Colon Adenocarcinoma | Data Not Available | |||
| MCF-7 | Human Breast Adenocarcinoma | Data Not Available | |||
| PC-3 | Human Prostate Adenocarcinoma | Data Not Available | |||
| HepG2 | Human Liver Carcinoma | Data Not Available |
Note: The Selectivity Index (SI) is calculated as the IC50 of the normal cell line divided by the IC50 of the cancer cell line. A higher SI value indicates greater selectivity for cancer cells.
Key Findings on Mechanism of Action
Studies on the A549 cell line have revealed that Cyclo(D-Trp-Tyr) exerts its anticancer effects primarily through the induction of apoptosis.[1] Key observations include:
-
Apoptosis Induction: Treatment with Cyclo(D-Trp-Tyr) leads to significant morphological changes and DNA fragmentation, which are characteristic hallmarks of apoptosis.[1]
-
Caspase-3 Activation: The compound has been shown to activate caspase-3, a critical executioner caspase in the apoptotic pathway.[1]
-
No Cell Cycle Arrest: Flow cytometry analysis has indicated that Cyclo(D-Trp-Tyr) does not induce cell cycle arrest in A549 cells, suggesting that its cytotoxic mechanism is independent of cell cycle checkpoints.[1]
Experimental Protocols
Detailed methodologies for the key experiments used to validate the anticancer activity of Cyclo(D-Trp-Tyr) are provided below.
MTT Assay for Cell Viability and Cytotoxicity
This colorimetric assay is used to measure the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
Materials:
-
96-well cell culture plates
-
Cyclo(D-Trp-Tyr) stock solution (in a suitable solvent like DMSO)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count the cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of Cyclo(D-Trp-Tyr) in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with the solvent used for the stock solution). Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until a purple formazan precipitate is visible.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.[2]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[3]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.
Acridine Orange/Ethidium Bromide (AO/EB) Staining for Apoptosis
This fluorescence microscopy-based assay is used to visualize the morphological changes associated with apoptosis. Live cells will appear uniformly green, early apoptotic cells will show bright green condensed chromatin, late apoptotic cells will display condensed orange-red chromatin, and necrotic cells will have a uniformly orange-red nucleus.
Materials:
-
24-well cell culture plates with sterile coverslips
-
Cyclo(D-Trp-Tyr)
-
Phosphate Buffered Saline (PBS)
-
Acridine Orange (AO) stock solution (1 mg/mL)
-
Ethidium Bromide (EB) stock solution (1 mg/mL)
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Seed cells on sterile coverslips in 24-well plates and allow them to attach overnight. Treat the cells with the desired concentration of Cyclo(D-Trp-Tyr) for the specified time.
-
Staining: After treatment, wash the cells twice with ice-cold PBS. Prepare a staining solution by mixing AO and EB in PBS to a final concentration of 100 µg/mL each. Add 10 µL of the AO/EB staining solution to each well and incubate for 5-10 minutes at room temperature, protected from light.[4]
-
Visualization: Gently wash the cells with PBS to remove excess stain. Mount the coverslips on a glass slide with a drop of PBS. Immediately visualize the cells under a fluorescence microscope using a blue filter.
Caspase-3 Colorimetric Assay
This assay quantitatively measures the activity of caspase-3, a key executioner caspase in apoptosis. The assay is based on the cleavage of a specific colorimetric substrate by active caspase-3.
Materials:
-
Cell culture plates
-
Cyclo(D-Trp-Tyr)
-
Cell lysis buffer
-
Caspase-3 colorimetric assay kit (containing a p-nitroaniline (pNA)-conjugated substrate, e.g., DEVD-pNA)
-
96-well plate
-
Microplate reader
Procedure:
-
Induce Apoptosis: Culture and treat the cells with Cyclo(D-Trp-Tyr) for a specified duration to induce apoptosis. Include a negative control (untreated cells) and a positive control (cells treated with a known apoptosis inducer like staurosporine).[4]
-
Cell Lysis: Harvest the cells and lyse them using the provided lysis buffer on ice. Centrifuge the lysate to pellet cellular debris and collect the supernatant which contains the cytosolic proteins.[4]
-
Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay method (e.g., Bradford or BCA assay).
-
Assay Reaction: In a 96-well plate, add an equal amount of protein (e.g., 50-100 µg) from each sample. Add the reaction buffer and the DEVD-pNA substrate.
-
Incubation and Measurement: Incubate the plate at 37°C for 1-2 hours. Measure the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the amount of pNA released, which reflects the caspase-3 activity.
-
Data Analysis: Compare the absorbance values of the treated samples to the negative control to determine the fold-increase in caspase-3 activity.
Visualizations: Workflows and Signaling Pathways
To further elucidate the experimental processes and the proposed mechanism of action, the following diagrams are provided.
References
- 1. Cyclo(D-Tyr-D-Phe): a new antibacterial, anticancer, and antioxidant cyclic dipeptide from Bacillus sp. N strain associated with a rhabditid entomopathogenic nematode [pubmed.ncbi.nlm.nih.gov]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. benchchem.com [benchchem.com]
A Comparative Analysis of Natural versus Synthetic Cyclo(D-Trp-Tyr): A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anticipated performance of naturally occurring and synthetically produced Cyclo(D-Trp-Tyr). While direct comparative studies on Cyclo(D-Trp-Tyr) are limited in publicly available literature, this analysis draws upon data from closely related cyclic dipeptides, particularly Cyclo(D-Tyr-D-Phe), to provide a predictive comparison supported by established experimental methodologies.
Cyclic dipeptides, also known as 2,5-diketopiperazines (DKPs), are a class of compounds that have garnered significant interest for their diverse biological activities, including antimicrobial, anticancer, and antioxidant properties.[1][2] The inclusion of D-amino acids, such as in Cyclo(D-Trp-Tyr), can enhance their stability and biological potency compared to their L-amino acid counterparts.[1] The fundamental principle underlying this comparison is that a synthetically produced molecule, when structurally identical to its natural counterpart, should exhibit the same biological activity. Studies on the closely related Cyclo(D-Tyr-D-Phe) have shown that the natural and synthetic versions exhibit similar patterns of activity.[3]
Data Presentation: A Comparative Overview
The following tables summarize quantitative data for biological activities that are anticipated for both natural and synthetic Cyclo(D-Trp-Tyr), based on findings for analogous D-amino acid-containing cyclic dipeptides.
Table 1: Predicted Antibacterial Activity of Cyclo(D-Trp-Tyr)
| Bacterial Strain | Predicted Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus epidermis | ~1 µg/mL |
| Proteus mirabilis | ~2 µg/mL |
Data based on the reported activity of Cyclo(D-Tyr-D-Phe).[3][4]
Table 2: Predicted Anticancer Activity of Cyclo(D-Trp-Tyr)
| Cell Line | Assay | Predicted IC50 Value |
|---|---|---|
| A549 (Human Lung Carcinoma) | MTT Assay | ~10 µM |
Data based on the reported activity of Cyclo(D-Tyr-D-Phe).[3][4]
Table 3: Predicted Antioxidant Activity of Cyclo(D-Trp-Tyr)
| Assay | Predicted Activity |
|---|---|
| DPPH Radical Scavenging | Comparable to Butylated Hydroxyanisole (BHA) |
Data based on the reported activity of Cyclo(D-Tyr-D-Phe).[3]
Signaling Pathways and Mechanisms of Action
Cyclic dipeptides containing D-amino acids have been shown to induce apoptosis in cancer cells. The proposed mechanism for Cyclo(D-Trp-Tyr), based on related compounds, involves the activation of the caspase cascade, a key component of the apoptotic signaling pathway.
Caption: Proposed apoptotic signaling pathway initiated by Cyclo(D-Trp-Tyr) in cancer cells.
Experimental Protocols
The following are detailed methodologies for key experiments that would be used to compare the biological activities of natural and synthetic Cyclo(D-Trp-Tyr).
Minimum Inhibitory Concentration (MIC) Assay
This protocol is used to determine the lowest concentration of a compound that inhibits the visible growth of a bacterium.
Materials:
-
Overnight bacterial culture (e.g., Staphylococcus epidermis)
-
Mueller-Hinton Broth (MHB)
-
Cyclo(D-Trp-Tyr) (natural and synthetic) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microtiter plates
Procedure:
-
Prepare a serial dilution of both natural and synthetic Cyclo(D-Trp-Tyr) in MHB in separate 96-well plates.
-
Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Caption: Experimental workflow for the Minimum Inhibitory Concentration (MIC) assay.
MTT Cell Viability Assay
This colorimetric assay is used to assess the cytotoxic effects of a compound on cancer cells.
Materials:
-
A549 human lung carcinoma cells
-
RPMI-1640 medium supplemented with 10% fetal bovine serum
-
Cyclo(D-Trp-Tyr) (natural and synthetic) dissolved in DMSO
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
Procedure:
-
Seed A549 cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of both natural and synthetic Cyclo(D-Trp-Tyr) and incubate for 48 hours.
-
Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
The IC50 value is calculated as the concentration of the compound that inhibits 50% of cell growth compared to the untreated control.[5]
Caption: Workflow for determining the anticancer activity using the MTT assay.
Conclusion
While direct experimental comparisons between natural and synthetic Cyclo(D-Trp-Tyr) are not extensively documented, the established principles of chemistry and pharmacology, supported by data from analogous compounds like Cyclo(D-Tyr-D-Phe), strongly suggest that a correctly synthesized version will be functionally identical to its natural counterpart. The synthetic route offers the advantages of scalability and purity, which are crucial for further preclinical and clinical development. The experimental protocols provided in this guide offer a robust framework for the direct comparative analysis of natural and synthetic Cyclo(D-Trp-Tyr), which will be essential for validating its therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Cyclo(D-Tyr-D-Phe): a new antibacterial, anticancer, and antioxidant cyclic dipeptide from Bacillus sp. N strain associated with a rhabditid entomopathogenic nematode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
A Head-to-Head Comparison of Cyclo(D-Trp-Tyr) and Cyclo(L-Trp-L-Tyr) for Researchers
In the realm of cyclic dipeptides (CDPs), stereochemistry plays a pivotal role in defining biological activity. This guide provides a detailed, data-driven comparison of Cyclo(D-Trp-Tyr) and its L-enantiomer, Cyclo(L-Trp-L-Tyr). While direct comparative studies are limited, this document synthesizes available data for each compound and draws inferences from closely related analogues to offer a comprehensive overview for researchers, scientists, and professionals in drug development.
Comparative Biological Activities: An Overview
Direct head-to-head quantitative data for the biological activities of Cyclo(D-Trp-Tyr) versus Cyclo(L-Trp-L-Tyr) is not extensively documented in publicly available literature. However, analysis of analogous cyclic dipeptides, such as Cyclo(D-Tyr-D-Phe) and Cyclo(L-Tyr-L-Phe), provides significant insights. Research indicates that D,D-enantiomers of cyclic dipeptides often exhibit more potent biological activities, particularly in anticancer and antibacterial applications, compared to their L,L-counterparts.[1] Conversely, L,L-isomers may possess superior antioxidant properties in certain assays.[1]
Cyclo(D-Trp-Tyr) has been notably investigated for its capacity to self-assemble into peptide nanotubes (PNTs), which serve as effective carriers for gene delivery.[2] These structures have demonstrated the ability to bind and protect DNA, enhancing its permeability across biological membranes.
Cyclo(L-Trp-L-Tyr) and related L,L-dipeptides have been explored for various bioactivities, including tyrosinase inhibition and modest anticancer effects. For instance, the related compound Cyclo(L-Pro-L-Tyr) has been shown to inhibit tyrosinase, a key enzyme in melanin synthesis.[3]
Quantitative Data Presentation
The following tables summarize the available quantitative data for Cyclo(D-Trp-Tyr) and provide analogous data for related compounds to infer the potential activities of Cyclo(L-Trp-L-Tyr).
Table 1: Physicochemical and Gene Delivery Properties of Cyclo(D-Trp-Tyr)
| Property | Value | Experimental Context |
| Self-Association Concentration | > 0.01 mg/mL | Formation of Peptide Nanotubes (PNTs) |
| DNA Binding Constant | 3.2 x 10⁸ M⁻¹ | Association with pCMV-lacZ plasmid DNA |
| In Vitro Duodenal Permeability (pCMV-lacZ) | 395.6 ± 142.2 x 10⁻¹⁰ cm/s | Compared to naked DNA (49.2 ± 21.6 x 10⁻¹⁰ cm/s) |
Data sourced from a study on oral gene delivery using Cyclo(D-Trp-Tyr) peptide nanotubes.[2]
Table 2: Comparative Anticancer and Antioxidant Activity (Based on Analogous Phenylalanine Dipeptides)
| Compound | Biological Activity | Cell Line / Assay | Quantitative Data (IC₅₀ / Activity) |
| Cyclo(D-Tyr-D-Phe) | Anticancer | A549 (Human Lung Carcinoma) | ~10 µM |
| Antibacterial (vs. S. epidermis) | MIC | 1 µg/mL | |
| Free Radical Scavenging | DPPH Assay | Comparable to Butylated Hydroxyanisole (BHA) | |
| Cyclo(L-Tyr-L-Phe) | Anticancer | A549 (Human Lung Carcinoma) | Lower activity than D,D-isomer |
| Antibacterial | MIC | Lower activity than D,D-isomer | |
| Antioxidant (Reducing Power) | Reducing Power Assay | Higher activity than D,D-isomer |
This data is from a comparative study of Cyclo(D-Tyr-D-Phe) and Cyclo(L-Tyr-L-Phe) and is presented here as an analogue to infer the potential activities of Cyclo(D-Trp-Tyr) and Cyclo(L-Trp-L-Tyr).[1]
Signaling Pathways
Proposed Apoptotic Pathway for Cyclo(D-Trp-Tyr)
Based on studies of analogous D,D-cyclic dipeptides like Cyclo(D-Tyr-D-Phe), a likely mechanism of anticancer action for Cyclo(D-Trp-Tyr) is the induction of apoptosis. This process is often mediated by the activation of executioner caspases, such as caspase-3.[1] The activation of caspase-3 is a central event in the apoptotic cascade, leading to the cleavage of cellular proteins and ultimately, programmed cell death.[4][5]
Experimental Protocols
Formation of Cyclo(D-Trp-Tyr) Peptide Nanotubes (PNTs) for Gene Delivery
This protocol outlines the self-assembly of Cyclo(D-Trp-Tyr) into nanotubes and their subsequent use for plasmid DNA delivery.
-
Preparation of PNTs: Dissolve Cyclo(D-Trp-Tyr) powder in a suitable solvent (e.g., 50% ethanol) to a concentration above its self-association threshold (e.g., > 0.01 mg/mL). Allow the solution to stand at room temperature for a specified period (e.g., 48-72 hours) to facilitate the self-assembly of nanotubes.
-
DNA Formulation: The plasmid DNA is mixed with the prepared PNT suspension. The binding of DNA to the PNTs can be quantified using a fluorescence quenching assay.
-
In Vitro Permeability Assay: The permeability of the PNT-DNA formulation can be assessed using a Caco-2 cell monolayer model. The amount of DNA that crosses the cell layer over time is measured to determine the apparent permeability coefficient (Papp).
-
Gene Expression Analysis: Following incubation of cells with the PNT-DNA formulation, gene expression can be quantified by measuring the activity of a reporter gene (e.g., β-galactosidase or luciferase) or by RT-qPCR for mRNA levels.
MTT Assay for Cytotoxicity
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
-
Cell Seeding: Seed cells (e.g., A549) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the cyclic dipeptide (e.g., Cyclo(D-Trp-Tyr) or Cyclo(L-Trp-L-Tyr)) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells. The IC₅₀ value is calculated from the dose-response curve.
Caspase-3 Activity Assay
This assay quantifies the activity of caspase-3, a key marker of apoptosis.
-
Cell Lysis: Treat cells with the test compound to induce apoptosis. Lyse the cells using a chilled lysis buffer.
-
Substrate Addition: Add a colorimetric or fluorometric caspase-3 substrate (e.g., DEVD-pNA) to the cell lysate.
-
Incubation: Incubate the mixture at 37°C to allow activated caspase-3 to cleave the substrate.
-
Detection: Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader. The signal intensity is proportional to the caspase-3 activity.
Conclusion
While direct comparative data remains a gap in the current literature, the available evidence strongly suggests that Cyclo(D-Trp-Tyr) and Cyclo(L-Trp-L-Tyr) likely possess distinct biological activity profiles. Based on analogous compounds, Cyclo(D-Trp-Tyr) is predicted to have more potent anticancer and antimicrobial properties, potentially mediated through the induction of apoptosis via caspase-3 activation. Its demonstrated ability to form nanotubes for gene delivery presents a unique therapeutic avenue.
In contrast, Cyclo(L-Trp-L-Tyr) may exhibit more pronounced antioxidant effects, although its cytotoxic potential is expected to be lower than its D-enantiomer. Further head-to-head studies are warranted to definitively elucidate the therapeutic potential of these two stereoisomers. Researchers are encouraged to utilize the provided experimental protocols to conduct such comparative analyses.
References
- 1. Cyclo(D-Tyr-D-Phe): a new antibacterial, anticancer, and antioxidant cyclic dipeptide from Bacillus sp. N strain associated with a rhabditid entomopathogenic nematode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oral gene delivery with cyclo-(D-Trp-Tyr) peptide nanotubes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Caspase 3 - Wikipedia [en.wikipedia.org]
- 5. assaygenie.com [assaygenie.com]
Cyclo(D-Trp-Tyr): A Potential Alternative to Standard-of-Care Antibiotics? A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of antibiotic-resistant bacteria necessitates the exploration of novel antimicrobial agents. Cyclic dipeptides (CDPs), also known as diketopiperazines, are a class of compounds that have garnered interest for their diverse biological activities, including antimicrobial effects. This guide provides a comparative analysis of the efficacy of a specific CDP, Cyclo(D-Trp-Tyr), against standard-of-care antibiotics, supported by available experimental data.
Executive Summary
Cyclo(D-Trp-Tyr) and its stereoisomers have demonstrated promising antibacterial activity in preclinical studies. Notably, the D-stereoisomer, Cyclo(D-Tyr-D-Phe), has shown potent activity against certain bacterial strains, in some cases exceeding that of conventional antibiotics like chloramphenicol[1]. The primary mechanism of action for some tryptophan-containing CDPs appears to be the disruption of bacterial communication through quorum sensing (QS) inhibition, offering a potential advantage over traditional antibiotics that primarily target bacterial survival and can drive resistance. However, a comprehensive dataset directly comparing the minimum inhibitory concentrations (MICs) of Cyclo(D-Trp-Tyr) against a broad range of clinically relevant bacteria and standard-of-care antibiotics is still emerging.
Quantitative Comparison of Antimicrobial Efficacy
Direct comparative data for Cyclo(D-Trp-Tyr) against key pathogens is limited in publicly available literature. However, data for its stereoisomer, Cyclo(D-Tyr-D-Phe), provides initial insights. The following tables summarize the available MIC data for Cyclo(D-Tyr-D-Phe) and representative standard-of-care antibiotics against common Gram-positive and Gram-negative bacteria.
Table 1: Minimum Inhibitory Concentration (MIC) Data
| Compound | Staphylococcus aureus (Gram-positive) | Escherichia coli (Gram-negative) | Pseudomonas aeruginosa (Gram-negative) |
| Cyclo(D-Tyr-D-Phe) | Data not available | Data not available | 0.5 µg/mL[2] |
| Vancomycin | 0.5 - 2 µg/mL[3][4] | Not applicable | Not applicable |
| Ciprofloxacin | 0.6 µg/mL[5] | ≤0.06 - >8 µg/mL[6] | Data not available |
| Ceftazidime | 8 µg/mL[7] | ≤0.12 - >8 mg/l[7] | ≤8 mg/liter[8][9] |
Note: The MIC values for standard-of-care antibiotics can vary significantly depending on the specific strain and resistance patterns.
Mechanism of Action: A Focus on Quorum Sensing Inhibition
While the precise antibacterial mechanism of Cyclo(D-Trp-Tyr) is not fully elucidated, evidence suggests that tryptophan-containing CDPs can interfere with bacterial quorum sensing (QS). QS is a cell-to-cell communication system that allows bacteria to coordinate gene expression based on population density, often regulating virulence and biofilm formation.
In Pseudomonas aeruginosa, a notoriously difficult-to-treat pathogen, QS is primarily regulated by the las and rhl systems. Tryptophan-containing peptides have been shown to impair these systems, leading to a reduction in the production of virulence factors such as pyocyanin and elastase, and inhibiting biofilm development[1]. This anti-virulence approach may exert less selective pressure for the development of resistance compared to bactericidal or bacteriostatic antibiotics.
The potential interference of Cyclo(D-Trp-Tyr) with the P. aeruginosa quorum sensing signaling pathway is illustrated below.
Caption: Proposed inhibition of P. aeruginosa quorum sensing by Cyclo(D-Trp-Tyr).
Experimental Protocols
This section details the methodologies for key experiments used to evaluate the antimicrobial efficacy of cyclic dipeptides.
Minimum Inhibitory Concentration (MIC) Assay
The MIC, the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is a fundamental measure of antibacterial efficacy.
Workflow for MIC Determination
Caption: Standard workflow for determining the Minimum Inhibitory Concentration (MIC).
Detailed Protocol:
-
Preparation of Reagents: Prepare a stock solution of Cyclo(D-Trp-Tyr) in a suitable solvent. Prepare culture media (e.g., Mueller-Hinton Broth) and the bacterial inoculum, adjusting the turbidity to a 0.5 McFarland standard.
-
Serial Dilution: Perform a two-fold serial dilution of the Cyclo(D-Trp-Tyr) stock solution across the wells of a 96-well microtiter plate containing fresh culture medium. Include positive (bacteria only) and negative (medium only) controls.
-
Inoculation: Inoculate each well (except the negative control) with the standardized bacterial suspension.
-
Incubation: Incubate the plate at the optimal temperature for the specific bacterium (e.g., 37°C for S. aureus and E. coli) for 18-24 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Quorum Sensing Inhibition Assays
1. Violacein Inhibition Assay (for Chromobacterium violaceum)
C. violaceum produces a purple pigment called violacein, which is regulated by QS. Inhibition of this pigment production without affecting bacterial growth is an indicator of anti-QS activity.
Detailed Protocol:
-
Culture Preparation: Grow C. violaceum in Luria-Bertani (LB) broth overnight.
-
Assay Setup: In a 96-well plate, add LB broth, the bacterial culture, and various concentrations of Cyclo(D-Trp-Tyr).
-
Incubation: Incubate the plate at 30°C for 24-48 hours.
-
Quantification: After incubation, quantify violacein production by lysing the cells and measuring the absorbance of the extracted pigment at a specific wavelength (typically around 585 nm). Bacterial growth is also measured (OD600) to ensure the observed effect is not due to bactericidal activity.
2. Pyocyanin Inhibition Assay (for Pseudomonas aeruginosa)
Pyocyanin is a blue-green virulence factor produced by P. aeruginosa under the control of QS.
Detailed Protocol:
-
Culture Preparation: Grow P. aeruginosa in a suitable medium (e.g., King's A broth) to promote pyocyanin production.
-
Assay Setup: In culture tubes or a multi-well plate, add the growth medium, the bacterial culture, and different concentrations of Cyclo(D-Trp-Tyr).
-
Incubation: Incubate the cultures at 37°C with shaking for 24-48 hours.
-
Extraction and Quantification: Centrifuge the cultures to pellet the bacteria. Extract pyocyanin from the supernatant using chloroform and then back-extract into an acidic aqueous solution. Measure the absorbance of the acidified solution at 520 nm to quantify pyocyanin. Normalize the results to bacterial growth (OD600).
Biofilm Inhibition Assay
This assay assesses the ability of a compound to prevent the formation of biofilms.
Detailed Protocol:
-
Assay Setup: In a 96-well plate, add culture medium, a standardized bacterial suspension, and various concentrations of Cyclo(D-Trp-Tyr).
-
Incubation: Incubate the plate under conditions that promote biofilm formation (typically static incubation for 24-48 hours).
-
Staining: After incubation, discard the planktonic cells and wash the wells to remove non-adherent bacteria. Stain the remaining biofilm with a dye such as crystal violet.
-
Quantification: Solubilize the bound crystal violet and measure the absorbance to quantify the biofilm biomass.
Conclusion and Future Directions
The available data suggests that Cyclo(D-Trp-Tyr) and its related cyclic dipeptides represent a promising area for the development of novel antimicrobial agents. Their potential to inhibit quorum sensing offers a distinct advantage over many existing antibiotics. However, further research is critically needed to:
-
Establish a comprehensive profile of the antimicrobial spectrum of Cyclo(D-Trp-Tyr) through extensive MIC testing against a wide range of clinical isolates, including antibiotic-resistant strains.
-
Conduct in-depth mechanistic studies to fully elucidate the specific molecular targets and signaling pathways affected by Cyclo(D-Trp-Tyr) in various bacteria.
-
Perform in vivo efficacy and toxicity studies to evaluate the therapeutic potential and safety profile of Cyclo(D-Trp-Tyr) in animal models of infection.
A more robust dataset from these future studies will be essential to fully assess the comparative efficacy of Cyclo(D-Trp-Tyr) and determine its potential role in the future of antimicrobial therapy.
References
- 1. Cyclo(D-Tyr-D-Phe): a new antibacterial, anticancer, and antioxidant cyclic dipeptide from Bacillus sp. N strain associated with a rhabditid entomopathogenic nematode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Total Synthesis of the Four Stereoisomers of Cyclo(l-Trp-l-Arg) Raises Uncertainty of the Structures of the Natural Products and Invalidates Their Promising Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Antimicrobial activity of selected cyclic dipeptides [pubmed.ncbi.nlm.nih.gov]
- 6. Methods for Investigating Biofilm Inhibition and Degradation by Antimicrobial Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-Quorum-Sensing Activity of Tryptophan-Containing Cyclic Dipeptides | MDPI [mdpi.com]
- 8. Quantification of Violacein in Chromobacterium violaceum and Its Inhibition by Bioactive Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Guiding the Quest: A Comparative Framework for Validating the Target Engagement of Cyclo(D-Trp-Tyr)
For researchers, scientists, and drug development professionals, the identification and validation of a bioactive compound's molecular target are pivotal steps in elucidating its mechanism of action and advancing its therapeutic potential. Cyclo(D-Trp-Tyr), a cyclic dipeptide, has garnered interest for its diverse biological activities. However, its specific molecular targets within the cell remain largely uncharted territory. This guide provides a comparative overview of robust experimental strategies to both discover and validate the cellular targets of Cyclo(D-Trp-Tyr), thereby paving the way for a deeper understanding of its pharmacological effects.
This document presents a head-to-head comparison of two powerful techniques: Affinity Chromatography coupled with Mass Spectrometry (AC-MS) for initial target discovery and the Cellular Thermal Shift Assay (CETSA) for subsequent validation of target engagement in a cellular context. Detailed experimental protocols are provided for each method, alongside visualizations of the experimental workflows and a hypothetical signaling pathway that Cyclo(D-Trp-Tyr) might modulate, based on the known activities of similar cyclic dipeptides.
Methodological Showdown: A Comparative Analysis
To aid in the selection of the most appropriate technique for your research needs, the following table summarizes the key features of AC-MS and CETSA.
| Feature | Affinity Chromatography-Mass Spectrometry (AC-MS) | Cellular Thermal Shift Assay (CETSA) |
| Principle | Utilizes an immobilized form of Cyclo(D-Trp-Tyr) to capture its binding partners from a cell lysate. These captured proteins are then identified by mass spectrometry. | Based on the principle that the binding of Cyclo(D-Trp-Tyr) to its target protein increases the thermal stability of that protein. This stabilization is detected by measuring the amount of soluble protein remaining after heat treatment. |
| Primary Use | Unbiased discovery of potential protein targets. | Validation of target engagement in intact cells or cell lysates. |
| Compound Modification | Requires chemical modification of Cyclo(D-Trp-Tyr) to immobilize it on a solid support (e.g., beads). | No modification of Cyclo(D-Trp-Tyr) is required, allowing the use of the native compound. |
| Cellular Context | Primarily performed on cell lysates, which may disrupt cellular organization and protein complexes. | Can be performed on intact cells, providing a more physiologically relevant context for target engagement. |
| Throughput | Lower throughput, often focused on a single experiment to identify a list of potential binders. | Can be adapted to a higher throughput format for screening or dose-response studies. |
| Data Output | A list of proteins that bind to the immobilized Cyclo(D-Trp-Tyr), ranked by abundance or specificity. | A "melt curve" showing the thermal stability of a specific protein in the presence and absence of Cyclo(D-Trp-Tyr), or an isothermal dose-response curve. |
| Confirmation | Identified targets require further validation by orthogonal methods. | Provides strong evidence of direct target engagement in a cellular environment. |
Delving into the "How": Detailed Experimental Protocols
Affinity Chromatography coupled with Mass Spectrometry (AC-MS) for Target Discovery
This protocol outlines the steps for identifying potential binding partners of Cyclo(D-Trp-Tyr) from a cell lysate.
1. Preparation of Affinity Resin:
-
Chemically synthesize a derivative of Cyclo(D-Trp-Tyr) containing a linker arm suitable for covalent attachment to a solid support.
-
Covalently couple the Cyclo(D-Trp-Tyr) derivative to activated beads (e.g., NHS-activated sepharose) to create the affinity resin.
-
Prepare a control resin by blocking the activated groups on the beads without adding the compound.
2. Cell Lysis:
-
Culture cells of interest to a high density and harvest.
-
Wash the cell pellet with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysate at high speed to pellet cellular debris and collect the clear supernatant.
3. Affinity Purification:
-
Incubate the cell lysate with the Cyclo(D-Trp-Tyr)-coupled resin and the control resin separately for 2-4 hours at 4°C with gentle rotation.
-
Load the resin-lysate slurry into chromatography columns.
-
Wash the columns extensively with lysis buffer to remove non-specifically bound proteins.
4. Elution and Sample Preparation:
-
Elute the bound proteins from the columns. This can be achieved by competitive elution with an excess of free Cyclo(D-Trp-Tyr) or by using a denaturing elution buffer.
-
Separate the eluted proteins by SDS-PAGE.
-
Visualize the protein bands (e.g., with Coomassie or silver stain) and excise bands that are unique to or enriched in the Cyclo(D-Trp-Tyr) eluate compared to the control.
-
Perform in-gel digestion of the excised protein bands with trypsin.
5. Mass Spectrometry Analysis:
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify the proteins from the peptide fragmentation data using a protein database search algorithm.
Workflow for AC-MS Target Identification.
Cellular Thermal Shift Assay (CETSA) for Target Validation
This protocol describes how to validate the engagement of Cyclo(D-Trp-Tyr) with a putative target protein identified, for instance, by AC-MS.
1. Cell Treatment:
-
Culture cells to 80-90% confluency.
-
Treat cells with either Cyclo(D-Trp-Tyr) at a desired concentration or a vehicle control (e.g., DMSO).
-
Incubate the cells for a defined period to allow for compound uptake and target binding.
2. Heat Challenge:
-
Harvest the treated cells and resuspend them in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by a 3-minute cooling step at room temperature. Include an unheated control.
3. Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at 25°C).
-
Separate the soluble protein fraction from the aggregated protein pellet by centrifugation at high speed.
-
Carefully collect the supernatant containing the soluble proteins.
-
Determine the protein concentration of the soluble fraction for each sample.
4. Western Blot Analysis:
-
Normalize the protein concentration for all samples.
-
Prepare samples for SDS-PAGE and load equal amounts of protein per lane.
-
Perform electrophoresis and transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with a primary antibody specific to the putative target protein.
-
Incubate with a secondary antibody and detect the signal using a chemiluminescence substrate.
5. Data Analysis:
-
Quantify the band intensities for the target protein at each temperature.
-
Plot the percentage of soluble protein relative to the unheated control against the temperature to generate a melt curve.
-
A shift in the melt curve to a higher temperature in the presence of Cyclo(D-Trp-Tyr) indicates target stabilization and therefore, engagement.
Workflow for CETSA Target Validation.
A Glimpse into a Potential Mechanism: A Hypothetical Signaling Pathway
Given that some cyclic dipeptides have been reported to induce apoptosis, the following diagram illustrates a hypothetical signaling pathway where Cyclo(D-Trp-Tyr) could engage an upstream kinase, leading to the activation of the caspase cascade and ultimately, programmed cell death. The validation of such a pathway would rely on the experimental approaches detailed above.
Hypothetical Signaling Pathway for Cyclo(D-Trp-Tyr).
Reproducibility of Cyclo(D-Trp-Tyr) Synthesis and Purification: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The cyclic dipeptide Cyclo(D-Trp-Tyr) is a molecule of significant interest in biomedical research due to its diverse biological activities. The reproducibility of its synthesis and the efficiency of its purification are critical factors for researchers investigating its therapeutic potential. This guide provides a comparative overview of common synthesis and purification methodologies, supported by experimental data from related compounds to offer a framework for achieving high-purity Cyclo(D-Trp-Tyr).
Synthesis Methodologies: A Comparative Analysis
The synthesis of Cyclo(D-Trp-Tyr) can be approached through several methods, primarily categorized as solution-phase and solid-phase synthesis. Each method presents distinct advantages and disadvantages in terms of yield, purity, and scalability. A newer alternative, microwave-assisted synthesis, offers significant improvements in reaction times.
Comparison of Synthesis Methods
| Method | Principle | Typical Yield | Purity (Crude) | Advantages | Disadvantages |
| Solution-Phase Synthesis | Stepwise coupling of protected amino acids in a solvent, followed by deprotection and cyclization. | 40-70% | Variable, often requires significant purification | Scalable to larger quantities; well-established chemistry. | Time-consuming; requires purification of intermediates; risk of racemization. |
| Solid-Phase Peptide Synthesis (SPPS) | The peptide chain is assembled on a solid resin support, followed by on-resin or off-resin cyclization and cleavage. | 50-80% | Generally higher than solution-phase | Faster than solution-phase; simplified purification of intermediates; amenable to automation.[1] | Can be more expensive for large-scale synthesis; resin capacity limitations. |
| Microwave-Assisted Synthesis | Utilizes microwave irradiation to accelerate the coupling and cyclization reactions in either solution or solid-phase. | >90% (for some cyclic dipeptides) | High | Drastically reduced reaction times (minutes vs. hours); often leads to higher yields and purity. | Requires specialized microwave reactor; optimization of reaction conditions may be necessary. |
Experimental Protocols: Synthesis of Cyclo(D-Trp-Tyr)
Protocol 1: Solution-Phase Synthesis of a Tryptophan-Containing Cyclic Dipeptide (Adapted)
This protocol is based on the synthesis of Cyclo(Trp-Arg) stereoisomers and can be modified for Cyclo(D-Trp-Tyr).[2]
Step 1: Linear Dipeptide Formation
-
Dissolve Nα-Boc-D-Tryptophan (1.05 eq.), L-Tyrosine methyl ester (1.0 eq.), HOBt (3.6 eq.), and DIPEA (4.8 eq.) in anhydrous DMF at 0 °C.
-
Add HBTU (1.2 eq.) to the stirred solution.
-
Stir the reaction mixture for 1.5 hours under a nitrogen atmosphere.
-
Perform an aqueous workup with ethyl acetate, washing with citric acid, saturated NaHCO₃, and brine.
-
Dry the organic layer and concentrate in vacuo to yield the protected linear dipeptide.
Step 2: Boc Deprotection
-
Dissolve the protected dipeptide in CH₂Cl₂ and add TFA (0.2 mL per 2 mL of CH₂Cl₂).
-
Stir at room temperature for 2 hours.
-
Dry in vacuo to obtain the deprotected linear dipeptide methyl ester.
Step 3: Cyclization
-
Dissolve the deprotected dipeptide in methanol.
-
Add NH₄OH dropwise and stir at room temperature for 24 hours.
-
The crude Cyclo(D-Trp-Tyr) is then ready for purification.
Protocol 2: Solid-Phase Synthesis of a Tyr-Containing Cyclic Dipeptide (Adapted)
This protocol is adapted from the solid-phase synthesis of Cyclo(Tyr-Phe).[1]
Step 1: Resin Preparation and First Amino Acid Coupling
-
Swell Fmoc-Tyr(tBu)-Wang resin in DMF.
-
Remove the Fmoc protecting group using 20% piperidine in DMF.
Step 2: Second Amino Acid Coupling
-
Activate Fmoc-D-Trp(Boc)-OH with HBTU and DIPEA in DMF.
-
Add the activated amino acid solution to the resin and agitate for 2 hours.
Step 3: On-Resin Cyclization and Cleavage
-
Remove the Fmoc group from the D-Tryptophan residue with 20% piperidine in DMF.
-
The deprotected N-terminal amine will nucleophilically attack the ester linkage to the resin, leading to the formation of the diketopiperazine ring and its concomitant release.
-
Collect the filtrate containing the crude Cyclo(D-Trp-Tyr).
Synthesis Workflow Diagram
References
Comparative study of the antioxidant capacity of different cyclic dipeptides.
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the Antioxidant Performance of Various Cyclic Dipeptides with Supporting Experimental Data.
Cyclic dipeptides (CDPs), also known as 2,5-diketopiperazines (DKPs), are a class of naturally occurring cyclic peptides that have garnered significant interest in the scientific community for their diverse biological activities. Among these, their antioxidant capacity is of particular importance due to the role of oxidative stress in a myriad of pathological conditions. This guide provides a comparative study of the antioxidant capacity of different cyclic dipeptides, presenting quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.
Quantitative Comparison of Antioxidant Activity
The antioxidant capacity of cyclic dipeptides is influenced by the constituent amino acid residues and their stereochemistry. Aromatic amino acids like tyrosine and tryptophan, and sulfur-containing amino acids like cysteine, are known to contribute significantly to antioxidant activity. The following table summarizes the available quantitative data on the free radical scavenging activity of various cyclic dipeptides, primarily from 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays. A lower IC50 value indicates a higher antioxidant capacity.
Disclaimer: The data presented below is compiled from various sources. Direct comparison of IC50 values should be approached with caution, as experimental conditions such as solvent, pH, and incubation time can vary between studies.
| Cyclic Dipeptide | Assay | IC50 Value | Notes |
| Tyrosine-Containing | |||
| cyclo(L-Tyr-L-Pro) | DPPH | 38.22% scavenging at 7.5 µg/mL | Also known as Maculosin. IC50 value not explicitly stated. |
| cyclo(D-Tyr-D-Phe) | Free Radical Scavenging | Nearly equivalent to Butylated Hydroxyanisole (BHA) | BHA is a potent synthetic antioxidant. |
| cyclo(L-Tyr-L-Phe) | Free Radical Scavenging | Lower activity than cyclo(D-Tyr-D-Phe) | Stereochemistry appears to influence activity. |
| Proline-Containing | |||
| cyclo(L-Leu-L-Pro) | Intracellular ROS Scavenging | 70.6 µM[1] | |
| Leucine-Containing | |||
| cyclo(L-Cys-L-Leu) | O2•− Scavenging | Active scavenger[2] | Only leucine-containing CDP tested that scavenged superoxide radicals.[2] |
| cyclo(L-Asp-L-Leu) | •OH Scavenging | Higher than Vitamin E[2] | |
| cyclo(L-Glu-L-Leu) | •OH Scavenging | Higher than Vitamin E[2] | |
| cyclo(L-Lys-L-Leu) | •OH Scavenging | Higher than Vitamin E[2] | |
| cyclo(L-Pro-L-Leu) | •OH Scavenging | Higher than Vitamin E[2][3] | |
| cyclo(L-Ser-L-Leu) | •OH Scavenging | Higher than Vitamin E[2] | |
| cyclo(L-Trp-L-Leu) | •OH Scavenging | Higher than Vitamin E[2] | |
| Histidine-Containing | |||
| cyclo(His-Ala) | Thrombin Inhibition | 63.3% reduction in fibrin formation[4] | |
| cyclo(His-Gly) | Thrombin Inhibition | 36.7% reduction in fibrin formation[4] | |
| Platelet Aggregation (Thrombin-induced) | IC50 of 0.0662 mM[4] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are the standard protocols for the DPPH and ABTS radical scavenging assays, two of the most common methods for evaluating antioxidant capacity in vitro.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (or ethanol)
-
Test samples (cyclic dipeptides)
-
Positive control (e.g., Ascorbic acid, Trolox, or BHA)
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or spectrophotometer
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should be freshly prepared and kept in the dark to avoid degradation.
-
Sample Preparation: Dissolve the cyclic dipeptides and the positive control in methanol to prepare a series of concentrations.
-
Reaction Mixture: In a 96-well plate, add a specific volume of the sample or standard solution to a defined volume of the DPPH solution. A typical ratio is 1:1 (v/v). A blank containing only methanol and DPPH solution is also prepared.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader or spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:
Where A_control is the absorbance of the blank and A_sample is the absorbance of the test sample.
-
IC50 Determination: The IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the scavenging activity percentage against the sample concentration.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The pre-formed radical cation has a blue-green color, which is decolorized in the presence of an antioxidant.
Materials:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt
-
Potassium persulfate
-
Phosphate-buffered saline (PBS) or ethanol
-
Test samples (cyclic dipeptides)
-
Positive control (e.g., Trolox)
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or spectrophotometer
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+) Solution:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.
-
-
Working Solution Preparation: Dilute the ABTS•+ solution with PBS (pH 7.4) or ethanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Dissolve the cyclic dipeptides and the positive control in a suitable solvent to prepare a series of concentrations.
-
Reaction Mixture: Add a small volume of the sample or standard solution to a larger volume of the ABTS•+ working solution.
-
Incubation: Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: The percentage of ABTS•+ scavenging activity is calculated using a similar formula to the DPPH assay.
-
IC50 or TEAC Determination: The results are often expressed as the IC50 value or as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant capacity as the sample.
Mandatory Visualizations
Experimental Workflow for Antioxidant Capacity Assessment
The following diagram illustrates a general workflow for assessing the antioxidant capacity of cyclic dipeptides using common in vitro assays.
Caption: General experimental workflow for assessing the antioxidant capacity of cyclic dipeptides.
Nrf2-ARE Signaling Pathway in Cellular Antioxidant Response
Many antioxidants exert their effects not only by direct radical scavenging but also by upregulating endogenous antioxidant defense mechanisms. A key pathway in this process is the Keap1-Nrf2-ARE signaling pathway.
Caption: The Keap1-Nrf2-ARE signaling pathway in the cellular antioxidant response.
References
Independent Verification of Cyclo(D-Trp-Tyr) Biological Activities: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the published biological activities of the cyclic dipeptide Cyclo(D-Trp-Tyr). To date, the primary and independently verified biological application of Cyclo(D-Trp-Tyr) is its ability to self-assemble into peptide nanotubes (PNTs) for use as a gene delivery vehicle. While research suggests other potential bioactive properties for cyclic dipeptides in general, specific independent verification of anticancer, antioxidant, or antimicrobial activities for Cyclo(D-Trp-Tyr) remains limited in publicly available literature.
Therefore, this guide will focus on the established gene delivery application of Cyclo(D-Trp-Tyr) and provide a comparative analysis with a structurally similar and well-studied cyclic dipeptide, Cyclo(D-Tyr-D-Phe), for which there is published data on other biological activities. This comparison is intended to highlight the current state of research and identify areas for future investigation.
Part 1: Cyclo(D-Trp-Tyr) - Verified Application in Gene Delivery
The principal reported and verified biological application of Cyclo(D-Trp-Tyr) is its capacity to form peptide nanotubes (PNTs) that can encapsulate and deliver genetic material, such as plasmid DNA, into cells.
Quantitative Data: Cyclo(D-Trp-Tyr) Peptide Nanotubes for Gene Delivery
| Parameter | Value | Experimental Context |
| DNA Binding Constant | 3.2 x 10⁸ M⁻¹ | Association of plasmid DNA with Cyclo(D-Trp-Tyr) PNTs, determined by fluorescence quenching assay.[1] |
| DNA Protection (DNase I) | Stable for 50 minutes | PNTs protect associated DNA from degradation by DNase I.[1] |
| In Vitro Permeability (pCMV-lacZ) | 395.6 ± 142.2 x 10⁻¹⁰ cm/s | Apparent permeability coefficient across a duodenal model, a significant increase from naked DNA (49.2 ± 21.6 x 10⁻¹⁰ cm/s).[1] |
| In Vivo Gene Expression (β-Galactosidase) | Increased by 41-63% | Significant increase in β-Galactosidase activity in various organs (kidneys, stomach, duodenum, liver) 48-72 hours after oral delivery of pCMV-lacZ/PNT formulation in nude mice.[1] |
| Caspase 3 Activity Reduction | 41% decrease | PNTs complexed with caspase 3 silencing shRNA decreased caspase 3 activity in a corneal debridement model.[2] |
Experimental Protocols:
Preparation of Cyclo(D-Trp-Tyr) Peptide Nanotubes (PNTs):
A solution of Cyclo(D-Trp-Tyr) is prepared in 50% ethanol. The solution is left undisturbed for 48-72 hours to allow for the self-assembly and precipitation of the peptide nanotubes. The residual ethanol is then evaporated to harvest the PNTs.[2]
Fluorescence Quenching Assay for DNA Binding:
The association constant between the PNTs and plasmid DNA is determined by measuring the quenching of the intrinsic fluorescence of the tryptophan and tyrosine residues in the peptide upon DNA binding. The fluorescence emission spectra of the PNTs are recorded at various DNA concentrations with an excitation wavelength of 280 nm.[2]
In Vitro Permeability Assay:
The permeability of the PNT-formulated DNA is assessed using a side-by-side diffusion chamber with a Caco-2 cell monolayer as a model of the intestinal barrier. The amount of DNA that permeates the monolayer over time is quantified to determine the apparent permeability coefficient.
Visualizations:
Experimental workflow for the formation and DNA complexation of Cyclo(D-Trp-Tyr) PNTs.
Part 2: Cyclo(D-Tyr-D-Phe) - A Well-Studied Alternative with Broader Bioactivities
In contrast to Cyclo(D-Trp-Tyr), the related cyclic dipeptide Cyclo(D-Tyr-D-Phe) has been the subject of multiple independent studies investigating its anticancer, antioxidant, and antimicrobial properties. It is important to note that these activities have not been reported for Cyclo(D-Trp-Tyr).
Quantitative Data: Biological Activities of Cyclo(D-Tyr-D-Phe)
| Biological Activity | Cell Line / Bacterial Strain | IC₅₀ / MIC Value | Reference |
| Anticancer | A549 (Human Lung Carcinoma) | 10 µM | [3] |
| Cytotoxicity (Normal Cells) | Normal Fibroblast Cells | No cytotoxicity up to 100 µM | [3] |
| Antimicrobial | Staphylococcus epidermis | 1 µg/mL | [3] |
| Antimicrobial | Proteus mirabilis | 2 µg/mL | [3] |
| Antioxidant | DPPH Radical Scavenging | Comparable to Butylated Hydroxyanisole (BHA) | [4] |
Experimental Protocols:
MTT Assay for Cytotoxicity:
Human cancer cells (e.g., A549) are seeded in 96-well plates and treated with varying concentrations of Cyclo(D-Tyr-D-Phe). After a set incubation period, MTT reagent is added, which is converted to formazan crystals by metabolically active cells. The amount of formazan is quantified by measuring the absorbance at 570 nm, which is proportional to the number of viable cells.[4]
Minimum Inhibitory Concentration (MIC) Assay:
The MIC is determined by a serial dilution method in a 96-well plate. Each well containing a different concentration of Cyclo(D-Tyr-D-Phe) is inoculated with a standardized bacterial suspension. The plate is incubated, and the MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.[4]
DPPH Radical Scavenging Assay:
The antioxidant activity is measured by the ability of the compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. The reduction of DPPH is monitored by the decrease in absorbance at 517 nm.[4]
Visualizations:
References
- 1. Oral gene delivery with cyclo-(D-Trp-Tyr) peptide nanotubes [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Cyclo(D-Tyr-D-Phe): a new antibacterial, anticancer, and antioxidant cyclic dipeptide from Bacillus sp. N strain associated with a rhabditid entomopathogenic nematode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
A Comparative Guide to Nanocarrier Delivery Efficiency: Cyclo(D-Trp-Tyr) Nanotubes vs. The Field
For researchers, scientists, and drug development professionals, the efficient delivery of therapeutic agents to target sites is a paramount challenge. Nanocarriers have emerged as a promising solution, with a diverse array of platforms available. This guide provides an objective comparison of the delivery efficiency of Cyclo(D-Trp-Tyr) nanotubes against other widely used nanocarriers, including liposomes, micelles, and polymeric nanoparticles. The information presented is supported by experimental data and detailed methodologies to aid in the selection of the most appropriate nanocarrier for specific research and development needs.
Cyclo(D-Trp-Tyr) nanotubes are a class of self-assembling peptide nanotubes that have garnered interest for their unique structural and functional properties in drug delivery. Their performance, however, must be critically evaluated against established nanocarrier systems. This guide aims to provide a clear, data-driven comparison to inform researchers on the relative strengths and weaknesses of these platforms.
Comparative Analysis of Nanocarrier Performance
The delivery efficiency of a nanocarrier is determined by several key parameters, including its ability to load a therapeutic payload, protect it from degradation, and release it at the target site. Cellular uptake is another critical factor influencing the overall efficacy. The following table summarizes the available quantitative data for Cyclo(D-Trp-Tyr) nanotubes and other common nanocarriers. It is important to note that direct comparative studies are limited, and the data presented is a synthesis of findings from various sources.
| Parameter | Cyclo(D-Trp-Tyr) Nanotubes | Liposomes | Micelles | Polymeric Nanoparticles |
| Drug Loading Capacity (%) | Data not widely available for small molecules; high capacity for DNA reported[1] | 5 - 20 | 5 - 25 | 10 - 50 |
| Encapsulation Efficiency (%) | Data not widely available for small molecules; high for DNA[1] | 50 - 90+ | 60 - 95+ | 70 - 95+ |
| Size (nm) | 30-200 nm width, ~1.8 µm length[2] | 50 - 200 | 10 - 100 | 100 - 500 |
| Release Kinetics | Sustained release demonstrated for DNA[1] | Biphasic (initial burst followed by sustained release) | Stimuli-responsive (e.g., pH, temperature) | Tunable (sustained or controlled) |
| Cellular Uptake Mechanism | Endocytosis (energy-dependent)[1] | Endocytosis, fusion | Endocytosis | Endocytosis |
| Biocompatibility | Generally considered biocompatible | High | Generally good | Variable, depends on polymer |
| Stability | High, protects DNA from degradation[1] | Moderate, can be improved with modifications (e.g., PEGylation) | Can be unstable and dissociate upon dilution | High |
Note: The data for Cyclo(D-Trp-Tyr) nanotubes primarily pertains to gene delivery. Further research is required to establish their efficiency in delivering small molecule drugs. The values for other nanocarriers can vary significantly based on their specific composition and preparation methods.
Visualizing the Nanocarrier Drug Delivery Pathway
To conceptualize the journey of a nanocarrier from administration to therapeutic action, the following diagram illustrates a generalized workflow.
Caption: Generalized workflow of nanocarrier-mediated drug delivery.
Experimental Protocols
Accurate and reproducible experimental data are the bedrock of scientific comparison. Below are detailed methodologies for key experiments used to evaluate nanocarrier efficiency.
Determination of Drug Loading Content and Encapsulation Efficiency
This protocol outlines the indirect method for quantifying drug loading using UV-Vis spectroscopy.
Materials:
-
Drug-loaded nanocarrier suspension
-
Phosphate-buffered saline (PBS) or appropriate buffer
-
Organic solvent to dissolve the nanocarrier and drug (e.g., methanol, DMSO)
-
Centrifuge
-
UV-Vis spectrophotometer
-
Standard solutions of the free drug of known concentrations
Procedure:
-
Separation of Free Drug: Centrifuge a known volume of the drug-loaded nanocarrier suspension at high speed to pellet the nanocarriers.
-
Quantification of Free Drug: Carefully collect the supernatant containing the unloaded drug. Measure the absorbance of the supernatant at the drug's maximum absorbance wavelength (λmax) using a UV-Vis spectrophotometer.
-
Standard Curve: Prepare a standard curve by measuring the absorbance of a series of free drug solutions of known concentrations.
-
Calculation:
-
Determine the concentration of the free drug in the supernatant from the standard curve.
-
Encapsulation Efficiency (EE%) = [(Total amount of drug - Amount of free drug) / Total amount of drug] x 100
-
To determine Drug Loading Content (DLC%) , dissolve a known weight of lyophilized drug-loaded nanocarriers in a suitable organic solvent. Measure the absorbance and calculate the amount of drug using the standard curve.
-
Drug Loading Content (DLC%) = (Mass of drug in nanoparticles / Mass of nanoparticles) x 100
-
In Vitro Drug Release Study
This protocol describes the dialysis method for assessing the in vitro release kinetics of a drug from nanocarriers.
Materials:
-
Drug-loaded nanocarrier suspension
-
Dialysis membrane with an appropriate molecular weight cut-off (MWCO)
-
Release medium (e.g., PBS at pH 7.4 and pH 5.5 to simulate physiological and endosomal conditions)
-
Shaking incubator or water bath
-
UV-Vis spectrophotometer or HPLC
Procedure:
-
Preparation: Hydrate the dialysis membrane according to the manufacturer's instructions.
-
Loading: Place a known volume of the drug-loaded nanocarrier suspension into the dialysis bag and seal it.
-
Release: Immerse the dialysis bag in a known volume of the release medium maintained at 37°C with constant stirring.
-
Sampling: At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh, pre-warmed medium to maintain sink conditions.
-
Quantification: Analyze the drug concentration in the collected samples using UV-Vis spectrophotometry or HPLC.
-
Data Analysis: Plot the cumulative percentage of drug released versus time to obtain the release profile.
Cellular Uptake Analysis via Flow Cytometry
This protocol details a method for quantifying the cellular uptake of fluorescently labeled nanocarriers.
Materials:
-
Fluorescently labeled nanocarriers
-
Cell culture medium
-
Target cell line
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed the target cells in a multi-well plate and allow them to adhere overnight.
-
Incubation: Treat the cells with different concentrations of the fluorescently labeled nanocarrier suspension and incubate for a specific period (e.g., 4 hours). Include untreated cells as a negative control.
-
Washing: After incubation, wash the cells three times with cold PBS to remove any non-internalized nanocarriers.
-
Cell Detachment: Detach the cells using Trypsin-EDTA.
-
Resuspension: Resuspend the cells in a suitable buffer for flow cytometry analysis.
-
Flow Cytometry Analysis: Analyze the cell suspension using a flow cytometer. The fluorescence intensity of the cells is proportional to the amount of internalized nanocarriers.
-
Data Analysis: Quantify the percentage of fluorescently positive cells and the mean fluorescence intensity to compare the uptake efficiency between different nanocarriers.
Signaling Pathway for Endocytic Uptake
The cellular uptake of most nanocarriers, including Cyclo(D-Trp-Tyr) nanotubes, predominantly occurs through endocytosis. The following diagram illustrates a simplified signaling pathway for clathrin-mediated endocytosis, a common route for nanoparticle internalization.
Caption: Key steps in clathrin-mediated endocytosis of nanocarriers.
This guide provides a foundational comparison of Cyclo(D-Trp-Tyr) nanotubes with other prominent nanocarriers. While the available data suggests their potential, particularly in gene delivery, further quantitative studies on small molecule drug delivery are crucial for a comprehensive evaluation of their efficiency. The provided protocols and diagrams offer a framework for conducting and understanding the necessary experiments to advance our knowledge in this exciting field.
References
In Vivo Efficacy of Cyclo(D-Trp-Tyr): A Comparative Analysis in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the current in vivo validation status of Cyclo(D-Trp-Tyr) in various animal models of disease. While direct evidence for its therapeutic efficacy in disease treatment is limited, this document summarizes the available preclinical data for Cyclo(D-Trp-Tyr) and related peptides to offer a comparative perspective for researchers in drug discovery and development.
Executive Summary
Cyclo(D-Trp-Tyr) is a cyclic dipeptide with potential biological activities. However, extensive in vivo studies validating its efficacy in specific disease models such as cancer, neurodegenerative, or inflammatory conditions are currently lacking in publicly available literature. The primary in vivo research identified focuses on its application as a novel oral gene delivery system. To provide a broader context, this guide also includes in vivo data on the related linear dipeptide, Tyr-Trp, in a mouse model of Alzheimer's disease, and in vitro data for a similar cyclic dipeptide, Cyclo(D-Tyr-D-Phe), in cancer cell lines. This comparative approach aims to highlight the current research landscape and underscore the need for further in vivo validation of Cyclo(D-Trp-Tyr) for therapeutic applications.
Cyclo(D-Trp-Tyr) as an Oral Gene Delivery Vehicle
A key in vivo study has explored the potential of Cyclo(D-Trp-Tyr) self-assembled peptide nanotubes (PNTs) as a carrier for oral gene delivery. The study demonstrated the feasibility of this system in a nude mouse model.
Quantitative Data Summary
| Animal Model | Gene Delivered | Administration Route | Key Findings | Alternative (Control) |
| Nude Mice | pCMV-lacZ (encoding β-galactosidase) | Oral | Significantly increased β-galactosidase activity in kidneys (41%), stomach (49%), duodenum (63%), and liver (46%) 72 hours post-administration.[1] | Naked pCMV-lacZ |
| Nude Mice | pCMV-hRluc (encoding Renilla luciferase) | Oral | Increased Renilla luciferase expression detected in stomach, duodenum, liver, and kidney.[1] | Not specified |
Experimental Protocol: Oral Gene Delivery in Nude Mice
-
Animal Model: Male nude mice.[1]
-
Formulation: Plasmid DNA (pCMV-lacZ or pCMV-hRluc) was complexed with Cyclo(D-Trp-Tyr) peptide nanotubes (PNTs).[1]
-
Dosage and Administration: Mice were administered eight 40 μg doses of the plasmid/PNT formulation over two days at three-hour intervals via oral gavage.[1]
-
Analysis:
-
β-galactosidase activity in various tissues was quantified using a chlorophenol red-β-D-galactopyranoside (CPRG) assay.[1]
-
The presence of the delivered plasmid DNA was confirmed by Southern blotting.[1]
-
mRNA expression was assessed by reverse transcription-real time quantitative PCR (RT-qPCR).[1]
-
Luciferase expression was detected through ex vivo bioluminescence imaging, luciferase activity quantification, and immunostaining.[1]
-
Experimental Workflow: Oral Gene Delivery and Analysis
Caption: Workflow for in vivo oral gene delivery using Cyclo(D-Trp-Tyr) PNTs.
Comparative Data from Related Peptides
Due to the limited direct in vivo therapeutic data for Cyclo(D-Trp-Tyr), we present findings from two related peptides to provide a broader perspective. It is crucial to note that these are different chemical entities, and their biological activities may not be representative of Cyclo(D-Trp-Tyr).
Linear Dipeptide: Tyr-Trp in an Alzheimer's Disease Model
A study on the linear dipeptide Tyr-Trp demonstrated neuroprotective effects in a mouse model of Alzheimer's disease.
| Animal Model | Condition | Treatment | Key Findings | Alternative (Control) |
| Mice | Amyloid beta peptide 25-35-induced cognitive dysfunction | Oral administration of Tyr-Trp | Ameliorated short-term memory deficit.[2] Increased brain concentrations of 3-methoxy-4-hydroxyphenylethyleneglycol (MHPG), a norepinephrine metabolite.[2] | Saline |
-
Animal Model: Mice with cognitive dysfunction induced by amyloid beta peptide 25-35.[2]
-
Dosage and Administration: Tyr-Trp was administered orally.[2]
-
Analysis:
Cyclic Dipeptide Analog: Cyclo(D-Tyr-D-Phe) - In Vitro Anticancer Activity
While no in vivo data was found, in vitro studies on the related cyclic dipeptide Cyclo(D-Tyr-D-Phe) have shown potential anticancer properties.
| Cell Line | Cancer Type | Treatment | Key Findings (IC50) |
| A549 | Human Lung Carcinoma | Cyclo(D-Tyr-D-Phe) | 10 µM |
Note: IC50 is the concentration of a drug that is required for 50% inhibition in vitro.
The proposed mechanism of action for the anticancer activity of Cyclo(D-Tyr-D-Phe) involves the induction of apoptosis through the activation of caspase-3.
Caption: Proposed apoptotic pathway induced by Cyclo(D-Tyr-D-Phe).
Conclusion and Future Directions
The current body of scientific literature provides in vivo evidence for the utility of Cyclo(D-Trp-Tyr) as an oral gene delivery vehicle. However, there is a notable absence of in vivo studies evaluating its therapeutic efficacy in animal models of major diseases such as cancer, neurodegenerative disorders, or inflammatory conditions.
The promising in vivo neuroprotective effects of the linear Tyr-Trp dipeptide and the in vitro anticancer activity of the related Cyclo(D-Tyr-D-Phe) suggest that further investigation into the therapeutic potential of Cyclo(D-Trp-Tyr) is warranted.
Future research should focus on:
-
In vivo efficacy studies: Evaluating Cyclo(D-Trp-Tyr) in established animal models of cancer, neurodegenerative diseases (e.g., Alzheimer's, Parkinson's), and inflammatory diseases (e.g., arthritis, inflammatory bowel disease).
-
Comparative studies: Benchmarking the performance of Cyclo(D-Trp-Tyr) against standard-of-care treatments in these preclinical models.
-
Mechanism of action studies: Elucidating the signaling pathways modulated by Cyclo(D-Trp-Tyr) in a disease context to understand its therapeutic effects at a molecular level.
Such studies are essential to bridge the current knowledge gap and determine the translational potential of Cyclo(D-Trp-Tyr) as a therapeutic agent.
References
Safety Operating Guide
Essential Guide to the Safe Disposal of Cyclo(D-Trp-Tyr)
For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents like Cyclo(D-Trp-Tyr) is a critical component of laboratory safety and environmental responsibility. Due to the limited availability of specific toxicological data for many research compounds, a cautious approach that treats unknown substances as potentially hazardous is essential for ensuring a safe laboratory environment. This guide provides a detailed, step-by-step procedure for the proper disposal of Cyclo(D-Trp-Tyr) and associated materials, adhering to general laboratory safety protocols.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle Cyclo(D-Trp-Tyr) with appropriate personal protective equipment (PPE). This includes chemical-resistant gloves, safety glasses with side shields, and a lab coat. If handling the compound in its powdered form, a fume hood should be utilized to prevent inhalation.
Quantitative Data Summary
| Property | Value |
| Molecular Formula | C₂₀H₁₉N₃O₃ |
| Molecular Weight | 349.39 g/mol |
| CAS Number | 20829-53-2 |
| Appearance | Solid powder |
| Solubility | Soluble in organic solvents such as DMSO and methanol |
Step-by-Step Disposal Protocol
The disposal of Cyclo(D-Trp-Tyr) and contaminated materials should always be performed in accordance with your institution's Environmental Health and Safety (EHS) guidelines and local regulations. The following protocol provides a general framework for safe disposal.
1. Waste Segregation and Collection:
-
Solid Waste:
-
Collect unused or expired Cyclo(D-Trp-Tyr) solid powder in its original container or a clearly labeled, sealed, and chemically compatible waste container.
-
Contaminated consumables such as weighing paper, pipette tips, and microfuge tubes should be collected in a designated, leak-proof hazardous waste container lined with a durable plastic bag.
-
-
Liquid Waste:
-
Personal Protective Equipment (PPE):
-
Used gloves, disposable lab coats, and other contaminated PPE should be placed in a designated hazardous waste container.
-
2. Waste Labeling:
-
All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "Cyclo(D-Trp-Tyr)," and the primary hazard (e.g., "Chemical Waste," "Potentially Toxic").
-
Indicate the approximate amount of waste in the container.
3. Storage of Waste:
-
Store waste containers in a designated, secure, and well-ventilated satellite accumulation area while awaiting pickup by your institution's hazardous waste management service.
-
Ensure that the storage area is away from general laboratory traffic and incompatible chemicals.
4. Final Disposal:
-
Arrange for the disposal of all Cyclo(D-Trp-Tyr) waste through your institution's certified hazardous waste disposal program.
-
Do not attempt to incinerate or treat the chemical waste yourself unless you are specifically trained and equipped to do so in accordance with institutional and regulatory protocols.
Experimental Protocols Cited
While this document focuses on disposal, it's important to note that the handling procedures during experimentation directly impact waste generation. For instance, in studies involving similar cyclic dipeptides, cytotoxicity assays are common.[3][4][5] The waste generated from such assays, including cell culture media and plates, should be treated as potentially biohazardous and chemical waste and disposed of according to institutional guidelines for that waste stream.
Logical Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of Cyclo(D-Trp-Tyr) waste.
Caption: Logical workflow for the proper disposal of Cyclo(D-Trp-Tyr) waste.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of Cyclo(D-Trp-Tyr), minimizing risks to themselves, their colleagues, and the environment. Always prioritize consulting your institution's specific safety and disposal guidelines.
References
- 1. puretidestherapy.com [puretidestherapy.com]
- 2. benchchem.com [benchchem.com]
- 3. Characterization and evaluation of cytotoxic and antimicrobial activities of cyclotides from Viola japonica - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cyclo(D-Tyr-D-Phe): a new antibacterial, anticancer, and antioxidant cyclic dipeptide from Bacillus sp. N strain associated with a rhabditid entomopathogenic nematode - PubMed [pubmed.ncbi.nlm.nih.gov]
Essential Safety and Operational Guidance for Handling Cyclo(D-Trp-Tyr)
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document provides immediate, essential safety and logistical information for the handling of Cyclo(D-Trp-Tyr), a cyclic dipeptide. The following procedural guidance is designed to be a primary resource for laboratory safety and chemical handling, directly addressing operational questions from receipt to disposal.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is mandatory to minimize exposure. The following table summarizes the recommended PPE for handling Cyclo(D-Trp-Tyr).
| PPE Category | Item | Specifications and Remarks |
| Respiratory Protection | NIOSH-Approved Respirator | An N95 or higher-rated respirator is crucial to prevent the inhalation of fine powder particles. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are recommended.[2] For procedures with a higher risk of contamination, double-gloving is advised. |
| Eye Protection | Safety Goggles | Chemical splash goggles that create a complete seal around the eyes are required to protect against airborne particles.[3] |
| Body Protection | Laboratory Coat | A dedicated lab coat with long sleeves and a closed front should be worn to protect skin and clothing.[4][5] |
| Foot Protection | Closed-Toe Shoes | Sturdy, closed-toe shoes are required to protect against spills and falling objects.[4][3] |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling Cyclo(D-Trp-Tyr) is critical for maintaining a safe laboratory environment.
-
Receiving and Storage : Upon receipt, inspect the container for any damage. Store the compound in a tightly sealed and clearly labeled container in a cool, dry, and well-ventilated area. Access to the storage area should be restricted to authorized personnel.
-
Preparation and Handling :
-
All handling of powdered Cyclo(D-Trp-Tyr) should be conducted within a certified chemical fume hood or a glove box to minimize inhalation exposure.[5]
-
Ensure all necessary PPE is worn correctly before handling the compound.
-
Handle the powder gently to avoid creating dust.
-
When preparing solutions, slowly add the solvent to the solid to prevent splashing.
-
-
In Case of Exposure :
-
Inhalation : Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.[6]
-
Skin Contact : Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.
-
Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes while holding the eyelids open. Seek immediate medical attention.
-
Ingestion : Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
-
Disposal Plan
Proper disposal of Cyclo(D-Trp-Tyr) and any contaminated materials is crucial to prevent environmental contamination and accidental exposure.
-
Waste Collection :
-
All solid waste contaminated with Cyclo(D-Trp-Tyr), including empty containers, used PPE, and absorbent materials from spills, should be collected in a dedicated, clearly labeled, and sealed hazardous waste container.[5]
-
Liquid waste containing Cyclo(D-Trp-Tyr) should be collected in a separate, compatible, and clearly labeled hazardous waste container.[5]
-
-
Waste Segregation : Do not mix Cyclo(D-Trp-Tyr) waste with other laboratory waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) guidelines.
-
Final Disposal : All waste containing Cyclo(D-Trp-Tyr) should be disposed of as chemical waste through your institution's EHS department.[5] Under no circumstances should this compound or its solutions be disposed of down the drain.[5]
Caption: Standard workflow for handling Cyclo(D-Trp-Tyr) from receipt to disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
